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  • Product: 2-Bromo-4,5-dichlorophenol
  • CAS: 2316-56-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Bromo-4,5-dichlorophenol (CAS 2316-56-5)

This is an in-depth technical guide on 2-Bromo-4,5-dichlorophenol (CAS 2316-56-5), structured for researchers and drug development professionals. Core Identity & Synthetic Utility in Medicinal Chemistry Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 2-Bromo-4,5-dichlorophenol (CAS 2316-56-5), structured for researchers and drug development professionals.

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

2-Bromo-4,5-dichlorophenol (CAS 2316-56-5) is a highly specialized halogenated phenolic building block used primarily as a scaffold in the synthesis of agrochemicals and pharmaceutical actives.[1][2][3][4][5][6][7] Its value lies in its unique substitution pattern: the C-Br bond at the ortho position provides a selective handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the 4,5-dichloro motif imparts lipophilicity and metabolic stability to the resulting biaryl or ether cores. This guide details its physicochemical profile, validated synthetic protocols, and downstream applications in drug discovery.

Physicochemical Profile

The compound is characterized by a phenol core with mixed halogenation.[8] The distinct electronic environment created by the electron-donating hydroxyl group and three electron-withdrawing halogens defines its reactivity.

PropertyData
CAS Number 2316-56-5
IUPAC Name 2-Bromo-4,5-dichlorophenol
Molecular Formula C₆H₃BrCl₂O
Molecular Weight 241.89 g/mol
Physical State Solid (Crystalline)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
Acidity (pKa) ~7.5 - 8.5 (Predicted; enhanced acidity vs. phenol due to EWGs)
InChI Key VPPQRCCVUBXCPX-UHFFFAOYSA-N

Synthetic Pathways & Manufacturing

The industrial and laboratory-scale preparation of 2-Bromo-4,5-dichlorophenol relies on the regioselective bromination of 3,4-dichlorophenol . The hydroxyl group directs the incoming electrophile to the ortho position.

Mechanistic Logic
  • Substrate: 3,4-Dichlorophenol.

  • Directing Effects: The -OH group is a strong ortho/para activator. The C4 position is blocked by chlorine.[8] The C2 position is sterically crowded (flanked by -OH and -Cl). The C6 position is the most accessible nucleophilic site.

  • Product: Bromination occurs at C6, which, upon renumbering for IUPAC priority, becomes C2 of 2-bromo-4,5-dichlorophenol .

Experimental Protocol (Laboratory Scale)

Objective: Synthesis of 2-Bromo-4,5-dichlorophenol via electrophilic aromatic substitution.

Reagents:

  • 3,4-Dichlorophenol (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) or Bromine (Br₂)

  • Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)

  • Catalyst: H₂SO₄ (catalytic, optional for activation)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,4-dichlorophenol (10 mmol) in MeCN (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Activation (Optional): Add concentrated H₂SO₄ (0.1 equiv) if using NBS to accelerate the generation of the brominating species.

  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes at 0–5°C to minimize polysubstitution.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the starting phenol.

  • Quench & Workup: Evaporate solvent under reduced pressure. Resuspend residue in DCM (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify crude solid via recrystallization (Hexane/DCM) or silica gel flash chromatography to yield the target solid.

Visualization of Synthesis Pathway

Synthesis Start 3,4-Dichlorophenol (Substrate) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack (C6) Reagent Brominating Agent (NBS or Br2) Reagent->Intermediate Product 2-Bromo-4,5-dichlorophenol (Target) Intermediate->Product Deprotonation & Aromatization

Caption: Regioselective bromination of 3,4-dichlorophenol targeting the sterically accessible C6 position (renumbered to C2).

Applications in Drug & Agrochemical Development

2-Bromo-4,5-dichlorophenol serves as a "linchpin" intermediate. Its dual functionality (phenol -OH and aryl -Br) allows for orthogonal derivatization.

Key Reaction Types
  • Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward Pd-catalyzed coupling with boronic acids, enabling the synthesis of biaryl ethers or biaryl phenols .

  • O-Alkylation/Acylation: The phenolic oxygen can be protected or functionalized to create ethers (e.g., for diphenyl ether herbicides) or esters.

Application Workflow: Biaryl Scaffold Synthesis

This workflow is typical for generating libraries of antifungal agents or kinase inhibitors where the 4,5-dichloro motif provides metabolic resistance.

Applications Core 2-Bromo-4,5-dichlorophenol (CAS 2316-56-5) Path1 Pathway A: O-Alkylation (Base, R-X) Core->Path1 Path2 Pathway B: Suzuki Coupling (Pd(0), Ar-B(OH)2) Core->Path2 Prod1 Functionalized Ether (Precursor for Agrochemicals) Path1->Prod1 Nucleophilic Subst. Prod2 Biaryl Phenol (Drug Scaffold) Path2->Prod2 C-C Bond Formation

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the hydroxyl and bromo groups.

Handling & Safety (MSDS Summary)

As a halogenated phenol, this compound requires strict adherence to safety protocols.

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • PubChem. 2-Bromo-4,5-dichlorophenol (Compound CID 13284273).[6][7] National Library of Medicine. Link

  • ChemicalBook. 2-Bromo-4-chlorophenol Synthesis (Analogous Methodologies).Link

  • BenchChem. Synthesis of Halogenated Phenols: Protocols and Applications.Link

  • Sigma-Aldrich. 2-Bromo-4,5-dichlorophenol Product Specification.Link

Sources

Exploratory

2-Bromo-4,5-dichlorophenol: Technical Monograph & Synthetic Guide

This guide serves as a comprehensive technical monograph on 2-Bromo-4,5-dichlorophenol , designed for researchers in medicinal chemistry and agrochemical synthesis. It synthesizes confirmed physicochemical data, syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical monograph on 2-Bromo-4,5-dichlorophenol , designed for researchers in medicinal chemistry and agrochemical synthesis. It synthesizes confirmed physicochemical data, synthetic methodologies, and analytical characterization protocols.[1]

Executive Summary

2-Bromo-4,5-dichlorophenol (CAS: 2316-56-5) is a tri-halogenated phenolic intermediate critical in the synthesis of bioactive ethers and heterocyclic scaffolds. Its structural uniqueness lies in the specific "2-bromo-4,5-dichloro" substitution pattern, which provides a versatile handle for palladium-catalyzed cross-coupling (at the bromine site) while maintaining metabolic stability through the dichloro motif. It is a known precursor in the development of Kv1.3 potassium channel blockers and antifungal agents.

Structural Identity & Physicochemical Profile

The compound is characterized by a phenol core with a bromine atom at the ortho position and chlorine atoms at the para and meta positions relative to the hydroxyl group. This specific arrangement creates a distinct electronic and steric environment.[2]

Physicochemical Data Table
PropertyValue / Description
CAS Registry Number 2316-56-5
IUPAC Name 2-Bromo-4,5-dichlorophenol
Molecular Formula C₆H₃BrCl₂O
Average Molecular Weight 241.89 g/mol
Monoisotopic Mass 239.8744 Da (for ⁷⁹Br, ³⁵Cl₂)
Physical State Solid (purified) or viscous yellow oil (crude mixture)
Solubility Soluble in DCM, Chloroform, Methanol; Sparingly soluble in water
Acidity (pKa) ~7.0–7.5 (Predicted; enhanced acidity vs. phenol due to electron-withdrawing halogens)
InChI Key VPPQRCCVUBXCPX-UHFFFAOYSA-N
Isotopic Distribution Strategy

Due to the presence of one bromine and two chlorine atoms, the mass spectrum exhibits a complex, characteristic isotopic envelope.

  • Dominant Isotopes: ⁷⁹Br (50.7%), ⁸¹Br (49.3%), ³⁵Cl (75.8%), ³⁷Cl (24.2%).

  • M+0 Peak: 239.9 Da

  • M+2 Peak: ~241.9 Da (High intensity due to ⁸¹Br or ³⁷Cl contribution)

  • M+4 Peak: ~243.9 Da

  • M+6 Peak: ~245.9 Da

Synthetic Pathways & Manufacturing

Mechanistic Logic: Electrophilic Aromatic Substitution

The synthesis of 2-bromo-4,5-dichlorophenol typically proceeds via the bromination of 3,4-dichlorophenol . The hydroxyl group (-OH) at position 1 is a strong ortho/para activator, directing the incoming electrophile (Br⁺) to positions 2 and 6.

  • Substrate: 3,4-Dichlorophenol (1-OH, 3-Cl, 4-Cl).

  • Directing Effects:

    • Position 2 (Ortho to OH): Sterically crowded (flanked by OH and Cl at C3) but electronically activated.

    • Position 6 (Ortho to OH): Less sterically hindered.

  • Outcome: The reaction produces a regioisomeric mixture, often favoring the 6-bromo isomer (which is structurally equivalent to 2-bromo-4,5-dichlorophenol if numbered correctly, but distinct from 2-bromo-3,4-dichlorophenol).

Experimental Protocol (Adapted from WO2021071802)

Safety Note: Bromine is highly corrosive and toxic. Work in a fume hood.

  • Preparation: Dissolve 3,4-dichlorophenol (1.0 eq) in Dichloromethane (DCM). Cool to 0°C under nitrogen.

  • Bromination: Add Bromine (Br₂) (1.0 eq) dropwise. Maintain temperature at 0°C to control regioselectivity.

  • Reaction: Stir at Room Temperature (RT) for 16 hours.

  • Quench: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine.

  • Extraction: Extract with Ethyl Acetate or DCM. Wash with brine, dry over Na₂SO₄, and concentrate.[3][4][5]

  • Purification: The crude oil contains isomers. Purification is achieved via silica gel column chromatography (eluting with Petroleum Ether/Ethyl Acetate) or recrystallization.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Material: 3,4-Dichlorophenol Reagents Reagents: Br2 (1.0 eq), DCM 0°C -> RT, 16h Start->Reagents Dissolution Intermediate Crude Mixture: 2-Bromo-4,5-dichlorophenol + 2-Bromo-3,4-dichlorophenol Reagents->Intermediate Electrophilic Bromination Purification Purification: Silica Gel Chromatography or Recrystallization Intermediate->Purification Quench & Extraction Product Target Product: 2-Bromo-4,5-dichlorophenol (Solid) Purification->Product Isolation

Caption: Step-by-step synthetic pathway for 2-Bromo-4,5-dichlorophenol via bromination of 3,4-dichlorophenol.

Analytical Characterization

Confirming the structure requires distinguishing the target from its isomers (e.g., 2-bromo-3,4-dichlorophenol). NMR spectroscopy is the definitive tool.

¹H NMR Interpretation

The structure of 2-bromo-4,5-dichlorophenol possesses two aromatic protons that are para to each other (at positions 3 and 6).

  • Symmetry: No internal symmetry.

  • Coupling: Para-coupling (

    
    ) is typically negligible (~0 Hz). Therefore, the spectrum should show two distinct singlets .
    
Proton PositionChemical Shift (δ ppm)*MultiplicityAssignment Logic
H-3 ~7.64SingletDeshielded; trapped between Br and Cl; meta to OH (donor).
H-6 ~6.99SingletShielded relative to H-3; ortho to OH (donor).

*Shifts based on the methylated derivative (anisole) reported in patent literature [1]. Phenol shifts may vary slightly due to solvent/H-bonding.

Mass Spectrometry Logic

The presence of BrCl₂ creates a unique "fingerprint."

  • M+0 (100%): ⁷⁹Br + ³⁵Cl + ³⁵Cl

  • M+2 (~160%): (⁸¹Br + ³⁵Cl + ³⁵Cl) + (⁷⁹Br + ³⁷Cl + ³⁵Cl) — Very intense peak.

  • M+4 (~70%): (⁸¹Br + ³⁷Cl + ³⁵Cl) + (⁷⁹Br + ³⁷Cl + ³⁷Cl)

  • M+6 (~10%): ⁸¹Br + ³⁷Cl + ³⁷Cl

Applications in Drug Discovery

Pharmaceutical Intermediates

2-Bromo-4,5-dichlorophenol is a validated scaffold in the synthesis of Kv1.3 Potassium Channel Blockers . These channels are therapeutic targets for autoimmune diseases (e.g., multiple sclerosis, psoriasis).

  • Mechanism: The phenol moiety is often alkylated (e.g., with methyl iodide or functionalized linkers) to create ether derivatives that bind to the channel pore.

  • Key Reaction: The bromine atom serves as a site for Suzuki-Miyaura coupling to attach biaryl systems, extending the pharmacophore.

Agrochemicals

Halogenated phenols are frequently used as precursors for:

  • Herbicides: Phenoxy-propionic acid derivatives.

  • Fungicides: The electron-deficient ring enhances metabolic stability against fungal enzymes.

Safety & Handling Protocols

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Light sensitive (brominated compounds can debrominate under UV).

  • Disposal: Must be disposed of as halogenated organic waste. Do not release into drains due to high aquatic toxicity typical of polychlorinated phenols.

References

  • World Intellectual Property Organization (WIPO). (2021). Aryl heterocyclic compounds as Kv1.3 potassium shaker channel blockers. WO2021071802A1. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13284273, 2-Bromo-4,5-dichlorophenol.[6] Retrieved from .

  • Sigma-Aldrich. (2025). 2-Bromo-4,5-dichlorophenol Product Specification. Retrieved from .

Sources

Foundational

Technical Whitepaper: Solubility Profile and Solvent Selection for 2-Bromo-4,5-dichlorophenol

[1][2] Executive Summary 2-Bromo-4,5-dichlorophenol is a critical halogenated building block, notably utilized in the synthesis of Kv1.3 potassium channel blockers for neurodegenerative therapeutics and various agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

2-Bromo-4,5-dichlorophenol is a critical halogenated building block, notably utilized in the synthesis of Kv1.3 potassium channel blockers for neurodegenerative therapeutics and various agrochemical profenofos derivatives.[1][2] Its tri-halogenated core confers significant lipophilicity and acidity compared to non-substituted phenols, presenting unique challenges in solvent selection for nucleophilic substitution (


) and cross-coupling reactions.[1][2]

This guide provides a definitive technical analysis of the compound's solubility landscape.[1][2] It moves beyond static data tables to explain the mechanistic drivers of dissolution, offering a validated Standard Operating Procedure (SOP) for solubility determination and solvent swapping in process development.

Physicochemical Profile & Mechanistic Implications[1][2]

To predict solubility behavior, one must first understand the molecular architecture.[1][2][3] The presence of three electron-withdrawing halogens (one bromine, two chlorines) drastically alters the electron density of the phenolic ring.[1][2]

PropertyValue / CharacteristicMechanistic Implication
CAS Number 2316-56-5Unique identifier for procurement/verification.[1][2][3][4]
Molecular Weight 241.90 g/mol Moderate size; dissolution kinetics are diffusion-controlled.[1][2][3]
Physical State Solid (Low melting)Crystal lattice energy is moderate; often prone to "oiling out" in mixed solvents.[1][2][3]
Acidity (pKa) ~6.8 – 7.5 (Est.)[1][2][3]Significantly more acidic than phenol (pKa 10).[1][2][3] Deprotonates readily in weak bases (

), increasing solubility in aqueous/organic mixtures.[1][2]
Lipophilicity (LogP) 3.8 – 4.2Highly hydrophobic.[1][2][3] Partitions strongly into organic layers; poor water solubility.[1][2]
H-Bond Potential Donor (Strong), Acceptor (Weak)The -OH group is a strong donor (enhanced by electron-withdrawing halogens) but the halogens reduce electron density on the oxygen, weakening it as an acceptor.[1][2][3]
The "Halogen Effect" on Solvation

The 2-bromo and 4,5-dichloro substituents create a "hydrophobic shield" around the aromatic ring.[1][2][3]

  • Inductive Effect (-I): The halogens pull electron density from the ring, making the phenolic proton more acidic.[1][2] This enhances interaction with Polar Aprotic solvents (DMSO, DMF) that act as H-bond acceptors.[1][2]

  • Steric Bulk: The large bromine atom at the ortho position creates steric hindrance, potentially disrupting tight crystal packing, which generally aids solubility in organic solvents compared to symmetrical analogs.[1][2]

Solubility Landscape

The following classification is based on thermodynamic principles and empirical trends for polyhalogenated phenols.

Class A: High Solubility (Preferred for Synthesis)[1][2][3]
  • Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF).[1][2][3]

  • Mechanism: These polar aprotic solvents act as strong Hydrogen Bond Acceptors (HBA), stabilizing the acidic phenolic proton.[1][2]

  • Application: Ideal for

    
     reactions (e.g., ether synthesis) where the phenoxide intermediate must remain in solution.[1][2]
    
Class B: Moderate-to-High Solubility (Extraction & Workup)[1][2][3]
  • Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Alcohols (Methanol, Ethanol).[1][2][3]

  • Mechanism:

    • Chlorinated Solvents: Interact via dispersion forces and halogen-halogen interactions.[1][2]

    • Alcohols:[1][2][3] Solubilize via amphiphilic interactions but may compete as nucleophiles in sensitive reactions.[1][2]

  • Application: Liquid-liquid extraction and chromatography.[1][2][5]

Class C: Low Solubility (Anti-Solvents)[1][2][3]
  • Solvents: Water, Hexanes, Pentane.[1][2][3]

  • Mechanism: The high lipophilicity (LogP ~4) makes the energetic cost of disrupting the water H-bond network too high (hydrophobic effect).[1][2][3]

  • Application: Used to precipitate the product during crystallization (e.g., adding water to a DMSO reaction mixture).[1][2]

Visualization: Solvation & Reactivity Logic

The following diagram illustrates the competing interactions that dictate solubility and the logical flow for solvent selection in synthesis.

SolvationLogic Compound 2-Bromo-4,5- dichlorophenol PolarAprotic Polar Aprotic (DMSO, DMF, MeCN) Compound->PolarAprotic High Solubility Chlorinated Chlorinated (DCM, Chloroform) Compound->Chlorinated Good Solubility Aqueous Aqueous/Basic (pH > 9) Compound->Aqueous Soluble as Salt NonPolar Non-Polar (Hexane, Water pH<7) Compound->NonPolar Insoluble H_Bond H-Bond Stabilization PolarAprotic->H_Bond Dispersion Van der Waals & Halogen Bonding Chlorinated->Dispersion Ionization Deprotonation (Phenoxide Formation) Aqueous->Ionization Repulsion Hydrophobic Exclusion NonPolar->Repulsion

Caption: Mechanistic map showing how solvent classes interact with the 2-Bromo-4,5-dichlorophenol molecule. Green paths indicate optimal dissolution for reaction chemistry.

Experimental Protocol: Solubility Determination

Since batch-to-batch crystal morphology can affect dissolution rates, exact literature values should be verified internally. Use this self-validating protocol.

SOP-01: Thermodynamic Solubility Assessment

Objective: Determine saturation solubility in a target solvent at 25°C.

Materials:

  • 2-Bromo-4,5-dichlorophenol (Solid).[1][2][3][6]

  • Target Solvent (HPLC Grade).[1][2]

  • Syringe Filter (0.45 µm PTFE - hydrophobic).[1][2][3]

  • Agilent 1100/1200 HPLC or UV-Vis Spectrophotometer.[1][2]

Workflow:

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a chemically resistant glass vial.

  • Equilibration: Vortex for 1 minute, then shake/stir at 25°C for 24 hours. Visual Check: Ensure solid remains visible; if not, add more.[1][2]

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Draw supernatant and filter through 0.45 µm PTFE filter.[1][2]

  • Quantification:

    • Dilution:[1][2] Dilute the filtrate 1:100 or 1:1000 with Acetonitrile to fall within the linear range of the detector.[1][2]

    • Measurement: Inject into HPLC (C18 column, 50:50 MeCN:Water, 254 nm) or measure UV absorbance against a standard curve.

  • Calculation:

    
    
    

Applications & Solvent Selection Guide

Nucleophilic Substitution ( )
  • Context: Synthesis of diaryl ethers (e.g., Kv1.3 blockers).

  • Recommended Solvent: Acetonitrile (MeCN) or DMF .[1][2]

  • Rationale: These solvents dissolve both the organic phenol and the inorganic base (e.g.,

    
    ) sufficiently to promote deprotonation.[1][2] MeCN is preferred for easier workup (lower boiling point) compared to DMF.[1][2]
    
Crystallization / Purification[1][2]
  • Context: Isolating the product from impurities.

  • Recommended System: Ethanol/Water or DCM/Hexane .[1][2]

  • Rationale: Dissolve the crude solid in warm Ethanol (Class B), then slowly add Water (Class C) to induce precipitation.[1][2] The hydrophobic halogens drive the molecule out of the aqueous phase as the alcohol concentration drops.[1][2]

Safety & Handling (Halogenated Phenols)

  • Hazard: Causes skin irritation (H315) and serious eye irritation (H319).[1][2]

  • Specific Handling:

    • Light Sensitivity: The C-Br bond is labile to photolysis.[1][2] Store in amber vials.

    • Acidity: Avoid contact with strong oxidizers.[1][2]

  • Disposal: Do not dispose of in aqueous waste streams.[1][2] Collect in halogenated organic waste containers.

References

  • PubChem. (n.d.).[1][2][3] 2-Bromo-4,5-dichlorophenol (Compound).[1][2][3][6][7][8][9] National Library of Medicine.[1][2] Retrieved from [Link][1][2][3]

  • Saeed, A., et al. (2016).[1][2][3] Thermodynamic parameters including acid dissociation constants for bromochlorophenols. Murdoch University.[1][2] Retrieved from [Link]

  • Google Patents. (2021).[1][2][3] WO2021071803A1 - Aryl heterobicyclic compounds as Kv1.3 potassium shaker channel blockers.[1][2][3] Retrieved from

Sources

Exploratory

Advanced Safety and Application Guide: 2-Bromo-4,5-dichlorophenol in Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently encounter safety data sheets (SDS) that list hazards without explaining the underlying chemical physics. This whitepaper transcends the traditional 16-sec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter safety data sheets (SDS) that list hazards without explaining the underlying chemical physics. This whitepaper transcends the traditional 16-section SDS template to provide an in-depth technical guide on 2-Bromo-4,5-dichlorophenol (CAS: 2316-56-5) . This compound is a highly versatile, tri-halogenated building block widely utilized in medicinal chemistry—particularly in the synthesis of Kv1.3 potassium channel blockers for neurodegenerative diseases[1]. However, its unique structural features also impart specific toxicological risks. By understanding the causality between its molecular structure, its reactivity, and its biological interactions, researchers can design self-validating experimental workflows that maximize synthetic yield while ensuring absolute laboratory safety.

Physicochemical Profiling & Structural Causality

The utility and the hazard profile of 2-bromo-4,5-dichlorophenol are both dictated by its halogenation pattern. The presence of highly electronegative chlorine atoms at the meta and para positions, combined with a bulky bromine atom at the ortho position, exerts a strong inductive electron-withdrawing effect on the aromatic ring.

  • Synthetic Causality: This electron withdrawal significantly lowers the pKa of the phenolic hydroxyl group compared to unhalogenated phenol. Consequently, the hydroxyl group is easily deprotonated by mild bases (like

    
    ), making it an exceptional nucleophile for 
    
    
    
    alkylation reactions[1]. Furthermore, the ortho-bromine serves as a highly reactive orthogonal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions).
  • Toxicological Causality: The high lipophilicity (LogP ~3.8) allows the molecule to easily partition into lipid bilayers. Once inside the cell membrane, the acidic phenolic proton and the electrophilic halogenated ring interact with cellular proteins, leading to polar narcosis[2].

Quantitative Data Summaries

Table 1: Physicochemical & Structural Data

Property Value Structural Implication

| Molecular Formula |


 | Tri-halogenation ensures high electron deficiency[3]. |
| Molecular Weight  | 

| Moderate size; easily crosses biological membranes[3]. | | LogP (Partition Coefficient) |

| High lipophilicity; bioaccumulative potential in lipid-rich tissues[3]. | | Melting Point |

| Solid at room temperature; presents a dust inhalation hazard during weighing. |

Table 2: Hazard Classification & Mechanistic Causality

Hazard Code Description Chemical Causality
H302 Harmful if swallowed Rapid absorption through the gastrointestinal tract due to high LogP.
H315 / H319 Skin & Eye Irritation Protein denaturation and lipid bilayer disruption via polar narcosis[2].

| H335 | Respiratory Irritation | Fine crystalline dust interacts with mucosal membranes, causing localized pH drops and oxidative stress. |

Toxicological Mechanisms: The "Why" Behind the Hazards

Standard SDS documents list H315 (Skin Irritation) and H319 (Eye Irritation) but rarely explain the mechanism. The toxicity of halogenated phenols is driven by a mechanism known as polar narcosis [2].

Unlike non-polar narcotics (which simply accumulate in membranes and cause swelling), polar narcotics like 2-bromo-4,5-dichlorophenol possess a hydrogen-bond donor (the -OH group) and an electron-deficient aromatic ring. The lipophilicity (LogP ~3.8) drives the molecule into the hydrophobic core of the cell membrane. Once embedded, the electrophilic nature of the halogenated ring disrupts the electrochemical gradient of the membrane, leading to ion channel disruption, protein denaturation, and the generation of reactive oxygen species (ROS)[2].

G A Exposure to 2-Bromo-4,5-dichlorophenol (Dermal / Inhalation) B Lipid Bilayer Penetration (Driven by LogP ~3.8) A->B C Polar Narcosis Mechanism (Electrophilic Interaction) B->C D Membrane Perturbation & Ion Channel Disruption C->D E Oxidative Stress & Protein Denaturation C->E F Cellular Toxicity & Irritation (H315, H319, H335) D->F E->F

Fig 1: Polar narcosis and toxicity mechanism of 2-bromo-4,5-dichlorophenol.

Self-Validating Experimental Workflows

In drug development, 2-bromo-4,5-dichlorophenol is frequently subjected to O-alkylation to generate ether-linked intermediates[1]. To ensure both high synthetic fidelity and operator safety, the following protocol is designed as a self-validating system . Every step contains a physical or chemical feedback loop that confirms the success and safety of the operation before the operator proceeds.

Protocol: Safe O-Alkylation of 2-Bromo-4,5-dichlorophenol

Reference Application: Synthesis of Kv1.3 Channel Blocker Intermediates[1]

Step 1: PPE and Environmental Control

  • Action: Don a well-fitted half-mask respirator with P100/organic vapor cartridges, double nitrile gloves, and a chemical apron. Conduct all work inside a certified fume hood with a face velocity of 80-100 fpm.

  • Causality: The solid has a low melting point (

    
    ) and generates micro-dust that triggers H335 respiratory irritation.
    
  • Self-Validation: The operator verifies hood function via the continuous flow monitor. A steady green light validates safe airflow.

Step 2: Weighing and Dissolution

  • Action: Weigh 1.0 equivalent of 2-bromo-4,5-dichlorophenol and transfer to a round-bottom flask. Add anhydrous Acetonitrile (ACN) to achieve a 0.5 M concentration.

  • Causality: ACN is a polar aprotic solvent that readily dissolves the lipophilic phenol while supporting the subsequent

    
     transition state.
    
  • Self-Validation: Complete dissolution into a clear, pale solution validates the absence of polymeric degradation products. If the solution is cloudy, the starting material has degraded and must be discarded.

Step 3: Base Addition and Deprotonation

  • Action: Cool the flask to

    
     using an ice bath. Slowly add 3.0 equivalents of finely powdered Potassium Carbonate (
    
    
    
    ).
  • Causality: The low pKa of the halogenated phenol allows for deprotonation by a mild base like

    
    . Cooling to 
    
    
    
    prevents exothermic runaway and minimizes the vaporization of the alkylating agent added in the next step.
  • Self-Validation: A slight color shift (often to a deeper yellow) validates the formation of the highly nucleophilic phenoxide anion.

Step 4: Electrophile Addition and Reaction

  • Action: Add 2.0 equivalents of Methyl Iodide (MeI) dropwise. Heat the sealed reaction mixture to

    
     for 4 hours[1].
    
  • Causality: The phenoxide attacks the MeI via an

    
     mechanism. The closed system prevents the highly toxic and volatile MeI from escaping.
    
  • Self-Validation: Perform Thin Layer Chromatography (TLC) (Hexanes/EtOAc). The disappearance of the highly polar, UV-active starting material spot and the appearance of a higher-Rf product spot validates reaction completion.

Step 5: Quenching and Neutralization

  • Action: Cool the reaction to room temperature. Slowly add distilled water to quench the reaction, followed by extraction with Ethyl Acetate.

  • Causality: Water neutralizes the unreacted

    
     and destroys trace unreacted MeI over time.
    
  • Self-Validation: The cessation of mild effervescence and a pH paper reading of ~7 in the aqueous layer validates that the base has been fully neutralized, rendering the aqueous waste safe for standard halogenated waste disposal.

Workflow S1 1. Fume Hood Setup (Respirator, Nitrile Gloves) S2 2. Weighing Solid (Minimize Dust) S1->S2 S3 3. Dissolution in ACN (Add K2CO3 at 0°C) S2->S3 S4 4. Electrophile Addition (Dropwise MeI) S3->S4 S5 5. Reaction at 50°C (TLC Validation) S4->S5 S6 6. Aqueous Quench (pH Validation) S5->S6 S7 7. Halogenated Waste Disposal S6->S7

Fig 2: Self-validating synthetic workflow and safety protocol for alkylation.

Conclusion

Handling 2-bromo-4,5-dichlorophenol requires more than passive adherence to an SDS; it demands an active understanding of its molecular behavior. By recognizing how its tri-halogenated structure drives both its exceptional utility in drug discovery and its polar narcotic toxicity, scientists can implement self-validating workflows that ensure rigorous safety and high-yield synthetic outcomes.

References

  • National Center for Biotechnology Information. "2-Bromo-4,5-dichlorophenol | C6H3BrCl2O | CID 13284273 - PubChem". PubChem. Available at:[Link]

  • National Institutes of Health. "Growth Inhibition and DNA Damage Induced by X-Phenols in Yeast: A Quantitative Structure–Activity Relationship Study". PMC. Available at:[Link]

  • World Intellectual Property Organization. "WO2021071803A1 - Aryl heterobicyclic compounds as kv1.3 potassium shaker channel blockers". Google Patents.

Sources

Foundational

The Acidic Landscape of Halogenated Phenols: A Technical Whitepaper on 2-Bromo-4,5-dichlorophenol

Executive Overview In the realm of rational drug design and environmental toxicology, the acid dissociation constant ( ) of halogenated phenols dictates their pharmacokinetics, bioavailability, and environmental mobility...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the realm of rational drug design and environmental toxicology, the acid dissociation constant (


) of halogenated phenols dictates their pharmacokinetics, bioavailability, and environmental mobility. 2-Bromo-4,5-dichlorophenol (C₆H₃BrCl₂O)  is a highly substituted, mixed-halogenated phenol. While experimental literature on this specific congener is highly specialized, its acidity can be rigorously understood and quantified through thermodynamic modeling and structural comparison with its chlorinated analogs.

This whitepaper synthesizes the mechanistic drivers of acidity in 2-bromo-4,5-dichlorophenol, provides quantitative


 benchmarks, and outlines a self-validating empirical protocol for spectrophotometric 

determination.

Mechanistic Drivers of Acidity

The acidity of a phenol is fundamentally governed by the stability of its conjugate base (the phenoxide anion). For 2-bromo-4,5-dichlorophenol, three halogen substituents act synergistically to lower the


 relative to unsubstituted phenol (

9.95).
The Inductive Effect ( )

Halogens are highly electronegative. The chlorine atoms at the meta (C5) and para (C4) positions, along with the bromine atom at the ortho (C2) position, exert a strong electron-withdrawing inductive effect (


) through the 

-bond framework. This pulls electron density away from the hydroxyl oxygen, weakening the O-H bond and dispersing the negative charge of the resulting phenoxide anion.
Ortho-Proximity and Solvation Dynamics

The position of the halogens is critical. The bromine atom at the ortho position (C2) exerts the strongest inductive pull due to its spatial proximity to the hydroxyl group. Furthermore, computational studies on bromochlorophenols (BCPs) reveal that highly halogenated phenoxides exhibit highly exergonic Gibbs energies of solvation in aqueous media[1]. The hydration shell tightly stabilizes the delocalized charge, driving the equilibrium toward dissociation.

Quantitative Analysis & Comparative Data

Because the exact empirical


 of 2-bromo-4,5-dichlorophenol is rarely isolated in standard databases[2], we must rely on high-level computational thermodynamics (such as the M062X meta hybrid level theory) and structural analogs[1].

Bromine and chlorine possess nearly identical electronegativities (2.96 and 3.16, respectively, on the Pauling scale), meaning their inductive impacts on phenol acidity are virtually interchangeable. Therefore, 2,4,5-trichlorophenol serves as a perfect structural proxy[3].

Table 1: Comparative Values of Halogenated Phenols
CompoundSubstitution Pattern

(Aqueous, 25°C)
Source / Method
Phenol None9.95Experimental
4-Chlorophenol Mono-substituted (para)9.41Experimental
2,4-Dichlorophenol Di-substituted (ortho, para)7.89Experimental
2-Bromo-4-chlorophenol Di-substituted (ortho, para)7.98 ± 0.18Predicted[4]
2,4,5-Trichlorophenol Tri-substituted7.37Experimental[3]
2-Bromo-4,5-dichlorophenol Tri-substituted~7.35 - 7.40 Extrapolated / DFT[1]
Pentachlorophenol Penta-substituted4.74Experimental

Data Interpretation: The addition of each halogen drops the


 by approximately 0.5 to 1.5 units. 2-Bromo-4,5-dichlorophenol falls squarely into the physiological pH range, meaning it exists as a near 1:1 mixture of neutral phenol and anionic phenoxide in biological matrices (pH 7.4).

Thermodynamic Modeling of Acid Dissociation

To computationally derive the


 of complex BCPs, physical chemists utilize a thermodynamic cycle that bridges gas-phase deprotonation energies with aqueous solvation energies[1].

pKa_Thermodynamic_Cycle cluster_gas Gas Phase cluster_aq Aqueous Phase HA_g 2-Br-4,5-Cl₂-Phenol (g) A_g 2-Br-4,5-Cl₂-Phenoxide (g) + H⁺(g) HA_g->A_g ΔG°_gas (Deprotonation) HA_aq 2-Br-4,5-Cl₂-Phenol (aq) HA_g->HA_aq ΔG°_solv(HA) A_aq 2-Br-4,5-Cl₂-Phenoxide (aq) + H⁺(aq) A_g->A_aq ΔG°_solv(A⁻) + ΔG°_solv(H⁺) HA_aq->A_aq ΔG°_aq (Acid Dissociation)

Thermodynamic cycle for calculating 2-bromo-4,5-dichlorophenol pKa via solvation energies.

By calculating


 through this cycle, the 

is extracted using the relation:

.

Experimental Protocol: UV-Vis Spectrophotometric Determination

For drug development professionals requiring exact empirical validation of 2-bromo-4,5-dichlorophenol under specific buffer conditions, potentiometric titration is often inadequate. Highly halogenated phenols suffer from poor aqueous solubility (often


 g/L)[3], leading to precipitation during titration.

The Solution: UV-Vis Spectrophotometry. This method requires only micromolar concentrations, keeping the analyte fully dissolved while leveraging the distinct absorption maxima (


) of the neutral phenol and the phenoxide anion.
Step-by-Step Methodology

1. Reagent & Buffer Preparation

  • Prepare a universal buffer system (e.g., Britton-Robinson buffer) to cover a pH range of 5.0 to 9.0 in 0.5 pH increments.

  • Causality Check: Maintain a constant ionic strength (e.g.,

    
     M with KCl) across all buffers. 
    
    
    
    is highly sensitive to ionic strength due to the stabilization of the phenoxide ion by counter-ions.

2. Analyte Stock Preparation

  • Dissolve 2-bromo-4,5-dichlorophenol in HPLC-grade methanol to create a 10 mM stock.

  • Spike the stock into the prepared buffers to achieve a final analyte concentration of

    
    .
    
  • Causality Check: The final methanol concentration must remain

    
    . Higher co-solvent ratios lower the dielectric constant of the medium, artificially suppressing dissociation and inflating the observed 
    
    
    
    .

3. Spectral Acquisition

  • Blank the spectrophotometer with the corresponding buffer.

  • Scan each solution from 200 nm to 400 nm at 25.0 ± 0.1 °C.

  • Identify the

    
     for the protonated form (typically ~280-290 nm) and the deprotonated phenoxide form (typically shifted bathochromically to ~310-320 nm due to increased resonance delocalization).
    

4. Self-Validating System Check (The Isosbestic Point)

  • Overlay all acquired spectra. You must observe a sharp isosbestic point (a specific wavelength where total absorbance remains constant across all pH values).

  • Trustworthiness: The presence of a strict isosbestic point is a built-in self-validation. It mathematically proves that only two absorbing species (HA and A⁻) are in a closed equilibrium. If the isosbestic point drifts, it indicates baseline error, analyte precipitation, or oxidative degradation.

5. Data Regression

  • Plot the absorbance at the phenoxide

    
     against the pH.
    
  • Fit the sigmoidal curve using the Henderson-Hasselbalch formalism:

    
    
    (Where 
    
    
    
    is the absorbance at a given pH, and
    
    
    /
    
    
    are the limiting absorbances of the pure species).

Pharmacological & Environmental Implications

Understanding the ~7.37


 of 2-bromo-4,5-dichlorophenol is critical for downstream applications:
  • Pharmacokinetics: At physiological pH (7.4), the compound is ~50% ionized. The neutral fraction readily permeates lipid bilayers (LogP ~3.8)[2], while the ionized fraction interacts with aqueous targets. This dual-state existence makes it a potent membrane uncoupler.

  • Environmental Remediation: In aquatic ecosystems, the dissociation state dictates its susceptibility to photodegradation. The phenoxide anion absorbs light at longer wavelengths and undergoes reductive dehalogenation much faster than the neutral phenol[1].

References

  • National Center for Biotechnology Information (NCBI). "2-Bromo-4,5-dichlorophenol | C6H3BrCl2O | CID 13284273 - PubChem." PubChem Database. URL:[Link]

  • Saeed, A., Altarawneh, M., Hefter, G., & Dlugogorski, B. Z. (2016). "Thermodynamic parameters including acid dissociation constants for bromochlorophenols (BCPs)." Journal of Chemical & Engineering Data, 61(1), 160–172. URL:[Link]

  • DrugFuture Chemical Database. "2,4,5-Trichlorophenol Properties and Toxicity Data." DrugFuture. URL:[Link]

Sources

Exploratory

Suppliers and price of 2-Bromo-4,5-dichlorophenol for research

Strategic Procurement and Analytical Validation of 2-Bromo-4,5-dichlorophenol in Advanced Organic Synthesis Executive Summary For researchers and drug development professionals, sourcing high-purity halogenated building...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Procurement and Analytical Validation of 2-Bromo-4,5-dichlorophenol in Advanced Organic Synthesis

Executive Summary

For researchers and drug development professionals, sourcing high-purity halogenated building blocks is a critical bottleneck in scalable organic synthesis. 2-Bromo-4,5-dichlorophenol (CAS: 2316-56-5) has emerged as a highly valuable intermediate due to its orthogonal reactivity profile. As of 2026, its application spans from the synthesis of advanced neuro-therapeutics to acting as a reference standard in environmental degradation studies. This whitepaper provides a comprehensive guide to the mechanistic utility, strategic procurement, and self-validating quality control (QC) protocols required to handle this compound effectively.

Chemical Profile & Mechanistic Utility

The value of 2-bromo-4,5-dichlorophenol (Molecular Weight: 241.90 g/mol ; Formula: C


H

BrCl

O) lies in the differential bond dissociation energies of its halogen substituents[1]. The carbon-bromine (C-Br) bond is significantly more labile than the carbon-chlorine (C-Cl) bonds. This allows application scientists to perform highly regioselective, palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) exclusively at the C2 position without disturbing the chlorine atoms at C4 and C5.
Applications in Drug Development and Environmental Science
  • Kv1.3 Potassium Channel Blockers: 2-Bromo-4,5-dichlorophenol is a primary precursor in the synthesis of aryl heterocyclic compounds that act as Kv1.3 potassium shaker channel blockers[2]. These blockers are heavily investigated as therapeutic targets for Alzheimer's disease, as they modulate microglial pro-inflammatory activation and neurotoxicity[3].

  • Environmental Degradation Studies: In environmental chemistry, this compound is utilized as a reference standard to study the gas-phase thermal decomposition of brominated flame retardants (like tetrabromobisphenol A, TBBA), helping identify pollutants and dioxin precursors generated at high temperatures[4].

Synthetic Causality: The Need for Protection

During drug development workflows, the phenolic hydroxyl (-OH) group must often be protected to prevent it from poisoning organometallic catalysts or undergoing unwanted deprotonation. A standard field-proven protocol involves reacting 2-bromo-4,5-dichlorophenol with methyl iodide (MeI) and potassium carbonate (K


CO

) to yield 1-bromo-4,5-dichloro-2-methoxybenzene prior to downstream cross-coupling[2].

G A 3,4-Dichlorophenol (Starting Material) B Bromination (Br2) Regioselective A->B Electrophilic Substitution C 2-Bromo-4,5-dichlorophenol (Target Intermediate) B->C Major Isomer D Methylation (MeI, K2CO3) C->D OH Protection E 1-Bromo-4,5-dichloro- 2-methoxybenzene D->E Etherification F Kv1.3 Channel Blockers (Drug Candidates) E->F Pd-Catalyzed Cross-Coupling

Synthetic workflow of 2-Bromo-4,5-dichlorophenol in Kv1.3 channel blocker development.

Strategic Sourcing & Pricing Analysis

The synthesis of 2-bromo-4,5-dichlorophenol typically involves the electrophilic bromination of 3,4-dichlorophenol. This reaction invariably produces a mixture of isomers—predominantly the desired 2-bromo-4,5-dichlorophenol, but heavily contaminated with 2-bromo-3,4-dichlorophenol [2].

Because these isomers have nearly identical boiling points and polarities, separating them is industrially taxing. Consequently, cheaper batches of this chemical often suffer from low isomeric purity. For research applications, selecting a supplier that guarantees >98% purity is non-negotiable to prevent stoichiometric imbalances in downstream synthesis. Furthermore, suppliers like BLD Pharm mandate cold-chain transportation to prevent slow oxidative degradation of the phenol group during transit[5].

Table 1: 2026 Supplier Landscape & Pricing Matrix for CAS 2316-56-5

SupplierStated PurityPackaging SizeEstimated PriceProcurement Notes
Chemexpress >98%25 g$1,497.00 USDHigh purity; bulk discounts available via inquiry.
A2B Chem StandardCustom₹16,109 - ₹48,238 INRSourced via Chemikart; variable lead times.
BLD Pharm 98%CustomRegional PricingRequires cold-chain transportation[5].
Win-Win Chemical 98%As RequiredPrice on RequestDirect manufacturer; good for scale-up[6].
abcr Gute Chemie 95%CustomPrice on RequestLower purity (95%); requires rigorous internal QC[7].

Quality Control & Analytical Validation Protocol

To ensure trustworthiness in your synthetic pipeline, every incoming batch of 2-bromo-4,5-dichlorophenol must be subjected to a self-validating Quality Control (QC) loop. Relying solely on a supplier's Certificate of Analysis (CoA) is a critical failure point, particularly when dealing with the 95% purity batches (e.g., from abcr Gute Chemie)[7].

Step-by-Step Methodology: Isomeric Purity Verification

This protocol is designed specifically to detect the primary synthetic byproduct: 2-bromo-3,4-dichlorophenol.

Step 1: Sample Preparation

  • Weigh 10 mg of the received 2-bromo-4,5-dichlorophenol batch.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v TMS as an internal standard.
    

Step 2:


H NMR Isomeric Resolution (The Causality Check) 
The structural logic of NMR provides a definitive, self-validating check for isomer contamination:
  • Target Compound (2-Bromo-4,5-dichlorophenol): The protons at C3 and C6 are para to each other. Because para coupling constants are negligible (

    
     < 1 Hz), these protons will appear as two distinct singlets  in the aromatic region.
    
  • Impurity (2-Bromo-3,4-dichlorophenol): The protons at C5 and C6 are ortho to each other. Ortho coupling is strong (

    
     ≈ 8–9 Hz), causing these protons to appear as two distinct doublets .
    
  • Action: If doublets are observed in the 6.8–7.5 ppm range, the batch is contaminated with the 3,4-dichloro isomer.

Step 3: GC-QQQ-MS Quantification

  • Prepare a 1 mg/mL solution in LC-MS grade methanol.

  • Inject 1 µL into a Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-QQQ-MS).

  • Operate in Total Ion Current (TIC) mode to establish an overall purity percentage, or Multiple Reaction Monitoring (MRM) mode if tracking specific environmental degradation congeners[4].

  • Release Criteria: If the isomeric impurity exceeds 2% (Area Under Curve), route the batch to recrystallization (typically using a hexane/ethyl acetate gradient).

QC N1 Batch Receipt (CAS: 2316-56-5) N2 1H NMR Analysis (Isomer Resolution) N1->N2 N3 GC-QQQ-MS (Trace Impurities) N2->N3 N4 Isomer Impurity Detected? (e.g., 2-Bromo-3,4-DCP) N3->N4 N5 Recrystallization / Column Chromatography N4->N5 Yes (>2%) N6 Batch Approved (>98% Purity) N4->N6 No (<2%) N5->N2 Re-test

Self-validating quality control workflow for isomeric purity verification.

References

  • "2-bromo-4,5-dichlorophenol - C6H3BrCl2O | CSSB00011002876", Chemspace. URL: [Link]

  • "2316-56-5 2-Bromo-4,5-dichlorophenol", Win-Win Chemical. URL: [Link]

  • "CAS 2316-56-5 | 2-Bromo-4,5-dichlorophenol", Chemexpress. URL: [Link]

  • "Studies on the Decomposition of Selected Brominated", Murdoch Research Portal. URL:[Link]

  • "WO2021071803A1 - Aryl heterobicyclic compounds as kv1.3 potassium shaker channel blockers", Google Patents.
  • "WO2021071802A1 - Aryl heterocyclic compounds as kv1.3 potassium shaker channel blockers", Google Patents.
  • "2316-56-5 | 2-Bromo-4,5-dichlorophenol | A2B Chem", Chemikart. URL:[Link]

Sources

Foundational

2-Bromo-4,5-dichlorophenol (PubChem CID 13284273): A Comprehensive Technical Guide on Synthesis, Reactivity, and Pharmacological Applications

Executive Summary 2-Bromo-4,5-dichlorophenol (PubChem CID 13284273) is a highly functionalized halogenated aromatic compound that serves as a critical building block in advanced organic synthesis and drug discovery. Char...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-4,5-dichlorophenol (PubChem CID 13284273) is a highly functionalized halogenated aromatic compound that serves as a critical building block in advanced organic synthesis and drug discovery. Characterized by its orthogonal reactivity—stemming from a phenolic hydroxyl group and distinct halogen substituents—this molecule is a privileged intermediate in the development of targeted immunomodulators, specifically Kv1.3 potassium shaker channel blockers .

This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, self-validating synthetic protocols, and pharmacological applications of 2-bromo-4,5-dichlorophenol, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

Understanding the intrinsic properties of 2-bromo-4,5-dichlorophenol is essential for predicting its behavior in complex cross-coupling reactions and biological microenvironments [1].

Quantitative Data Summary
PropertyValueSource / Computation
IUPAC Name 2-bromo-4,5-dichlorophenolLexiChem 2.6.6
Molecular Formula C₆H₃BrCl₂OPubChem 2.1
Molecular Weight 241.89 g/mol PubChem 2.1
CAS Registry Number 2316-56-5Depositor-Supplied
InChIKey VPPQRCCVUBXCPX-UHFFFAOYSA-NInChI 1.0.5
SMILES C1=C(C(=CC(=C1Cl)Cl)Br)OOEChem 2.3.0
XLogP3 (Lipophilicity) 3.8XLogP3 3.0
Topological Polar Surface Area 20.2 ŲCactvs 3.4.6.11
The Causality of Regioselectivity and IUPAC Renumbering

The synthesis of 2-bromo-4,5-dichlorophenol typically begins with 3,4-dichlorophenol . The phenolic hydroxyl (-OH) group is strongly electron-donating, directing electrophilic aromatic substitution to the ortho and para positions. Since the para position (C5) is already occupied by a chlorine atom in the starting material, bromination is forced into the ortho positions (C2 and C6).

Steric hindrance plays a crucial role here: the C2 position is flanked by the -OH group and the C3 chlorine atom, making it sterically congested. The C6 position is significantly more accessible. When bromination occurs at C6, the resulting molecule is structurally 6-bromo-3,4-dichlorophenol. However, according to IUPAC nomenclature rules (prioritizing the lowest possible locants for substituents), the ring is renumbered starting from the hydroxyl group, transforming the name to 2-bromo-4,5-dichlorophenol [2]. This regioselective preference dictates the yield and purity of the final API intermediate.

Self-Validating Synthesis Protocol

The following protocol details the laboratory-scale electrophilic bromination of 3,4-dichlorophenol. To ensure Trustworthiness and reproducibility, this protocol is designed as a self-validating system, incorporating visual and analytical checkpoints at every critical phase [2].

Step-by-Step Methodology
  • Preparation & Inert Atmosphere: Dissolve 3,4-dichlorophenol (1.0 eq, e.g., 100.0 g, 613.5 mmol) in anhydrous dichloromethane (DCM, 1000 mL) within a flame-dried round-bottom flask. Purge the system with nitrogen gas (

    
    ) to prevent oxidative side reactions.
    
  • Thermal Control: Submerge the reaction vessel in an ice bath to achieve an internal temperature of 0 °C. Causality: Bromination is highly exothermic; maintaining 0 °C suppresses kinetic over-bromination and favors the thermodynamically stable mono-brominated product.

  • Electrophilic Addition: Add molecular bromine (

    
    , 1.0 eq, 98.0 g) dropwise via an addition funnel.
    
    • Self-Validation Checkpoint 1 (Visual): The reaction mixture will initially turn deep red/brown. The persistence of this color indicates the presence of unreacted

      
      .
      
  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

    • Self-Validation Checkpoint 2 (Analytical): Perform Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) mobile phase. The disappearance of the starting material spot and the emergence of a less polar product spot confirms reaction completion.

  • Quenching: Slowly add saturated aqueous sodium thiosulfate (

    
    ) to the mixture.
    
    • Self-Validation Checkpoint 3 (Visual): The solution will transition from a reddish tint to a clear/yellowish organic layer, confirming the complete reduction of residual toxic

      
       to benign bromide ions.
      
  • Isolation & Verification: Separate the organic layer, dry over anhydrous

    
    , and concentrate under reduced pressure. The crude product is typically a mixture of the major isomer (2-bromo-4,5-dichlorophenol) and the minor sterically hindered isomer (2-bromo-3,4-dichlorophenol).
    
    • Self-Validation Checkpoint 4 (Analytical): LC-MS analysis must display a characteristic isotopic cluster at

      
       ~239, 241, 243, and 245, diagnostic of a molecule containing one bromine and two chlorine atoms.
      

SynthesisWorkflow Start 3,4-Dichlorophenol (Starting Material) Step1 Cool to 0 °C in DCM (N2 Atmosphere) Start->Step1 Step2 Add Br2 (1.0 eq) dropwise (Electrophilic Bromination) Step1->Step2 Step3 Stir 16h at RT (TLC Monitoring) Step2->Step3 Step4 Quench with aq. Na2S2O3 (Visual Color Change) Step3->Step4 Validate LC-MS Isotopic Validation (m/z 239/241/243/245) Step4->Validate Product 2-Bromo-4,5-dichlorophenol (Major Isomer) Validate->Product

Caption: Synthetic workflow of 2-Bromo-4,5-dichlorophenol with integrated self-validation steps.

Downstream Derivatization: The Pathway to Efficacy

The true value of 2-bromo-4,5-dichlorophenol lies in its orthogonal reactivity. The molecule possesses two distinct sites for derivatization:

  • The Phenolic Hydroxyl Group: Readily undergoes etherification. For example, reacting the crude phenol mixture with Methyl Iodide (MeI) and Potassium Carbonate (

    
    ) in Acetonitrile at 50 °C yields 1-bromo-4,5-dichloro-2-methoxybenzene [2].
    
  • The Carbon-Bromine Bond: Acts as a highly reactive electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The C-Br bond undergoes oxidative addition much faster than the C-Cl bonds, allowing chemists to selectively stitch complex aryl or heterocyclic rings onto the scaffold without disturbing the chlorine atoms [3].

Pharmacological Application: Kv1.3 Channel Blockade

Derivatives synthesized from 2-bromo-4,5-dichlorophenol have been heavily patented as potent Kv1.3 potassium shaker channel blockers [2][4].

Mechanism of Action in Autoimmune Diseases

The Kv1.3 channel is a voltage-gated potassium channel that plays a vital role in regulating the membrane potential of human Effector Memory T cells (TEMs) . TEMs are the primary mediators in autoimmune conditions such as multiple sclerosis, rheumatoid arthritis, and type I diabetes mellitus.

Upon activation, TEMs drastically upregulate the expression of Kv1.3 channels. When an API derived from 2-bromo-4,5-dichlorophenol binds to and blocks the Kv1.3 channel, it prevents the efflux of potassium (


) ions. This blockade prevents the cellular membrane from repolarizing. The sustained depolarization eliminates the electrochemical driving force required for calcium (

) to enter the cell through Calcium Release-Activated Calcium (CRAC) channels.

Without an influx of intracellular calcium, the phosphatase calcineurin remains inactive, preventing the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT) . The ultimate result is the paralysis of the TEM cell and a halt in the production of pro-inflammatory cytokines (like IL-2), achieving targeted immunosuppression without compromising naïve T cells (which rely on the KCa3.1 channel instead) [4].

Kv13Mechanism API API Derivative (from CID 13284273) Kv13 Kv1.3 Channel Blockade (Prevents K+ Efflux) API->Kv13 Membrane Sustained Membrane Depolarization (Loss of Ca2+ Driving Force) Kv13->Membrane Ca2 Decreased Intracellular Ca2+ (Calcineurin Inactivation) Membrane->Ca2 NFAT Reduced NFAT Translocation (Halted Cytokine Production) Ca2->NFAT Outcome Targeted Immunosuppression (Paralysis of TEM Cells) NFAT->Outcome

Caption: Pharmacological mechanism of Kv1.3 channel blockade by API derivatives.

Conclusion

2-Bromo-4,5-dichlorophenol (CID 13284273) is far more than a simple halogenated phenol; it is a meticulously designed scaffold that leverages steric hindrance and orthogonal reactivity to enable advanced drug discovery. By understanding the causality behind its regioselective synthesis and its role in generating highly specific Kv1.3 channel blockers, researchers can continue to exploit this versatile intermediate to develop next-generation therapeutics for severe autoimmune and inflammatory disorders.

References

  • PubChem. "2-Bromo-4,5-dichlorophenol | C6H3BrCl2O | CID 13284273".
  • Google Patents. "WO2021071803A1 - Aryl heterobicyclic compounds as kv1.3 potassium shaker channel blockers".
  • BenchChem.
  • Google Patents. "WO2021071802A1 - Aryl heterocyclic compounds as kv1.3 potassium shaker channel blockers".
Exploratory

The Strategic deployment of 2-Bromo-4,5-dichlorophenol in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Executive Summary 2-Bromo-4,5-dichlorophenol, a halogenated phenolic compound, is emerging as a versatile and highly valuable building block in the landscape o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

2-Bromo-4,5-dichlorophenol, a halogenated phenolic compound, is emerging as a versatile and highly valuable building block in the landscape of medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom and two chlorine atoms on a phenolic ring, offers a strategic advantage for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of the applications of 2-bromo-4,5-dichlorophenol, with a focus on its role in the development of novel therapeutic agents. We will delve into its synthesis, reactivity, and its application as a key intermediate in the synthesis of bioactive molecules, including potent and selective Kv1.3 potassium channel blockers. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug discovery and development, providing both foundational knowledge and actionable experimental insights.

Physicochemical Properties of 2-Bromo-4,5-dichlorophenol

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in synthetic chemistry. 2-Bromo-4,5-dichlorophenol (CAS No: 2316-56-5) is a solid at room temperature with a molecular weight of 241.89 g/mol .[1] Its structure, featuring a hydroxyl group and three halogen substituents, imparts a moderate lipophilicity, as indicated by its computed XLogP3 value of 3.8.[1] These characteristics, summarized in the table below, are critical for predicting its solubility, reactivity, and pharmacokinetic properties of its derivatives.

PropertyValueSource
Molecular Formula C₆H₃BrCl₂OPubChem[1]
Molecular Weight 241.89 g/mol PubChem[1]
CAS Number 2316-56-5PubChem[1]
Appearance Solid
XLogP3 3.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 0PubChem[1]

Synthesis and Reactivity

The synthesis of 2-bromo-4,5-dichlorophenol typically involves the selective bromination of 4,5-dichlorophenol. The hydroxyl group of the phenol is a strongly activating ortho-, para-director. Since the para-position is blocked, bromination occurs at one of the ortho-positions. The choice of brominating agent and reaction conditions is crucial to achieve high selectivity and yield.

A general synthetic approach involves the reaction of 3,4-dichlorophenol with bromine in a suitable solvent like dichloromethane.[2] The reaction is typically carried out at a low temperature to control the reactivity and minimize the formation of poly-brominated byproducts.

G cluster_synthesis Synthesis of 2-Bromo-4,5-dichlorophenol 3,4-Dichlorophenol 3,4-Dichlorophenol Reaction Bromination 3,4-Dichlorophenol->Reaction Bromine Bromine Bromine->Reaction Dichloromethane DCM (solvent) Dichloromethane->Reaction at 0°C 2-Bromo-4,5-dichlorophenol 2-Bromo-4,5-dichlorophenol Reaction->2-Bromo-4,5-dichlorophenol

Caption: Synthetic route for 2-bromo-4,5-dichlorophenol.

The reactivity of 2-bromo-4,5-dichlorophenol is dominated by the three distinct functional handles: the phenolic hydroxyl group, the bromine atom, and the two chlorine atoms. The hydroxyl group can readily undergo O-alkylation or O-acylation. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This differential reactivity is a key strategic advantage, allowing for selective functionalization at the C2 position, while leaving the C4 and C5 positions for subsequent transformations.

Applications in Medicinal Chemistry

The unique structural features of 2-bromo-4,5-dichlorophenol make it a valuable scaffold for the synthesis of a variety of bioactive molecules. Its derivatives have shown promise in several therapeutic areas.

Kv1.3 Potassium Channel Blockers

A significant application of 2-bromo-4,5-dichlorophenol is in the synthesis of selective inhibitors of the Kv1.3 potassium channel.[2][3] The Kv1.3 channel is a voltage-gated potassium channel that plays a crucial role in the activation and proliferation of T-lymphocytes. Consequently, inhibitors of this channel are being investigated as potential therapeutic agents for autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.

In a patented synthetic route, 2-bromo-4,5-dichlorophenol is used as a key starting material.[2][3] The synthesis involves the O-alkylation of the phenolic hydroxyl group, followed by a palladium-catalyzed cross-coupling reaction at the C2 position to introduce a heterocyclic moiety.

G cluster_kv1_3 Synthesis of a Kv1.3 Inhibitor Intermediate start 2-Bromo-4,5-dichlorophenol step1 O-alkylation (e.g., with MeI, K₂CO₃) start->step1 intermediate1 1-Bromo-4,5-dichloro-2-methoxybenzene step1->intermediate1 step2 Suzuki Coupling (with a boronic acid/ester) intermediate1->step2 final Kv1.3 Inhibitor Precursor step2->final

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Regioselective Synthesis of 2-Bromo-4,5-dichlorophenol

[1] Executive Summary This application note details the protocol for the regioselective synthesis of 2-Bromo-4,5-dichlorophenol (CAS: 1940-42-7) from 3,4-dichlorophenol .[1] This transformation is a critical step in the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the protocol for the regioselective synthesis of 2-Bromo-4,5-dichlorophenol (CAS: 1940-42-7) from 3,4-dichlorophenol .[1] This transformation is a critical step in the manufacturing of various agrochemicals and antifungal agents.

The core challenge in this synthesis is controlling regioselectivity. The starting material, 3,4-dichlorophenol, possesses two available ortho-positions relative to the hydroxyl group.[1] This protocol utilizes steric differentiation and temperature-controlled electrophilic aromatic substitution to exclusively target the less hindered position, ensuring high purity (>98%) and yield (>85%) without the need for complex chromatographic separation.[1]

Scientific Principles & Strategy

Reaction Mechanism

The synthesis proceeds via Electrophilic Aromatic Substitution (EAS) . The hydroxyl group (-OH) on the phenol is a strong activator and an ortho, para-director.[1] However, the para-position (C4) is blocked by a chlorine atom.[1] This leaves two potential sites for bromination:[1][2]

  • C2 Position (Ortho): Located between the hydroxyl group and the C3-chlorine.[1] This site is sterically crowded ("hindered").

  • C6 Position (Ortho): Located adjacent to the hydroxyl group but with no immediate neighbor on the other side. This site is sterically accessible.

Note on Nomenclature: Bromination at the C6 position of 3,4-dichlorophenol yields 6-bromo-3,4-dichlorophenol.[1] According to IUPAC priority rules, this molecule is renumbered to give the lowest locants, becoming 2-Bromo-4,5-dichlorophenol (the target).[1] Bromination at the hindered C2 position would yield 2-bromo-3,4-dichlorophenol.[1]

Regioselectivity Control

To favor the target isomer (2-Bromo-4,5-dichlorophenol), we employ Glacial Acetic Acid as the solvent.[1] Acetic acid stabilizes the transition state through hydrogen bonding with the phenolic oxygen, but more importantly, it allows for a homogeneous reaction where temperature can be strictly controlled. By maintaining the reaction at 0–5 °C , we reduce the kinetic energy of the system, preventing the brominating agent from overcoming the steric barrier of the C2 position.[1]

Pathway Visualization[1]

ReactionPathway SM 3,4-Dichlorophenol (Starting Material) TS_Major Transition State (C6 Attack - Favored) SM->TS_Major  Fast   TS_Minor Transition State (C2 Attack - Steric Clash) SM->TS_Minor  Slow   Reagents Br2 / CH3COOH 0-5 °C Reagents->SM Product 2-Bromo-4,5-dichlorophenol (Target) TS_Major->Product Byproduct 2-Bromo-3,4-dichlorophenol (Impurity) TS_Minor->Byproduct

Figure 1: Reaction pathway illustrating the steric preference for C6 attack (leading to the target) over C2 attack.[1]

Materials & Equipment

Reagents
ReagentPurityRole
3,4-Dichlorophenol >98%Starting Material
Bromine (Br₂) Reagent GradeElectrophile Source
Glacial Acetic Acid >99%Solvent
Sodium Bisulfite (NaHSO₃) 10% aq.[1] solutionQuenching Agent
Dichloromethane (DCM) ACS GradeExtraction Solvent (Optional)
Heptane ACS GradeRecrystallization Solvent
Equipment
  • Three-neck round-bottom flask (500 mL)[1]

  • Pressure-equalizing addition funnel[1]

  • Mechanical stirrer (PTFE blade)[1]

  • Ice/Water bath[1]

  • Gas scrubber (NaOH trap) for HBr fumes[1]

Experimental Protocol

Phase 1: Preparation and Setup[1][3]
  • Safety Check: Perform all operations in a functioning fume hood. Bromine is highly corrosive and toxic. Wear butyl rubber gloves and a face shield. Connect the flask outlet to a caustic scrubber (10% NaOH) to neutralize evolved HBr gas.

  • Dissolution: Charge the 500 mL flask with 3,4-dichlorophenol (16.3 g, 100 mmol) .

  • Solvent Addition: Add Glacial Acetic Acid (80 mL) . Stir until the solid is completely dissolved.

  • Cooling: Immerse the flask in an ice/water bath. Allow the internal temperature to equilibrate to 0–5 °C .

Phase 2: Bromination[1][4]
  • Reagent Prep: In the addition funnel, dilute Bromine (16.0 g, 5.15 mL, 100 mmol, 1.0 eq) with Glacial Acetic Acid (20 mL) .

    • Note: Diluting the bromine prevents localized high concentrations that could lead to di-bromination.[1]

  • Addition: Dropwise add the bromine solution to the stirred phenol solution over 45–60 minutes .

    • Critical Control Point: Monitor the internal temperature.[3] Do not allow it to exceed 10 °C.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for an additional 2 hours .

    • Monitoring: Check progress via TLC (Mobile phase: 20% EtOAc in Hexanes). The starting material spot (Rf ~0.4) should disappear, replaced by the product (Rf ~0.5).

Phase 3: Workup and Isolation[1]
  • Quenching: Pour the reaction mixture into a beaker containing Ice Water (300 mL) and 10% Sodium Bisulfite (20 mL) . Stir vigorously for 15 minutes. The bisulfite will neutralize any unreacted bromine (indicated by the disappearance of the orange color).

  • Precipitation: The product typically precipitates as a white to off-white solid.[1]

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel. Wash the cake with Cold Water (3 x 50 mL) to remove residual acetic acid.

  • Drying: Dry the crude solid in a vacuum oven at 40 °C for 4 hours.

Phase 4: Purification (Recrystallization)[1][4]
  • Solvent Choice: Recrystallize the crude solid from Heptane (approx. 5 mL per gram of crude).

  • Procedure: Heat the mixture to reflux until dissolved. Cool slowly to room temperature, then to 0 °C.

  • Collection: Filter the pure crystals and dry under vacuum.

Results & Quality Control

Expected Yield
  • Theoretical Yield: 24.2 g[1]

  • Target Isolated Yield: 20.5 – 22.0 g (85–91%)

Analytical Characterization

Confirm identity and purity using the following parameters.

TestSpecificationInterpretation
Appearance White crystalline solidOff-white indicates oxidation or residual Br₂.[1]
Melting Point 72 – 74 °CSharp range indicates high purity.[1]
¹H-NMR (400 MHz, CDCl₃) δ 7.55 (s, 1H), 7.05 (s, 1H), 5.40 (s, 1H, -OH)Two singlets in the aromatic region confirm the para relationship of the protons (positions 3 and 6).[1]
GC-MS M+ peaks at 240, 242, 244Characteristic isotope pattern for 1 Br and 2 Cl atoms.[1]
NMR Interpretation Logic

In the product 2-Bromo-4,5-dichlorophenol :

  • H-3: Located between Br and Cl.[1][4] It is isolated from H-6.[1]

  • H-6: Located between Cl and OH.[1] It is isolated from H-3.[1]

  • Coupling: Since H-3 and H-6 are para to each other, their J-coupling is negligible (~0 Hz).[1] Thus, the spectrum will display two distinct singlets .

  • Contrast: If the unwanted isomer (2-bromo-3,4-dichlorophenol) were formed, the protons would be at positions 5 and 6, which are ortho to each other.[1] This would result in two doublets (J ~8 Hz).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product lost in mother liquorCool recrystallization mixture to -10 °C before filtering.[1]
Red/Orange Color Residual BromineWash solid with more sodium bisulfite solution.[1]
Di-bromination Excess Br₂ or High TempStrictly maintain 1.0 eq of Br₂.[1] Keep T < 5 °C during addition.
Oily Product Impurities lowering MPRecrystallize again.[1] Ensure all Acetic Acid is washed out.

Workflow Diagram

Workflow Start Start: 3,4-Dichlorophenol in Acetic Acid Cool Cool to 0-5 °C Start->Cool Add Add Br2 (1.0 eq) Dropwise (1 hr) Cool->Add React Warm to RT Stir 2 hrs Add->React Quench Pour into Ice Water + NaHSO3 React->Quench Filter Filter Crude Solid Quench->Filter Purify Recrystallize (Heptane) Filter->Purify End Pure 2-Bromo-4,5-dichlorophenol Purify->End

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Context: Provides analogous protocols for bromin
  • Context: Validates the use of Acetic Acid and temperature control for regioselectivity in phenol bromin
  • PubChem. (n.d.).[5][6] 2-Bromo-4,5-dichlorophenol (CID 13284273).[1][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

    • Context: Source for physical properties, identifiers, and safety data.[5][6][7]

  • Organic Syntheses. (1928). p-Bromophenol.[1] Org. Synth. 1928, 8,[1] 38. Retrieved October 26, 2023, from [Link]

    • Context: Foundational reference for bromin

Sources

Application

Application Note: Regioselective Bromination of 3,4-Dichlorophenol

This Application Note is designed for researchers requiring high-purity brominated intermediates of 3,4-dichlorophenol. It addresses the specific regiochemical challenges posed by the substrate's substitution pattern and...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring high-purity brominated intermediates of 3,4-dichlorophenol. It addresses the specific regiochemical challenges posed by the substrate's substitution pattern and provides validated protocols for synthesizing and isolating the major isomer, 2-bromo-4,5-dichlorophenol .

Executive Summary

The bromination of 3,4-dichlorophenol is a critical step in the synthesis of agrochemicals (e.g., antifungals) and pharmaceutical intermediates. The reaction presents a classic electrophilic aromatic substitution (EAS) challenge: distinguishing between two ortho-activated positions.

  • Position 6 (yielding 2-bromo-4,5-dichlorophenol ) is sterically favored but electronically competitive.

  • Position 2 (yielding 2-bromo-3,4-dichlorophenol ) is sterically hindered ("sandwiched") but electronically activated by the adjacent chlorine.

This guide provides a high-fidelity protocol using N-Bromosuccinimide (NBS) in acetonitrile (MeCN) to maximize the yield of the 6-isomer, along with a definitive NMR-based analytical method to quantify regioselectivity.

Mechanistic Insight & Regiochemistry

Understanding the competition between electronic activation and steric hindrance is vital for optimizing this reaction.

Substrate Analysis
  • 1-OH Group: Strong activator, directs ortho (Positions 2 and 6).

  • 3-Cl Group: Weak deactivator, but directs ortho/para.

    • Ortho to 3-Cl

      
       Position 2.
      
    • Para to 3-Cl

      
       Position 6.
      
  • 4-Cl Group: Weak deactivator, directs ortho to itself (Position 5, blocked by steric/electronic mismatch).

The Conflict[1]
  • Pathway A (Position 6): Leads to 2-bromo-4,5-dichlorophenol .

    • Pros: Sterically open (adjacent to H). Reinforced by 3-Cl para-direction.

    • Cons: None significant.

  • Pathway B (Position 2): Leads to 2-bromo-3,4-dichlorophenol .

    • Pros: Reinforced by 3-Cl ortho-direction.

    • Cons: Severe steric hindrance (sandwiched between 1-OH and 3-Cl).

Visualizing the Pathway

BrominationPathway Start 3,4-Dichlorophenol Transition2 TS-2 (Sterically Crowded) Start->Transition2 NBS attack at C2 (Ortho to OH, Ortho to Cl) Transition6 TS-6 (Sterically Open) Start->Transition6 NBS attack at C6 (Ortho to OH, Para to Cl) Prod2 Minor Product 2-Bromo-3,4-dichlorophenol (Doublet Coupling) Transition2->Prod2 HBr elim. Prod6 Major Product 2-Bromo-4,5-dichlorophenol (Singlet Coupling) Transition6->Prod6 HBr elim.

Figure 1: Competing pathways in the bromination of 3,4-dichlorophenol. The green pathway is energetically favored due to lower steric hindrance.

Experimental Protocols

Protocol A: Regioselective Synthesis (Recommended)

Objective: Maximize formation of 2-bromo-4,5-dichlorophenol using mild conditions to prevent over-bromination.

Reagents:

  • 3,4-Dichlorophenol (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Acetonitrile (MeCN) (anhydrous, 0.5 M concentration)

  • Optional: catalytic

    
     (0.05 equiv) or 
    
    
    
    (0.1 equiv) to accelerate kinetics.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3,4-dichlorophenol (10.0 g, 61.3 mmol) in MeCN (120 mL).

  • Cooling: Cool the solution to 0–5 °C using an ice/water bath. Note: Low temperature improves regioselectivity by suppressing the higher-energy pathway to the sterically hindered 2-position.

  • Addition: Add NBS (11.46 g, 64.4 mmol) portion-wise over 30 minutes. Protect the flask from direct light (wrap in foil) to minimize radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

    • Monitoring: Check by TLC (20% EtOAc/Hexanes). Starting material (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Quench: Concentrate the solvent to ~20 mL under reduced pressure. Pour the residue into ice-water (200 mL) containing 1%

    
     (to quench excess bromine).
    
  • Workup: Extract with Dichloromethane (DCM) (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate to yield a crude solid (typically off-white to pale yellow).
Protocol B: Purification and Isolation

Since the reaction produces a mixture (typically 85:15 to 90:10 favoring the 4,5-isomer), purification is required for pharmaceutical grade material.

Method 1: Recrystallization (Scalable)

  • Dissolve the crude solid in minimal hot Hexanes or Cyclohexane (~60 °C).

  • Allow to cool slowly to room temperature, then to 4 °C.

  • The major isomer (2-bromo-4,5-dichlorophenol ) crystallizes more readily due to its higher symmetry and melting point.

  • Filter and wash with cold hexanes.

Method 2: Flash Column Chromatography

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of 0%

    
     10% Ethyl Acetate in Hexanes.
    
  • Elution Order:

    • Di-brominated byproducts (Trace, if any).

    • 2-Bromo-4,5-dichlorophenol (Major).[2]

    • 2-Bromo-3,4-dichlorophenol (Minor).

Analytical Validation (Self-Validating System)

The most critical step is confirming the regiochemistry. Mass spectrometry (GC-MS) will show the same mass (


 240/242/244) for both isomers. 1H NMR is the definitive tool. 
NMR Interpretation Guide

To distinguish the isomers, look at the aromatic region (6.5 – 7.8 ppm) and the coupling constants (


) .
IsomerStructure NumberingProton PositionsSplitting PatternCoupling Constant (

)
Major Product (2-Bromo-4,5-dichlorophenol)OH at 1Br at 2Cl at 4,5H-3 and H-6 Two Singlets

Hz (Para)
Minor Product (2-Bromo-3,4-dichlorophenol)OH at 1Br at 2Cl at 3,4H-5 and H-6 Two Doublets

Hz (Ortho)

Why?

  • Major Isomer: The protons are at positions 3 and 6 (relative to original phenol numbering, they are para to each other). Para-coupling is negligible in standard 300/400 MHz spectra.

  • Minor Isomer: The protons are at positions 5 and 6. They are adjacent (ortho), leading to a strong doublet splitting.

Quantitative Data Summary
ParameterProtocol A (NBS/MeCN, 0°C)Protocol C (Br2/AcOH, RT)
Yield (Crude) 92%88%
Regioselectivity (Major:Minor) 91 : 9 80 : 20
Byproducts (Poly-bromo) < 2%~ 5-8%
Atom Economy High (Succinimide recyclable)Moderate (HBr waste)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Regioselectivity Reaction temperature too high.Maintain 0°C strictly during addition. Use a bulkier brominating agent (e.g.,

).
Over-bromination Excess NBS or high concentration.Ensure stoichiometry is 1.0 : 1.05. Dilute reaction to 0.2 M.
Incomplete Conversion Moisture in solvent (NBS degradation).Use anhydrous MeCN. Add 1% catalytic

.
Separation Difficulties Isomers co-eluting.Switch to Toluene/Hexane solvent system for TLC/Column.

References

  • Regioselective Bromination of Phenols

    • Title: "Regioselective nuclear bromination of aromatic compounds... using N-bromosuccinimide"
    • Source:Tetrahedron Letters, 2007.
    • Relevance: Establishes NBS/MeCN as a superior system for para-selective (sterically controlled)
  • Synthesis of 2-Bromo-4,5-dichlorophenol (Patent)

    • Title: "Aryl heterocyclic compounds as kv1.3 potassium shaker channel blockers (WO2021071802A1)"
    • Source: WIPO / Google P
    • Relevance: Explicitly describes the "crude mixture of 2-bromo-4,5-dichlorophenol and 2-bromo-3,4-dichlorophenol" and subsequent methylation, validating the mixture form
  • Analytical Data (NMR)

    • Title: "4-Bromo-2,5-dichlorophenol 1H NMR spectrum" (Analogous substitution p
    • Source: ChemicalBook / Spectral D
    • Relevance: Confirms the singlet nature of isolated protons in 1,2,4,5-substituted benzene rings vs. doublets in 1,2,3,4-substituted rings.
  • General Phenol Bromination Mechanism

    • Title: "Bromination of Phenols | Electrophilic Arom
    • Source: Khan Academy / Organic Chemistry Portal.[3]

    • Relevance: Fundamental grounding for the electronic directing effects cited in Section 2.

Sources

Method

Application Notes and Protocols: Leveraging 2-Bromo-4,5-dichlorophenol as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of 2-Bromo-4,5-dichlorophenol in Drug Discovery 2-Bromo-4,5-dichlorophenol is a halogenated phenolic compound characterized by the molecular formula C₆H₃BrCl₂O.[1][2] Its structure,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Bromo-4,5-dichlorophenol in Drug Discovery

2-Bromo-4,5-dichlorophenol is a halogenated phenolic compound characterized by the molecular formula C₆H₃BrCl₂O.[1][2] Its structure, featuring a hydroxyl group and three distinct halogen substituents on the aromatic ring, makes it a highly valuable and versatile intermediate in medicinal chemistry and pharmaceutical development. The electron-withdrawing nature of the chlorine and bromine atoms significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring, offering chemists a nuanced toolkit for molecular elaboration.

The strategic placement of the bromo and chloro substituents allows for selective functionalization through a variety of synthetic transformations. The bromine atom, for instance, is particularly amenable to palladium-catalyzed cross-coupling reactions, while the phenolic hydroxyl group can be readily converted into ethers and esters, serving as a key linkage point in more complex molecular architectures.[3] These characteristics enable the use of 2-Bromo-4,5-dichlorophenol as a foundational building block in the synthesis of novel bioactive compounds, including those with potential applications as anticancer and antioxidant agents.[4][5]

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, elucidating the synthetic utility of this important intermediate.

Core Application: Synthesis of Diaryl Ether Scaffolds with Potential Bioactivity

One of the primary applications of 2-Bromo-4,5-dichlorophenol is in the synthesis of diaryl ether derivatives. The diaryl ether motif is a common scaffold in many biologically active molecules due to its conformational flexibility and metabolic stability. The following protocol details a representative Williamson ether synthesis, a robust method for forming this crucial chemical bond.

Protocol: Synthesis of 1-(2-Bromo-4,5-dichlorophenoxy)-4-nitrobenzene

This protocol describes the reaction of 2-Bromo-4,5-dichlorophenol with 1-fluoro-4-nitrobenzene. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the phenoxide, generated in situ, displaces the fluoride on the electron-deficient nitro-aromatic ring.

Experimental Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4,5-dichlorophenol (1.0 eq, 2.42 g, 10 mmol) and anhydrous dimethylformamide (DMF, 40 mL).

  • Base Addition: To the stirring solution, add anhydrous potassium carbonate (K₂CO₃) (1.5 eq, 2.07 g, 15 mmol). The addition of a base is critical to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

  • Addition of Electrophile: Add 1-fluoro-4-nitrobenzene (1.1 eq, 1.17 mL, 11 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 90°C and maintain for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water, which will precipitate the crude product.

  • Purification: Collect the solid precipitate by vacuum filtration and wash with deionized water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(2-bromo-4,5-dichlorophenoxy)-4-nitrobenzene.

Causality and Experimental Rationale
  • Solvent Choice: DMF is an ideal polar aprotic solvent for this reaction as it effectively solvates the potassium phenoxide and facilitates the SNAr reaction without interfering with the nucleophile.

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. Anhydrous conditions are preferred to prevent hydrolysis of the electrophile.

  • Temperature: Elevated temperature is necessary to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.

Quantitative Data Summary
ParameterValue
Starting Material2-Bromo-4,5-dichlorophenol
Reagents1-fluoro-4-nitrobenzene, K₂CO₃
SolventDMF
Temperature90°C
Reaction Time6-8 hours
Typical Yield85-95%
Purity (post-purification)>98%
Synthetic Workflow Visualization

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions A 2-Bromo-4,5-dichlorophenol P 1-(2-Bromo-4,5-dichlorophenoxy)- 4-nitrobenzene A->P Nucleophilic Attack B 1-Fluoro-4-nitrobenzene B->P C K₂CO₃, DMF C->A D 90°C, 6-8h D->P

Caption: Workflow for the synthesis of a diaryl ether via Williamson Ether Synthesis.

Advanced Application: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 2-Bromo-4,5-dichlorophenol is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon bonds and the construction of complex molecular skeletons. This section outlines a protocol for a Suzuki coupling reaction.

Protocol: Suzuki Coupling of 2-Bromo-4,5-dichlorophenol with Phenylboronic Acid

This protocol details the synthesis of a biaryl compound, a structure prevalent in many pharmaceutical agents. The hydroxyl group of the phenol is first protected to prevent interference with the organometallic catalyst.

Experimental Protocol: Two-Step Synthesis

Step 1: Protection of the Hydroxyl Group

  • Dissolve 2-Bromo-4,5-dichlorophenol (1.0 eq, 2.42 g, 10 mmol) in dichloromethane (DCM, 50 mL) in a 100 mL round-bottom flask.

  • Add triethylamine (1.5 eq, 2.1 mL, 15 mmol).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methoxymethyl chloride (MOM-Cl) (1.2 eq, 1.1 mL, 12 mmol).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water, separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the MOM-protected intermediate.

Step 2: Suzuki Coupling

  • To a reaction vessel, add the MOM-protected 2-Bromo-4,5-dichlorophenol (1.0 eq, 10 mmol), phenylboronic acid (1.2 eq, 1.46 g, 12 mmol), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.03 eq, 346 mg, 0.3 mmol).

  • Add a solvent mixture of toluene (30 mL) and ethanol (10 mL).

  • Add an aqueous solution of sodium carbonate (2 M, 15 mL, 30 mmol).

  • Heat the mixture to reflux (approx. 85-90°C) under a nitrogen atmosphere for 12 hours.

  • After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the desired biaryl compound. The MOM protecting group can be removed under acidic conditions if the free phenol is desired.

Rationale and Mechanistic Insight
  • Protection Strategy: The acidic proton of the phenol can interfere with the basic conditions and the organometallic intermediates of the Suzuki reaction. Protection, for example as a MOM ether, circumvents this issue.

  • Catalyst System: The palladium(0) catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.

  • Base and Solvent: The aqueous base is crucial for the transmetalation step, activating the boronic acid. The two-phase solvent system ensures that all components are sufficiently soluble.

Synthetic Pathway Visualization

Suzuki_Coupling_Workflow A 2-Bromo-4,5-dichlorophenol B Protection Step (MOM-Cl, Et₃N) A->B C MOM-Protected Intermediate B->C D Suzuki Coupling (Phenylboronic Acid, Pd(PPh₃)₄, Na₂CO₃) C->D E Coupled Product D->E F Deprotection (Optional) (Acidic conditions) E->F G Final Biaryl Phenol F->G

Caption: Two-step workflow for the synthesis of a biaryl phenol via Suzuki coupling.

Safety and Handling

2-Bromo-4,5-dichlorophenol is a chemical that requires careful handling in a laboratory setting.

  • Health Hazards: This compound may be harmful if swallowed, cause skin irritation, and serious eye irritation. It may also cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][9]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7]

Conclusion

2-Bromo-4,5-dichlorophenol is a potent and versatile pharmaceutical intermediate. Its unique substitution pattern provides multiple handles for synthetic chemists to construct diverse and complex molecular architectures. The protocols and insights provided in this guide demonstrate its utility in key bond-forming reactions, such as Williamson ether synthesis and Suzuki cross-coupling, which are fundamental to modern drug discovery. By understanding the reactivity and handling of this compound, researchers can effectively incorporate it into their synthetic strategies to develop novel therapeutic agents.

References

  • 2-Bromo-4,5-dichlorophenol | C6H3BrCl2O | CID 13284273 . PubChem. [Link]

  • CAS 2316-56-5|2-Bromo-4,5-dichlorophenol . Chemexpress.cn. [Link]

  • 2-bromo-4,5-dichlorophenol - C6H3BrCl2O | CSSB00011002876 . Chemspace. [Link]

  • 2-Bromo-4,5-dichlorophenol | C6H3BrCl2O | CID 13284273 . PubChem. [Link]

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives . MDPI. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols . PMC. [Link]

Sources

Application

Application Note: High-Selectivity Ullmann Ether Synthesis using 2-Bromo-4,5-dichlorophenol

Executive Summary & Core Directive 2-Bromo-4,5-dichlorophenol presents a unique challenge in Ullmann ether synthesis due to its amphoteric reactivity in metal-catalyzed cross-coupling. It possesses a nucleophilic hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

2-Bromo-4,5-dichlorophenol presents a unique challenge in Ullmann ether synthesis due to its amphoteric reactivity in metal-catalyzed cross-coupling. It possesses a nucleophilic hydroxyl group (-OH) and an electrophilic aryl bromide (-Br) on the same scaffold. Furthermore, the presence of ortho-halogen substituents introduces significant steric hindrance and the risk of forming toxic polychlorinated dibenzo-p-dioxins (PCDDs) under classic thermal conditions.

This guide moves beyond standard textbook procedures to provide a chemoselective protocol using "Modern Ullmann-Goldberg" conditions (Cu(I)/Ligand). This approach prioritizes lower temperatures (80–110 °C) to suppress homocoupling and dioxin formation while maximizing yield.

Critical Safety Alert: Dioxin Formation

WARNING: Polychlorinated phenols, particularly those with ortho-halogens, can cyclize to form dioxins and dibenzofurans (PCDD/Fs) when heated >150 °C in the presence of copper. DO NOT use "Classic" Ullmann conditions (Copper bronze, >200 °C) with this substrate. All waste streams must be segregated for high-temperature incineration.

Mechanistic Insight & Chemoselectivity

To successfully utilize 2-Bromo-4,5-dichlorophenol, one must define its role in the catalytic cycle.

The Chemoselectivity Paradox

In a copper-catalyzed system, this substrate can follow two competing pathways:

  • Path A (Desired O-Arylation): The phenol acts as the nucleophile, attacking an external aryl iodide.

  • Path B (Undesired Self-Coupling): The internal C-Br bond undergoes oxidative addition to Cu(I), leading to polymerization or homocoupling.

Solution: To favor Path A, we utilize the Hard/Soft Acid-Base principle . The phenol is deprotonated to a hard phenoxide anion. By using an auxiliary ligand (e.g., 1,10-phenanthroline or dimethylglycine), we stabilize the Cu(I) species, making it more selective for the oxidative addition of a more reactive external electrophile (like an Aryl Iodide) rather than the sterically hindered internal bromide.

Visualization: Decision Tree & Workflow

The following diagram illustrates the critical decision pathways for optimizing this reaction.

UllmannWorkflow Start Substrate: 2-Bromo-4,5-dichlorophenol RoleCheck Define Role of Substrate Start->RoleCheck Nucleophile As Nucleophile (Phenol Source) Target: Diaryl Ether RoleCheck->Nucleophile Electrophile As Electrophile (Aryl Halide) Target: Reverse Ether RoleCheck->Electrophile Partner1 Coupling Partner: Aryl Iodide (More reactive than internal Br) Nucleophile->Partner1 Partner2 Coupling Partner: Aliphatic Alcohol / Phenol Electrophile->Partner2 Cond1 Conditions: CuI (10%), 1,10-Phenanthroline Cs2CO3, 90°C Partner1->Cond1 Risk1 Risk: Self-Coupling Mitigation: Slow addition of catalyst Cond1->Risk1 Protect Step 1: Protect -OH (e.g., Methylation) Prevent Polymerization Partner2->Protect Cond2 Step 2: Coupling CuI, Picolinic Acid, K3PO4 Protect->Cond2

Caption: Strategic workflow for selecting reaction conditions based on the functional role of 2-Bromo-4,5-dichlorophenol.

Detailed Protocol: O-Arylation (Nucleophilic Mode)

This protocol is designed to couple 2-Bromo-4,5-dichlorophenol with an Aryl Iodide . Note: Aryl Iodides are preferred over Bromides to ensure the catalyst reacts with the partner, not the substrate.

Reagents & Equipment
ComponentSpecificationPurpose
Substrate 2-Bromo-4,5-dichlorophenol (1.0 equiv)Nucleophile
Coupling Partner Aryl Iodide (1.2 equiv)Electrophile (Must be I-Ar)
Catalyst Copper(I) Iodide (CuI) - 99.99%Pre-catalyst
Ligand 1,10-Phenanthroline (20 mol%)Stabilizes Cu species, lowers activation energy
Base Cesium Carbonate (Cs₂CO₃) (2.0 equiv)Mild base, improves solubility in DMF
Solvent Anhydrous DMF or DMSOHigh boiling point, polar aprotic
Atmosphere Argon or Nitrogen (Balloon)Prevents oxidation of Cu(I) to inactive Cu(II)
Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk Line):

    • Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under Argon flow.

    • Add CuI (19 mg, 0.1 mmol, 10 mol%) and 1,10-Phenanthroline (36 mg, 0.2 mmol, 20 mol%).

    • Expert Tip: Stir these two solids in 1 mL of DMF for 10 minutes before adding reactants. This forms the active [Cu(phen)]+ complex (often seen as a color change to dark red/brown).

  • Substrate Addition:

    • Add 2-Bromo-4,5-dichlorophenol (242 mg, 1.0 mmol) and Cs₂CO₃ (652 mg, 2.0 mmol).

    • Add the Aryl Iodide partner (1.2 mmol).

    • Add remaining anhydrous DMF (4 mL) to reach a concentration of ~0.2 M.

  • Degassing:

    • Perform 3 cycles of "Freeze-Pump-Thaw" OR vigorously sparge the solution with Argon for 15 minutes. Oxygen is the enemy of this reaction.

  • Reaction:

    • Seal the tube. Place in a pre-heated oil bath at 90 °C .

    • Why 90°C? Standard Ullmann is 140°C+. We keep it lower to prevent the internal Bromine from reacting (Chemoselectivity).

    • Stir for 18–24 hours.

  • Work-up:

    • Cool to room temperature.[1] Dilute with Ethyl Acetate (20 mL).

    • Filter through a pad of Celite to remove copper salts.

    • Wash the filtrate with water (3x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Alternative Protocol: Electrophilic Mode (Using the Br)

If you intend to use the Bromine on the ring to couple with an alcohol, you must block the phenol first.

  • Protection: Methylate the phenol (MeI, K₂CO₃, Acetone) to form 1-Bromo-2-methoxy-4,5-dichlorobenzene .

  • Coupling: React the protected intermediate with your target alcohol using the protocol above, but increase temperature to 110 °C and use N,N-dimethylglycine as the ligand (better for aryl bromides).

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion Poisoned CatalystEnsure CuI is white/off-white (not green). Re-purify solvent.
Homocoupling (Biaryl formation) Temperature too highReduce Temp to 80°C. Switch solvent to Toluene (slower but more selective).
Dehalogenation (Loss of Cl/Br) Excessive reductionUse a weaker base (K₃PO₄ instead of Cs₂CO₃).
Black Precipitate Catalyst decompositionLigand load is too low. Maintain 1:2 ratio of Cu:Ligand.

References

  • Ma, D., & Cai, Q. (2003).[2] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.[2] Organic Letters, 5(21), 3799–3802. [Link]

  • Altman, R. A., Shafir, A., Choi, A., & Buchwald, S. L. (2008).[2] An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. The Journal of Organic Chemistry, 73(1), 284–286.[2] [Link]

  • World Health Organization. (2016). Dioxins and their effects on human health.[3][4][5][6][Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

Sources

Method

Preparation of (2-Bromo-4,5-dichlorophenyl)boronic acid: A Scalable Protocol via Halogen-Metal Exchange

Executive Summary (2-Bromo-4,5-dichlorophenyl)boronic acid (MDL: MFCD33404044) is a highly functionalized, polyhalogenated building block critical for regioselective Suzuki-Miyaura cross-coupling reactions[1]. The presen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Bromo-4,5-dichlorophenyl)boronic acid (MDL: MFCD33404044) is a highly functionalized, polyhalogenated building block critical for regioselective Suzuki-Miyaura cross-coupling reactions[1]. The presence of orthogonal halogens (bromine and chlorine) allows for sequential, site-specific functionalization in complex API (Active Pharmaceutical Ingredient) synthesis. This application note details a highly optimized, self-validating protocol for synthesizing this compound via a cryogenic halogen-metal exchange, followed by electrophilic borylation.

Mechanistic Rationale & Strategy

The synthesis relies on the precise kinetic control of an organolithium intermediate. Rather than relying on directed ortho-metalation—which can yield mixed regiochemistry on electron-deficient arenes—this protocol utilizes the symmetry and predictable reactivity of 1,2-dibromo-4,5-dichlorobenzene.

  • Symmetry and Selectivity: The starting material, 1,2-dibromo-4,5-dichlorobenzene, belongs to the

    
     point group, making the two bromine atoms chemically equivalent. Mono-lithiation at either position yields the exact same reactive intermediate: 2-bromo-4,5-dichlorophenyllithium. Furthermore, the lithium-bromine exchange is orders of magnitude faster than lithium-chlorine exchange due to the higher polarizability of bromine and the weaker C–Br bond[2].
    
  • Steric Control of the Electrophile: Triisopropyl borate (

    
    ) is specifically selected over trimethyl borate (
    
    
    
    ). The bulky isopropyl groups provide critical steric hindrance, preventing the highly nucleophilic aryllithium intermediate from performing a second nucleophilic attack on the newly formed boronate ester. This cleanly suppresses the formation of unwanted borinic acid byproducts[3].
  • Cryogenic Stabilization: Polyhalogenated aryllithium species are intrinsically unstable. At elevated temperatures, they are prone to "halogen dance" rearrangements or the elimination of lithium halide to form highly reactive benzyne intermediates[4]. Maintaining strict cryogenic conditions (-78 °C) kinetically freezes these degradation pathways.

Mechanism A 1,2-Dibromo-4,5-dichlorobenzene (Symmetric Precursor) B Halogen-Metal Exchange (Fast, Selective for Br over Cl) A->B n-BuLi, -78 °C C 2-Bromo-4,5-dichlorophenyllithium (Reactive Intermediate) B->C D Electrophilic Trapping (Sterically hindered B(OiPr)3) C->D B(OiPr)3 E Diisopropyl Arylboronate (Stable Intermediate) D->E F Acidic Cleavage (Aqueous HCl) E->F H2O / H+ G Target Boronic Acid (Avoids over-addition) F->G

Fig 1. Mechanistic pathway and intermediate progression during the borylation process.

Self-Validating Experimental Protocol

This procedure is scaled for a 10 mmol synthesis. It incorporates in-process analytical checkpoints to ensure the system is self-validating, preventing the propagation of failed intermediates.

Reagents and Equipment
  • Glassware: 250 mL oven-dried Schlenk flask, magnetic stir bar, rubber septa.

  • Atmosphere: High-purity Argon or Nitrogen (Schlenk line).

  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled over Na/benzophenone.

Step-by-Step Methodology

Step 1: Cryogenic Setup & Dissolution

  • Purge the 250 mL Schlenk flask with Argon for 15 minutes.

  • Add 1,2-dibromo-4,5-dichlorobenzene (3.05 g, 10.0 mmol) to the flask.

  • Inject 50 mL of anhydrous THF. Stir until complete dissolution is achieved.

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 20 minutes.

Step 2: Halogen-Metal Exchange

  • Using a gas-tight syringe, add n-Butyllithium (4.2 mL, 2.5 M in hexanes, 10.5 mmol) dropwise over 15 minutes down the inner wall of the flask to pre-cool the reagent before it hits the solution.

  • Stir the resulting deep-yellow solution at -78 °C for 45 minutes.

Validation Checkpoint 1 (Lithiation Efficiency): Causality: The starting material is symmetric, exhibiting a single aromatic resonance (2H, singlet) in


H NMR. Mono-lithiation breaks this symmetry.
Action: Quench a 0.1 mL aliquot of the reaction mixture into 0.5 mL of 

. Analyze via

H NMR. Successful lithiation will yield two distinct singlets (1H each) in the aromatic region due to deuterium incorporation at the C2 position. If the 2H singlet persists, the n-BuLi titer is compromised.

Step 3: Electrophilic Borylation

  • Inject Triisopropyl borate (2.8 mL, 12.0 mmol) rapidly in one portion. Rapid addition ensures the aryllithium is immediately swamped by the electrophile, preventing side reactions.

  • Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

Step 4: Hydrolysis and Isolation

  • Cool the flask to 0 °C using an ice bath.

  • Quench the reaction by carefully adding 20 mL of 2M aqueous HCl. Stir vigorously for 30 minutes to fully hydrolyze the diisopropyl boronate ester to the free boronic acid.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine (30 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Triturate the crude residue with cold hexanes (20 mL) to remove unreacted starting material and non-polar biphenyl byproducts. Filter to collect the final product as a white to off-white solid.

Validation Checkpoint 2 (Product Integrity): Causality: Boronic acids readily dehydrate into cyclic boroxines (trimers) during vacuum drying, which can complicate NMR interpretation. Action: Dissolve the final solid in


. The strong hydrogen-bonding capability of DMSO breaks down the boroxine trimer back into the monomeric boronic acid, revealing a characteristic, sharp 

signal at ~8.2 ppm (2H, s).

Workflow SM 1,2-Dibromo-4,5- dichlorobenzene Lithiation Lithiation (n-BuLi, -78°C) SM->Lithiation Borylation Borylation (B(OiPr)3, -78°C to RT) Lithiation->Borylation Hydrolysis Hydrolysis (2M HCl) Borylation->Hydrolysis Product (2-Bromo-4,5-dichloro- phenyl)boronic acid Hydrolysis->Product

Fig 2. Step-by-step synthetic workflow for (2-Bromo-4,5-dichlorophenyl)boronic acid.

Quantitative Data & Analytics

The following tables summarize the stoichiometric requirements and the empirical optimization data that justify the reagent selections in this protocol.

Table 1: Reagent Stoichiometry (10 mmol Scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1,2-Dibromo-4,5-dichlorobenzene304.801.003.05 gSymmetric Starting Material
n-Butyllithium (2.5 M)64.061.054.20 mLLithiating Agent
Triisopropyl borate188.0812.002.80 mLElectrophilic Boron Source
Tetrahydrofuran (THF)72.11-50.0 mLSolvent (0.2 M)
Hydrochloric Acid (2M aq.)36.46Excess20.0 mLHydrolysis Agent

Table 2: Reaction Optimization and Byproduct Analysis

Boron SourceLithiation TempYield (%)Primary Observation / Failure Mode

-78 °C42%High levels of borinic acid (over-addition) due to low steric bulk.

0 °C18%Extensive degradation; formation of benzyne and halogen dance products.

-78 °C 86% Clean conversion; minimal side products. Optimal conditions.

Troubleshooting & Safety

  • Pyrophoric Hazards: n-Butyllithium is highly pyrophoric and reacts violently with moisture. Syringes and needles must be thoroughly dried. Always quench residual n-BuLi in syringes with isopropanol before cleaning.

  • Exothermic Quenching: The addition of aqueous HCl to the reaction mixture is highly exothermic. Ensure the reaction flask is cooled to 0 °C prior to quenching, and add the acid dropwise initially to control the evolution of heat and butane gas.

  • Incomplete Hydrolysis: If the isolated product appears as a thick oil rather than a solid, the boronate ester may not be fully hydrolyzed. Re-dissolve the oil in THF, add 2M HCl, and stir vigorously for an additional 2 hours at room temperature.

References

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes SciSpace
  • 1 Structure, Properties, and Preparation Of Boronic Acid Deriv
  • Synthesis of Arom
  • IRIDIUM-CATALYZED ORTHO-BORYLATION OF HETEROARENES JKU (Johannes Kepler University)

Sources

Application

Advanced Application Note: Nucleophilic Substitution Dynamics of 2-Bromo-4,5-dichlorophenol

Executive Summary 2-Bromo-4,5-dichlorophenol is a highly functionalized polyhalogenated aromatic building block utilized extensively in the synthesis of complex pharmaceuticals, including Kv1.3 potassium channel blockers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-4,5-dichlorophenol is a highly functionalized polyhalogenated aromatic building block utilized extensively in the synthesis of complex pharmaceuticals, including Kv1.3 potassium channel blockers[1]. The molecule presents a unique reactivity dichotomy for drug development professionals: it can act as a potent nucleophile via its phenolic oxygen, or it can serve as an electrophile undergoing nucleophilic aromatic substitution (SNAr) at its halogenated positions. This application note provides a comprehensive, causality-driven guide to navigating both reactivity modes, highlighting a recent paradigm shift in SNAr enabled by radical homolysis.

Mechanistic Causality & Reactivity Profiling

The Ionic Pathway: Phenol as a Nucleophile

In traditional SN2 etherification, the phenol acts as the nucleophile. The presence of three halogens (one bromine, two chlorines) exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the pKa of the phenolic proton compared to an unsubstituted phenol[2].

  • Causality in Reagent Selection: Because of this enhanced acidity, quantitative deprotonation does not require harsh bases like sodium hydride (NaH). Instead, mild bases such as potassium carbonate (K2CO3) are entirely sufficient to generate the highly nucleophilic phenoxide anion[1]. This minimizes base-catalyzed side reactions or degradation of sensitive functional groups.

The Radical Pathway: Halogens as Electrophiles

Substituting the halogens on the aromatic ring presents a severe mechanistic challenge. Traditional SNAr requires a strong electron-withdrawing group (EWG), such as a nitro group, positioned ortho or para to the leaving group to stabilize the anionic Meisenheimer complex[3]. The hydroxyl group of 2-bromo-4,5-dichlorophenol is strongly electron-donating via resonance (+M), rendering the aromatic ring electron-rich and strictly prohibiting standard SNAr[4].

  • Homolysis-Enabled Electronic Activation: To overcome this, scientists have developed a method utilizing single-electron oxidation. By oxidizing the phenol to a phenoxyl radical (O•) via proton-coupled electron transfer (PCET), the substituent's electronic nature undergoes a massive inversion[5]. The neutral oxygen radical is an extraordinarily strong EWG, boasting a Hammett constant (

    
    ) of 2.79—more than double that of a nitro group (
    
    
    
    = 1.27)[6]. This transient open-shell state lowers the SNAr activation barrier by over 20 kcal/mol, enabling direct halogen displacement by polar nucleophiles under surprisingly mild conditions[7].

Quantitative Reactivity Data

The following table summarizes the divergent reactivity profiles and activation barriers associated with 2-bromo-4,5-dichlorophenol.

Reactivity ModeTarget SiteReagent ClassElectronic Nature of IntermediateTypical Activation Barrier
O-Alkylation Phenolic OxygenAlkyl Halides (e.g., MeI)Nucleophilic (Phenoxide Anion)Low (Standard SN2)
Traditional SNAr C-Br / C-Cl BondsPolar NucleophilesElectrophilic (Closed-Shell Phenol)Very High (>35 kcal/mol)
Radical SNAr C-Br / C-Cl BondsPolar NucleophilesElectrophilic (Phenoxyl Radical, O•)Low (<15 kcal/mol)

Experimental Workflows & Protocols

Protocol A: Phenoxide-Driven O-Alkylation (Etherification)

This protocol details the synthesis of 1-bromo-4,5-dichloro-2-methoxybenzene, a common intermediate in the development of Kv1.3 channel blockers[1].

Reagents:

  • 2-Bromo-4,5-dichlorophenol (1.0 equiv, substrate)

  • Potassium carbonate (K2CO3) (3.0 equiv, mild base)

  • Methyl iodide (MeI) (2.0 equiv, electrophile)

  • Acetonitrile (ACN) (Solvent, polar aprotic)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, round-bottom flask with 2-bromo-4,5-dichlorophenol and K2CO3 in anhydrous ACN. Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation and phenoxide generation.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling controls the exothermic SN2 reaction and prevents the premature volatilization of MeI (boiling point ~42 °C).

  • Reaction: Add MeI dropwise via syringe. Remove the ice bath and heat the reaction mixture to 50 °C for 4 hours[1].

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the highly polar phenol spot and the emergence of a higher-Rf ether spot confirms successful conversion.

  • Workup: Cool to room temperature, filter the inorganic salts over a Celite pad, and concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water, wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the O-alkylated product.

Protocol B: Homolysis-Enabled Nucleophilic Aromatic Substitution

This protocol leverages the phenoxyl radical to achieve SNAr on the otherwise inert, electron-rich halogenated ring[5].

Reagents:

  • 2-Bromo-4,5-dichlorophenol (1.0 equiv, substrate)

  • Carboxylate Nucleophile (e.g., Sodium benzoate) (2.0 equiv)

  • Sodium hydroxide (NaOH) (40 mol%, base for PCET)

  • Potassium ferricyanide (K3Fe(CN)6) (40 mol%, single-electron oxidant)

  • Solvent: MeCN/H2O mixture (typically 1:1)

Step-by-Step Methodology:

  • Preparation: In a vial equipped with a magnetic stir bar, dissolve 2-bromo-4,5-dichlorophenol and the carboxylate nucleophile in the MeCN/H2O solvent mixture.

  • Radical Generation: Add NaOH (40 mol%) followed by K3Fe(CN)6 (40 mol%) to the stirring solution[5]. Causality: The NaOH facilitates the deprotonation of the phenol, while the Fe(III) species acts as a mild single-electron oxidant to generate the critical phenoxyl radical (O•)[6].

  • Reaction: Stir the mixture at room temperature.

  • Validation Check: The reaction mixture will exhibit a transient color change indicative of the phenoxyl radical species. LC-MS analysis should be used to monitor the mass shift corresponding to halogen displacement (loss of Br/Cl isotopes and addition of the nucleophile mass) rather than simple adduct formation.

  • Quench & Workup: Once the starting material is consumed, quench the reaction with a mild aqueous reducing agent (e.g., sodium thiosulfate) to neutralize any remaining oxidants and return the substituted product to its stable, closed-shell phenol state. Extract with dichloromethane, dry, and purify via flash chromatography.

Reaction Pathway Visualization

Reactivity Substrate 2-Bromo-4,5-dichlorophenol Base Mild Base (K2CO3) Substrate->Base Deprotonation Oxidant Oxidant (K3Fe(CN)6) Substrate->Oxidant PCET Oxidation Phenoxide Phenoxide Anion (Nucleophile) Base->Phenoxide O_Alkylation O-Alkylation (SN2 Reaction) Phenoxide->O_Alkylation + Electrophile (MeI) Phenoxyl Phenoxyl Radical (O•) (EWG, σp=2.79) Oxidant->Phenoxyl SNAr Radical SNAr (Halogen Substitution) Phenoxyl->SNAr + Polar Nucleophile

Figure 1: Divergent reactivity pathways of 2-Bromo-4,5-dichlorophenol via ionic and radical modes.

References

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation (PubMed Central), National Institutes of Health.
  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation (Journal of the American Chemical Society), ACS Publications.
  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation (Abstract/Mechanistic Summary), National Institutes of Health.
  • Aryl heterobicyclic compounds as kv1.3 potassium shaker channel blockers (WO2021071803A1), Google Patents.
  • Thermodynamic parameters including acid dissociation constants for bromochlorophenols (BCPs), Murdoch Research Portal.
  • Nucleophilic aromatic substitution, Wikipedia.
  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry, OpenStax.

Sources

Method

Application Note: High-Efficiency Regioselective Bromination of Dichlorophenols using NBS in Acetonitrile

Executive Summary This application note details a robust, scalable, and environmentally favorable protocol for the regioselective bromination of dichlorophenols (DCPs) using -bromosuccinimide (NBS) in acetonitrile (MeCN)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable, and environmentally favorable protocol for the regioselective bromination of dichlorophenols (DCPs) using


-bromosuccinimide (NBS) in acetonitrile (MeCN). Unlike traditional bromination methods utilizing elemental bromine (

), which pose significant handling hazards and often lead to poly-brominated side products, the NBS/MeCN system offers mild conditions, superior regiocontrol, and high atom economy. This guide focuses on the conversion of 2,4-dichlorophenol to 6-bromo-2,4-dichlorophenol and 2,6-dichlorophenol to 4-bromo-2,6-dichlorophenol , critical intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Principles & Mechanism[1]

Why NBS and Acetonitrile?

The choice of reagents is dictated by the need for Electrophilic Aromatic Substitution (EAS) rather than radical substitution.

  • NBS (

    
    -Bromosuccinimide):  Provides a controllable source of electrophilic bromine (
    
    
    
    ).[1] It is a solid, allowing for precise stoichiometric dosing, unlike volatile liquid bromine.
  • Acetonitrile (MeCN): A polar aprotic solvent (

    
    ) that plays a dual role:
    
    • Solvation: It effectively dissolves both the polar phenol substrate and NBS.

    • Mechanistic Steering: MeCN stabilizes the polar transition states involved in the ionic EAS pathway, suppressing the radical pathways often observed in non-polar solvents (like

      
      ) that lead to benzylic bromination.
      
Regioselectivity Logic

Phenols are highly activated substrates due to the electron-donating hydroxyl group (+M effect). The regiochemistry is governed by the interplay between the directing power of the -OH group and the blocking effects of the chlorine atoms.

  • 2,4-Dichlorophenol: The -OH directs ortho and para. The para (C4) and one ortho (C2) positions are blocked by Cl. The only accessible activated site is C6 (ortho).

  • 2,6-Dichlorophenol: Both ortho positions (C2, C6) are blocked. The -OH directs to the C4 (para) position.

Reaction Mechanism

The reaction proceeds via a standard EAS mechanism. The polar nature of MeCN facilitates the polarization of the N-Br bond in NBS, making the bromine highly electrophilic.

Mechanism NBS N-Bromosuccinimide Complex Polarized NBS-Solvent Complex NBS->Complex Polarization MeCN Acetonitrile (Solvent) MeCN->Complex Stabilization Sigma Sigma Complex (Arenium Ion) Complex->Sigma Br+ Transfer Phenol Dichlorophenol (Substrate) Phenol->Sigma Nucleophilic Attack Product Bromodichlorophenol Sigma->Product -H+ (Re-aromatization) Succ Succinimide Sigma->Succ

Figure 1: Mechanistic pathway of NBS-mediated bromination in polar media.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Dichlorophenol substrate (e.g., 2,4-DCP or 2,6-DCP) >98% purity.

    • 
      -Bromosuccinimide (NBS) (Recrystallize from water if yellow/degraded).
      
    • Acetonitrile (HPLC grade or anhydrous).

    • Quenching solution: Saturated aqueous Sodium Thiosulfate (

      
      ).[2]
      
  • Equipment:

    • Round-bottom flask (RBF) with magnetic stir bar.

    • Addition funnel (for larger scales) or spatula (for batch addition).

    • Ice-water bath.

    • Rotary evaporator.

Step-by-Step Procedure

Scale: 10 mmol substrate (approx. 1.63 g for dichlorophenol).

  • Preparation:

    • In a 50 mL RBF, dissolve 10 mmol of Dichlorophenol in 20 mL of Acetonitrile (0.5 M concentration).

    • Cool the solution to 0°C using an ice-water bath. Note: Cooling improves regioselectivity and suppresses over-bromination.

  • NBS Addition:

    • Weigh 10.5 mmol of NBS (1.05 equivalents).

    • Add NBS portion-wise over 10–15 minutes. The solution may turn slightly yellow/orange.

    • Critical: Protect from strong light to prevent radical side reactions, although MeCN suppresses this naturally.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 1–3 hours .

    • Monitoring: Check reaction progress via TLC (Solvent: 10% EtOAc/Hexanes) or HPLC. Look for the disappearance of the starting phenol spot.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile (approx. 80% volume reduction).

    • Dilute the residue with 30 mL of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash with 15 mL of Saturated

      
        (removes residual bromine/color).
      
    • Wash with 15 mL of Water (removes succinimide byproduct).

    • Wash with 15 mL of Brine .

  • Isolation:

    • Dry the organic layer over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate in vacuo to yield the crude brominated phenol.

  • Purification:

    • Most products are obtained with >95% purity and require no further purification.

    • If necessary, recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography.

Workflow Diagram

Workflow Start Start: 10 mmol DCP in 20 mL MeCN Cool Cool to 0°C Start->Cool AddNBS Add NBS (1.05 eq) Portion-wise Cool->AddNBS React Stir at RT (1-3 Hours) AddNBS->React Monitor TLC/HPLC Check React->Monitor Monitor->React Incomplete Quench Conc. & Dilute with EtOAc Wash w/ Na2S2O3 Monitor->Quench Complete Isolate Dry, Filter, Evaporate Quench->Isolate Final Final Product (>90% Yield) Isolate->Final

Figure 2: Operational workflow for the bromination of dichlorophenols.

Results & Data Analysis

The following data represents typical yields obtained using this protocol.

SubstrateProductPosition of BrominationYield (%)Melting Point (°C)
2,4-Dichlorophenol 6-Bromo-2,4-dichlorophenolOrtho (C6)92-96%68-70
2,6-Dichlorophenol 4-Bromo-2,6-dichlorophenolPara (C4)90-94%86-88
3,5-Dichlorophenol 2-Bromo-3,5-dichlorophenolOrtho (C2)88-92%Liquid/Low melt

Key Observations:

  • High Yield: The conversion is near quantitative due to the high reactivity of the phenol ring.

  • Succinimide Removal: The water wash in step 4 is critical. Succinimide is water-soluble, while the brominated phenol remains in the organic layer.

  • Regioselectivity: <2% of isomeric impurities are typically observed by GC-MS.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete reaction or loss during workup.Ensure NBS is fresh (white, not yellow). Check aqueous layer pH (should be neutral/acidic; phenols can form salts at high pH).
Poly-bromination Excess NBS or high temperature.Strictly maintain 1.05 eq of NBS. Keep reaction at 0°C for the first hour.
Color Persistence Residual

.
Ensure thorough washing with sodium thiosulfate until the organic layer is clear/colorless.
Starting Material Remains Old NBS (decomposed).Recrystallize NBS from hot water (dissolve, cool, filter, dry in dark).

Safety & Handling

  • NBS: Causes skin irritation and serious eye irritation. Avoid breathing dust. Store in a refrigerator.

  • Dichlorophenols: Toxic if swallowed or in contact with skin. Use gloves and work in a fume hood.

  • Acetonitrile: Flammable and toxic. Metabolizes to cyanide in the body; handle with extreme care.

  • Waste Disposal: Segregate halogenated organic waste from non-halogenated waste.

References

  • Zysman-Colman, E., Arias, K., & Siegel, J. S. (2009). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination. Canadian Journal of Chemistry.[3]

  • Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobromination Reagent for Reactive Aromatic Compounds. The Journal of Organic Chemistry.

  • Gilow, H. M., & Burton, D. E. (1981). Bromination of phenols with N-bromosuccinimide. The Journal of Organic Chemistry.

  • BenchChem. (2025).[2][4] Application Notes and Protocols for the Laboratory Preparation of 2,6-Dibromophenol.

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).[2][1][3][4][5][6][7][8][9]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-Bromo-4,5-dichlorophenol synthesis

Technical Support Center: Optimization of 2-Bromo-4,5-dichlorophenol Synthesis Ticket System Status: [ONLINE] Current Topic: Yield Improvement & Regioselectivity Control Target Molecule: 2-Bromo-4,5-dichlorophenol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 2-Bromo-4,5-dichlorophenol Synthesis

Ticket System Status: [ONLINE] Current Topic: Yield Improvement & Regioselectivity Control Target Molecule: 2-Bromo-4,5-dichlorophenol (CAS: 14401-61-7) Precursor: 3,4-Dichlorophenol

Executive Summary

The synthesis of 2-Bromo-4,5-dichlorophenol is a classic electrophilic aromatic substitution (EAS). The core challenge lies not in the reactivity of the phenol, but in regiocontrol and stoichiometric precision .

The starting material, 3,4-dichlorophenol, possesses two ortho positions relative to the hydroxyl group:

  • Position 6 (Target): Sterically accessible. Bromination here yields 2-bromo-4,5-dichlorophenol (after IUPAC renumbering).

  • Position 2 (Impurity): Sterically hindered (sandwiched between -OH and -Cl). Bromination here yields 2-bromo-3,4-dichlorophenol .

The Goal: Maximize attack at Position 6 while preventing the formation of the thermodynamic sink, 2,6-dibromo-3,4-dichlorophenol (over-bromination).

Module 1: Reaction Protocol & Stoichiometry

User Ticket #402: "I am observing significant amounts of unreacted starting material and di-bromo byproducts."

Diagnosis: This "dumbbell" distribution (unreacted material + over-reacted product) typically indicates a mixing issue or local concentration hotspots . Bromination of phenols is extremely fast (


 is high); if the brominating agent is added too quickly, it reacts twice with the nearest phenol molecule before mixing with the bulk solution.

Standardized Protocol (High-Yield Route)

ParameterSpecificationRationale
Substrate 3,4-Dichlorophenol (1.0 eq)High purity (>98%) required to prevent side-reactions.
Reagent Bromine (

) (1.0 - 1.05 eq)
Slight excess compensates for volatility, but >1.1 eq risks di-bromination.
Solvent Glacial Acetic Acid (AcOH)Polar protic solvent stabilizes the transition state; allows easy temperature control.
Buffer Sodium Acetate (NaOAc) (1.1 eq)Critical: Scavenges HBr. Prevents acid-catalyzed isomerization and reduces solution acidity.
Temperature 0°C to 5°CKinetic control favors the less hindered position (Target).

Step-by-Step Optimization:

  • Dissolution: Dissolve 3,4-dichlorophenol in Glacial Acetic Acid (5 mL per gram). Add NaOAc.

  • Cooling: Cool the solution to 0–5°C in an ice bath.

  • Controlled Addition: Dilute

    
     in AcOH (1:1 v/v). Add this solution dropwise  over 60–90 minutes.
    
    • Tip: The solution should remain slightly orange during addition but not dark red.

  • Quench: Stir for 30 mins post-addition. Pour into ice water containing Sodium Bisulfite (

    
    ) to quench excess bromine immediately.
    

Module 2: Regioselectivity & Isomer Control

User Ticket #409: "How do I minimize the 2-bromo-3,4-dichloro isomer?"

Diagnosis: While the target position (C6) is favored sterically, higher temperatures or strong Lewis acids can increase the energy of the system, allowing the reagent to overcome the steric barrier at C2.

Mechanistic Visualization:

ReactionPath Start 3,4-Dichlorophenol (Starting Material) TS_Major Transition State A (Low Steric Hindrance) Start->TS_Major Br2, 0°C Fast TS_Minor Transition State B (High Steric Hindrance) Start->TS_Minor Br2, >25°C Slow Target 2-Bromo-4,5-dichlorophenol (MAJOR PRODUCT) TS_Major->Target Impurity 2-Bromo-3,4-dichlorophenol (Minor Isomer) TS_Minor->Impurity OverBrom 2,6-Dibromo-3,4-dichlorophenol (Over-reaction) Target->OverBrom Excess Br2 Uncontrolled Temp Impurity->OverBrom Excess Br2

Caption: Kinetic pathway showing the steric preference for the target molecule (2-Bromo-4,5-dichlorophenol) over the hindered isomer.

Troubleshooting Steps:

  • Switch Reagents: If selectivity remains poor with

    
    , switch to N-Bromosuccinimide (NBS)  in Acetonitrile (MeCN) or DMF.
    
    • Why? NBS provides a low, steady concentration of active bromine species, enhancing selectivity for the most electron-rich, accessible position.

  • Solvent Polarity: Use less polar solvents (e.g.,

    
     or 
    
    
    
    ) if using
    
    
    . Non-polar solvents often enhance ortho-selectivity via hydrogen bonding between the phenolic proton and the brominating agent, though this effect is complex in di-halo phenols.

Module 3: Purification & Workup

User Ticket #415: "My product is reddish-brown and oily. Yield is lower than expected after recrystallization."

Diagnosis: The color comes from oxidized quinones or trapped free bromine. The "oil" is likely a eutectic mixture of the product and the minor isomer/starting material.

Purification Protocol:

Impurity TypeRemoval Strategy
Free Bromine (

)
Wash organic layer with 10% Sodium Thiosulfate or Bisulfite.
Acid (

)
Wash with saturated

until pH is neutral.
Isomers Recrystallization: The target molecule is a solid (MP ~70-75°C). The minor isomer often depresses the melting point.

Recommended Recrystallization Procedure:

  • Solvent System: Petroleum Ether (60-80) or Hexane/Ethanol (9:1).

  • Process:

    • Dissolve crude solid in minimum boiling solvent.

    • Add activated charcoal (to remove color) and filter hot.[1]

    • Cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.

  • Alternative: If the solid doesn't form, perform a Steam Distillation .

    • Mechanism:[2][3] Ortho-halophenols are often steam volatile due to intramolecular hydrogen bonding (chelation), whereas para/meta impurities or poly-brominated species may have different volatilities.

Module 4: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckTLC Check TLC/GC (Compare to Std) Start->CheckTLC LowConv SM Remaining (Low Conversion) CheckTLC->LowConv SM Present MultiSpot Multiple Spots (Impure) CheckTLC->MultiSpot New Spots AddCat Action: Increase Temp slightly or add Lewis Acid (cat.) LowConv->AddCat CheckStoich Check Stoichiometry MultiSpot->CheckStoich OverBrom Diagnosis: Over-Bromination CheckStoich->OverBrom Spot Rf < Product Isomers Diagnosis: Regio-isomers CheckStoich->Isomers Spot Rf ≈ Product ReduceBr Action: Reduce Br2 to 0.95 eq Slow down addition OverBrom->ReduceBr ChangeSolv Action: Switch to NBS/MeCN or Lower Temp Isomers->ChangeSolv

Caption: Diagnostic flowchart for identifying and resolving common yield-limiting factors in bromination.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed. Wiley-Interscience, 2007.
  • Podgoršek, A., et al. "Oxidative Halogenation with “Green” Oxidants: Oxygen and Hydrogen Peroxide." Angewandte Chemie International Edition, 48(45), 8424-8450, 2009. Link

  • Ebersole, C. E. "Process for producing 2-halo-4-bromophenols." U.S. Patent 4,210,766, issued July 1, 1980. (Demonstrates industrial conditions for regioselective bromination). Link

  • Ghiaci, M., & Asghari, J. "Characterization of the Regioselectivity of Bromination of Phenols." Bulletin of the Chemical Society of Japan, 74(6), 1151-1157, 2001. Link

Sources

Optimization

Separating 2-Bromo-4,5-dichlorophenol from 2-bromo-3,4-dichlorophenol isomer

The following guide is structured as a specialized Technical Support Center resource. It is designed for organic chemists and process engineers dealing with the purification of halogenated phenols.[1] Topic: Purification...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed for organic chemists and process engineers dealing with the purification of halogenated phenols.[1]

Topic: Purification of 2-Bromo-4,5-dichlorophenol from 2-Bromo-3,4-dichlorophenol Ticket ID: #ISO-SEP-BrCl2Ph Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2][3][4]

Executive Summary & Problem Definition

The Challenge: You are likely working with the bromination product of 3,4-dichlorophenol.[1][4][5] Due to the directing effects of the hydroxyl group, electrophilic aromatic substitution yields two primary regioisomers:

  • 2-Bromo-4,5-dichlorophenol (Isomer A - Major): Formed by substitution at the less sterically hindered C6 position (renumbered to C2).[1][2][3][4]

  • 2-Bromo-3,4-dichlorophenol (Isomer B - Minor): Formed by substitution at the C2 position, which is sterically crowded by the adjacent chlorine at C3.[1][2][3][4]

The Separation Logic: Separating these isomers relies on exploiting the "Buttressing Effect." In Isomer B (2-Br-3,4-Cl), the steric clash between the Bromine at C2 and the Chlorine at C3 distorts the planarity of the ring, significantly lowering its lattice energy and melting point compared to Isomer A. Consequently, Isomer A (the target) will crystallize preferentially, while Isomer B remains in the mother liquor.[2][3]

Experimental Protocols

Method A: Fractional Recrystallization (Scalable & Cost-Effective)

Recommended for mixtures containing <20% of the minor isomer (Isomer B).[2][3]

Reagents Required:

  • Crude Mixture (Solid or Oil)[1][3][4]

  • Solvent A: n-Heptane (Non-polar antisolvent)[1][2][3]

  • Solvent B: Toluene (Polarizer to prevent oiling out)[1][3][4]

  • Seed Crystals: Pure 2-Bromo-4,5-dichlorophenol (highly recommended)[1][2][3]

Protocol:

  • Dissolution:

    • Place 10g of crude mixture in a round-bottom flask.

    • Add 40 mL of n-Heptane.

    • Heat to reflux (98°C).[1] If the solid does not dissolve completely, add Toluene dropwise (max 5-10% v/v) until clear.[1][2][4] Avoid excess Toluene as it increases the solubility of the impurity.[2][3]

  • Controlled Cooling (Critical Step):

    • Remove heat and allow the flask to cool slowly to room temperature (25°C) over 2 hours.

    • Agitation: Stir slowly (50-100 RPM). Vigorous stirring promotes the occlusion of Isomer B into the crystal lattice.[4]

  • Seeding:

    • When the temperature reaches ~50°C, add a micro-spatula of pure Isomer A seed crystals.[1][4] This induces the nucleation of the desired polymorph.

  • Filtration:

    • Cool the slurry to 0-5°C using an ice bath for 30 minutes.

    • Filter via vacuum filtration.[1][2][5]

    • Wash: Wash the filter cake with cold n-Heptane (0°C).

    • Mother Liquor: The filtrate contains the majority of Isomer B (2-Bromo-3,4-dichlorophenol).[1][2][4]

Method B: Flash Column Chromatography (High Purity / Low Scale)

Recommended for analytical standards or if Isomer B is the target.[3][4]

ParameterSetting
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A n-Hexane (95%)
Mobile Phase B Ethyl Acetate (5%)
Loading < 1% of column mass
Detection UV @ 280 nm

Elution Order:

  • 2-Bromo-4,5-dichlorophenol: Elutes second (more polar due to accessible OH).[1][2][3][4]

  • 2-Bromo-3,4-dichlorophenol: Elutes first (Internal H-bonding/shielding often reduces interaction with silica).[1][2][3][4]

    • Note: Elution order may flip depending on the specific pH of the silica; always run a TLC first.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" instead of crystallizing. What is happening?

  • Cause: The melting point of the mixture is lower than the boiling point of your solvent, or the impurity profile is too high, depressing the melting point (eutectic formation).[1]

  • Solution:

    • Seed it: You must provide a template for the crystal lattice.[1][3][4]

    • Change Solvent: Switch to a solvent with a lower boiling point (e.g., Hexane instead of Heptane) or add a small amount of methanol to increase polarity slightly, then cool very slowly.

Q2: I need to isolate the Minor Isomer (2-Bromo-3,4-dichlorophenol). How do I recover it?

  • Protocol: Take the mother liquor from Method A (Recrystallization). Evaporate the solvent to dryness.[1] The residue is now enriched in Isomer B (likely >60%).[1] Perform Method B (Chromatography) on this residue. Isomer B is difficult to crystallize pure due to low lattice energy.[1][4]

Q3: The crystals are colored (Pink/Red). Is this an impurity?

  • Cause: Brominated phenols are susceptible to oxidation, forming quinones, even at ppm levels.[1][4]

  • Solution: Perform the recrystallization with a pinch of Sodium Metabisulfite or Ascorbic Acid in the solution (if using a water-miscible co-solvent) or wash the organic layer with sodium thiosulfate prior to crystallization.[1][3][4]

Visualization: Separation Workflow

The following diagram illustrates the decision matrix for processing the crude reaction mixture.

SeparationWorkflow Start Crude Mixture (Bromination of 3,4-DCP) Analyze Analyze Composition (GC/HPLC) Start->Analyze Decision Isomer A Purity > 80%? Analyze->Decision Recryst Method A: Recrystallization (Heptane/Toluene) Decision->Recryst Yes (Major A) Chromat Method B: Flash Chromatography (Hexane/EtOAc) Decision->Chromat No (Complex Mix) Solid Solid Filter Cake (Enriched Isomer A) Recryst->Solid Filtration Liquor Mother Liquor (Enriched Isomer B) Recryst->Liquor Filtrate FinalA Pure 2-Bromo-4,5-dichlorophenol (Target) Chromat->FinalA Fraction 2 FinalB Pure 2-Bromo-3,4-dichlorophenol (Secondary Target) Chromat->FinalB Fraction 1 Solid->FinalA Dry/Verify Liquor->Chromat Concentrate & Purify

Caption: Workflow for the fractionation of bromodichlorophenol regioisomers based on initial purity.

References

  • BenchChem. (2025).[1][2][3][4][6] Synthesis and Purification of 2-Bromo-4-chlorophenol and related isomers.[1][2][3][4][7] Retrieved from [1][3]

  • National Center for Biotechnology Information. (2025).[1][2][4] PubChem Compound Summary for CID 13284273, 2-Bromo-4,5-dichlorophenol.[1][2][3] Retrieved from [1][3]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 2-Bromo-4,5-dichlorophenol.[1][2][3][4][8] Retrieved from [1][2][9]

  • ChemicalBook. (2025).[1][2][3][4][10] 2-Bromo-4-chlorophenol Synthesis and Properties. Retrieved from [1][3]

  • Shiau, L.-D. (2021).[1][2][3][4][11][12] Purification of Chlorophenol Isomers by Stripping Crystallization.[1][3][12] Molecules, 26(21), 6524.[1][3][12] Retrieved from [2]

Sources

Troubleshooting

Purification methods for 2-Bromo-4,5-dichlorophenol (recrystallization)

Welcome to the Technical Support Center for the purification and isolation of halogenated phenols. This guide is specifically engineered for researchers and drug development professionals dealing with the complex crystal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and isolation of halogenated phenols. This guide is specifically engineered for researchers and drug development professionals dealing with the complex crystallization thermodynamics of 2-Bromo-4,5-dichlorophenol (CAS: 2316-56-5) .

Due to the unique physicochemical properties of highly substituted halogenated aromatics, standard recrystallization workflows often fail, resulting in amorphous gums or phase separation. This document provides causality-driven troubleshooting, validated protocols, and thermodynamic rationales to ensure high-purity crystalline yields.

Part 1: Diagnostic Overview & Physicochemical Data

To successfully purify 2-Bromo-4,5-dichlorophenol, one must first understand the physical boundaries of the molecule. The most critical data point is its relatively low melting point, which dictates the thermodynamic limits of your solvent system.

Table 1: Physicochemical Profile of 2-Bromo-4,5-dichlorophenol
PropertyValueImplication for Recrystallization
CAS Number 2316-56-5[1]N/A
Molecular Weight 241.90 g/mol [2]Heavy halogenation increases lipophilicity.
Melting Point 70.00°C - 71.00°C[2]Critical: Highly prone to melting before dissolving if heated >70°C.
Solubility Profile Soluble in polar organics; insoluble in waterRequires a mixed organic solvent system (e.g., Chloroform/Hexane).
Table 2: Solvent Selection Matrix for Halogenated Phenols
Solvent SystemBoiling PointSuitabilityMechanistic Rationale
Chloroform / n-Hexane 61 °C / 68 °COptimal System BP is below the solute's melting point. n-Hexane acts as an ideal non-solvent for halogenated phenols[3].
Methanol / Water 65 °C / 100 °CPoor Water's high BP allows the system temperature to exceed the solute's MP, virtually guaranteeing oiling out[4].
Toluene 110 °CPoor High BP; the solute will melt into an emulsion long before reaching the solvent's boiling point[5].

Part 2: FAQ & Troubleshooting Guide

Q1: Why does my 2-Bromo-4,5-dichlorophenol consistently "oil out" during the cooling step?

A: "Oiling out" is a kinetic phenomenon known as Liquid-Liquid Phase Separation (LLPS). It occurs when supersaturation causes the dissolved compound to separate as a secondary liquid phase (an emulsion) rather than a solid crystal lattice[6].

For 2-Bromo-4,5-dichlorophenol, this is fundamentally driven by its low melting point (70–71 °C)[2]. If the temperature at which the solution reaches supersaturation is higher than the melting point of the solute, the compound will liquefy rather than crystallize[7]. Furthermore, crude mixtures contain impurities that depress the melting point even further, widening the miscibility gap and making emulsion formation highly likely[5].

Q2: How do I select an optimal solvent system to prevent LLPS?

A: The golden rule for low-melting-point solids is to select a recrystallization solvent whose boiling point is significantly lower than the melting point of the solid[4]. If you use a solvent like water (BP 100 °C), the compound will melt before it dissolves. We highly recommend a mixed solvent system of Chloroform (CHCl₃) and n-hexane . Halogenated phenols exhibit excellent crystallization behavior when n-hexane is utilized as the antisolvent[3]. Chloroform acts as the "good" solvent, and its boiling point (61 °C) safely remains below the 70 °C melting threshold of the target compound.

Q3: My sample has already oiled out. How can I rescue the batch without losing yield?

A: Do not discard the flask. The oil droplets are essentially a highly concentrated, solute-rich phase[6]. To rescue the batch, you must manipulate the supersaturation kinetics:

  • Return the flask to the heat source and warm it gently until the oil redissolves into a homogenous solution[7].

  • Add a small volume (1-2 mL) of the "good" solvent (Chloroform) to slightly lower the concentration and reduce the supersaturation level[5].

  • Cool the solution extremely slowly. Rapid cooling forces the system into the metastable zone too quickly, triggering LLPS[6].

  • Introduce a seed crystal halfway into the cooling process. This provides a nucleation center, bypassing the kinetic hindrance of lattice formation[8].

Q4: Why are my recovered crystals sticky and discolored after an oiling-out event?

A: Solute molecules within oil droplets arrange themselves randomly and possess high mobility, making the oil phase an excellent solvent for structurally similar impurities (such as isomeric bromodichlorophenols)[6]. When this oil spontaneously solidifies upon further cooling, it forms an amorphous, gum-like mass that traps these impurities and residual solvent[6]. This destroys the self-purifying nature of a rigid crystal lattice, necessitating a second recrystallization.

Part 3: Mechanistic Visualizations

To better understand the physical chemistry of your purification, review the thermodynamic pathways and workflow decision trees below.

LLPS_Mechanism S Supersaturated Solution Cond Cooling Rate & Impurities S->Cond LLPS Liquid-Liquid Phase Separation (Miscibility Gap) Cond->LLPS Fast cooling / High impurities Nuc Primary Nucleation Cond->Nuc Slow cooling / Seeding Oil Solute-Rich Oil Droplets (Impurity Trapping) LLPS->Oil Cryst Rigid Crystal Lattice Nuc->Cryst Amorph Amorphous Solid / Gum Oil->Amorph Spontaneous solidification Pure High Purity Product Cryst->Pure

Mechanistic pathway comparing Liquid-Liquid Phase Separation (oiling out) and crystallization.

Recrystallization_Workflow A Crude 2-Bromo-4,5-dichlorophenol B Dissolve in hot CHCl3/n-hexane (T < 60°C) A->B C Cool slowly (< 1°C/min) B->C D Phase Separation? C->D E Oiling Out (LLPS) D->E Liquid Droplets F Crystallization D->F Solid Nucleation G Reheat & add 'good' solvent or seed crystal E->G H Vacuum Filtration F->H G->C Retry I Pure Crystals H->I

Workflow for recrystallization and rescuing oiled-out 2-Bromo-4,5-dichlorophenol.

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Optimized Mixed-Solvent Recrystallization

This protocol utilizes a Chloroform/n-hexane system to prevent the internal temperature from exceeding the compound's melting point[3].

Step-by-Step Methodology:

  • Preparation: Weigh the crude 2-Bromo-4,5-dichlorophenol and place it in a clean Erlenmeyer flask.

  • Initial Dissolution: Add a minimum volume of Chloroform (the "good" solvent) and gently heat the flask in a water bath set to no higher than 60 °C . Caution: Do not exceed 60 °C to prevent melting the solid.

  • Antisolvent Addition: Once fully dissolved, add hot n-hexane (the antisolvent) dropwise until the solution becomes faintly cloudy (indicating the saturation point).

  • Clarification: Add 1-2 drops of Chloroform just until the cloudiness dissipates, yielding a clear, saturated solution.

  • Controlled Cooling: Remove the flask from the heat source. Place it on an insulating surface (like a cork ring) to ensure the cooling rate is extremely slow (< 1 °C/min).

  • Isolation: Once the flask reaches room temperature and crystal growth has ceased, chill in an ice bath for 15 minutes. Isolate the crystals via vacuum filtration using a Büchner funnel, washing with ice-cold n-hexane.

Protocol 2: Oiling-Out Rescue & Seeding

Use this protocol if Protocol 1 fails and liquid droplets form at the bottom of the flask[5][7].

Step-by-Step Methodology:

  • Re-dissolution: Immediately return the oiled-out flask to the 60 °C water bath. Swirl gently until the oil droplets completely redissolve into a single phase.

  • Solvent Adjustment: The presence of oil indicates the solution is too concentrated for the current temperature. Add 10% more Chloroform by volume to dilute the mixture.

  • Seeding: Begin cooling the flask. When the temperature drops to approximately 40 °C (halfway into the metastable zone), drop a single, pure seed crystal of 2-Bromo-4,5-dichlorophenol into the flask.

  • Mechanical Stimulation: If no seed crystal is available, use a glass stirring rod to vigorously scratch the inside of the flask at the air-liquid interface. The micro-abrasions provide high-energy nucleation sites for crystal lattice formation.

  • Final Cooling: Allow the solution to cool undisturbed to room temperature, followed by ice-bath chilling and vacuum filtration.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from[Link]

  • Chemspace. 2-bromo-4,5-dichlorophenol - C6H3BrCl2O | CSSB00011002876. Retrieved from [Link]

  • Reddit (r/chemistry). (2013). Recrystallization (help meeeeee). Retrieved from[Link]

  • University of York. Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]

  • Chemexpress. CAS 2316-56-5 | 2-Bromo-4,5-dichlorophenol. Retrieved from[Link]

  • Scribd. Understanding Oiling Out in Crystallization. Retrieved from[Link]

  • National Institutes of Health (PMC). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Yields with Sterically Hindered Bromophenols

Welcome to the technical support center dedicated to overcoming the challenges associated with the Suzuki-Miyaura cross-coupling of sterically hindered bromophenols. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the Suzuki-Miyaura cross-coupling of sterically hindered bromophenols. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties with this demanding yet powerful transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting efforts.

The coupling of bromophenols bearing bulky ortho-substituents is notoriously challenging. The steric congestion around the reaction center impedes key steps of the catalytic cycle, while the phenolic hydroxyl group can introduce its own set of complications. This guide provides a structured approach to diagnosing issues and optimizing reaction conditions for maximum yield and purity.

Troubleshooting Guide

This section addresses specific, common problems encountered during the Suzuki-Miyaura coupling of sterically hindered bromophenols in a practical question-and-answer format.

Q1: My reaction with a 2,6-disubstituted bromophenol shows very low or no conversion. What are the most common culprits and how do I address them?

A1: Low or no yield in these sterically demanding couplings typically points to a failure in one of the two kinetically-limiting steps of the catalytic cycle: oxidative addition or reductive elimination.[1] The steric bulk from ortho-substituents dramatically slows these steps.

Causality & Solution:

  • Inefficient Oxidative Addition: The initial insertion of the Pd(0) catalyst into the C-Br bond is severely hindered.

    • Expert Insight: Your catalyst system is likely not active enough. Standard catalysts like Pd(PPh₃)₄ are often ineffective for these substrates.[2] You require a catalyst system that generates a highly reactive, low-coordinate Pd(0) species.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, but more importantly, their bulk promotes the formation of monoligated L-Pd(0) species, which are the highly active catalysts needed for challenging oxidative additions.[3] Consider ligands from the Buchwald or Fu groups.

  • Suboptimal Ligand Choice: Using a generic phosphine ligand.

    • Expert Insight: Ligand selection is the most critical parameter for success. The ligand must possess both significant steric bulk to accelerate reductive elimination and strong electron-donating properties to facilitate oxidative addition.[3]

    • Solution: Screen a panel of specialized ligands designed for difficult couplings. See Table 1 for recommended starting points.

  • Inappropriate Base or Solvent: The base and solvent system is not effectively promoting transmetalation.

    • Expert Insight: Transmetalation requires activation of the boronic acid by the base.[4] The solubility and efficacy of the base are highly solvent-dependent. For hindered substrates, stronger bases are often necessary to drive the reaction forward.

    • Solution: Use a strong, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.[5] Aprotic polar solvents such as 1,4-dioxane, toluene, or 2-MeTHF, often with a small amount of water, are standard choices.[5][6] The water can aid in dissolving the base and facilitating the formation of the active boronate species.

  • Insufficient Thermal Energy: The reaction temperature is too low.

    • Expert Insight: The activation energy for both oxidative addition and reductive elimination is high due to steric repulsion.

    • Solution: Increase the reaction temperature. Reactions involving hindered substrates often require heating between 80-110 °C to achieve a reasonable rate.[1]

Q2: I'm seeing my desired product, but it's contaminated with significant side products like dehalogenation (hydrodehalogenation) of my bromophenol and protodeboronation of my boronic acid. How can I minimize these?

A2: The formation of these side products indicates issues with reagent purity, atmospheric control, or the stability of your boronic acid under the reaction conditions.

Causality & Solution:

  • Protodeboronation: This occurs when the boronic acid reacts with a proton source (often trace water) before it can transmetalate to the palladium center.

    • Expert Insight: This side reaction is competitive with transmetalation. While some water can be beneficial, excess water or acidic impurities can accelerate this undesired pathway.

    • Solution:

      • Use high-purity, anhydrous boronic acid or consider using the more stable boronate esters (e.g., pinacol esters).[7]

      • Ensure your solvent is anhydrous if running a "water-free" protocol, and always use thoroughly degassed solvents.[1]

      • Employ a strong base like K₃PO₄ which can also act as a desiccant.

  • Dehalogenation: The bromophenol is converted to the corresponding phenol.

    • Expert Insight: This typically arises from a competing reaction pathway after oxidative addition, where a hydride source intercepts the Pd(II)-aryl intermediate. Potential hydride sources include impurities in the solvent or base.

    • Solution:

      • Ensure Strict Inert Atmosphere: Oxygen can degrade the catalyst and ligands, leading to side reactions. Thoroughly degas your solvent (e.g., three freeze-pump-thaw cycles or sparging with argon for 30 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]

      • Reagent Purity: Use high-purity solvents and bases. Impurities in reagents can be a major source of failure in sensitive cross-coupling reactions.[8]

Q3: My reaction is sluggish, and I suspect the free phenol -OH group is interfering with the catalyst. What is the role of this group and should I protect it?

A3: The phenolic hydroxyl group can indeed influence the reaction. It is acidic and can be deprotonated by the base to form a phenoxide. This phenoxide can potentially coordinate to the palladium center, altering its reactivity.

Causality & Solution:

  • Catalyst Inhibition: The phenoxide anion can act as a ligand, potentially displacing the desired phosphine ligand or occupying a coordination site, thus inhibiting the catalytic cycle.

    • Expert Insight: While this is a valid concern, many modern catalyst systems are robust enough to tolerate free phenols. In fact, protection/deprotection steps add to the synthetic sequence and are best avoided if possible. Some studies even suggest a beneficial hydrogen-bonding interaction between the phenol and ligand.[9]

    • Solution:

      • Proceed without Protection First: In most cases, direct coupling of the unprotected bromophenol is feasible and preferred.[6] Modern bulky phosphine ligands are designed to create a well-defined coordination sphere around the palladium that minimizes interference from other potential ligands.

      • Consider Nickel Catalysis: Nickel-based catalysts have shown high activity for coupling phenol derivatives and can be an excellent alternative if palladium systems fail.[10] They often operate through different mechanisms and can be less sensitive to certain functional groups.

      • Activation as a Last Resort: If all other optimizations fail, the phenol can be converted to a more reactive electrophile like a tosylate, mesylate, or nonaflate.[11] This changes the leaving group and circumvents any issues related to the free hydroxyl group, though it adds steps to your synthesis.

Data Presentation

Table 1: Recommended Catalyst & Ligand Systems for Hindered Bromophenols

This table summarizes highly effective, commercially available ligands for Suzuki-Miyaura couplings of sterically challenging bromophenols. The choice of ligand is paramount for achieving high yields.

Ligand Name (Acronym)StructureKey Features & Application Notes
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent general-purpose ligand for hindered substrates. High activity allows for low catalyst loadings.[4]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylIncreased steric bulk compared to SPhos. Often provides better results for extremely hindered substrates.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylExtremely bulky and electron-rich. Highly effective for coupling nitroarenes and other challenging electrophiles.[12]
Amphos Di-tert-butyl(4-dimethylaminophenyl)phosphineA less sterically bulky but very electron-rich ligand. Can be effective in specific cases.[1]

Typical Conditions: 1-2 mol% Pd(OAc)₂, 1:2 Pd:Ligand ratio, K₃PO₄ or Cs₂CO₃ as base, in Toluene or Dioxane at 100-110 °C.

Experimental Protocols & Workflows

Mandatory Visualization: Catalytic Cycle & Troubleshooting

The following diagrams illustrate the key mechanistic steps and a logical workflow for diagnosing failed reactions.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA Ar-Br PdII_Aryl L-Pd(II)-Ar      |            X OA->PdII_Aryl Slowed by Steric Hindrance TM Transmetalation (R-B(OR)2) PdII_Aryl->TM Base, R-B(OR)2 PdII_Biaryl L-Pd(II)-Ar      |            R TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Regeneration Product Ar-R (Product) RE->Product Slowed by Steric Hindrance

Caption: Suzuki-Miyaura catalytic cycle highlighting sterically hindered steps.

Troubleshooting_Workflow start Reaction Failed: Low/No Conversion check_inert Q: Was the atmosphere strictly inert & solvent degassed? start->check_inert check_reagents Q: Are reagents (ligand, base, boronic acid) high purity? check_inert->check_reagents Yes fix_inert Action: Improve degassing (freeze-pump-thaw) & inert gas flow. check_inert->fix_inert No optimize_catalyst Q: Using a bulky, electron-rich ligand (e.g., SPhos, RuPhos)? check_reagents->optimize_catalyst Yes fix_reagents Action: Use fresh, high-purity reagents. Consider boronate ester. check_reagents->fix_reagents No optimize_conditions Q: Screened stronger base (K3PO4, Cs2CO3) & higher temp (110°C)? optimize_catalyst->optimize_conditions Yes fix_catalyst Action: Switch to a modern Buchwald-type ligand. Screen alternatives. optimize_catalyst->fix_catalyst No fix_conditions Action: Systematically vary base, solvent, and temperature. optimize_conditions->fix_conditions No success Reaction Successful optimize_conditions->success Yes fix_inert->start Retry fix_reagents->start Retry fix_catalyst->start Retry fix_conditions->start Retry

Caption: Logical workflow for troubleshooting a failed Suzuki coupling reaction.
Protocol: General Procedure for Coupling of a Sterically Hindered Bromophenol

This protocol provides a robust starting point for optimization.

Materials:

  • Sterically Hindered Bromophenol (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (or Toluene), anhydrous grade

  • Degassed Water

  • Schlenk flask or sealed reaction vial, magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask under a positive flow of inert gas, add the sterically hindered bromophenol (1.0 equiv), arylboronic acid (1.5 equiv), finely ground K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Evacuation and Backfill: Seal the flask and evacuate and backfill with inert gas three times to ensure a completely oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 or 5:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of dioxane and 1 mL of water).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously. Vigorous stirring is essential for mixing the heterogeneous components.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[5][13]

Frequently Asked Questions (FAQs)

Q: Why are bulky, electron-rich phosphine ligands so critical for this transformation? A: These ligands address the two main hurdles of hindered couplings. Their large steric bulk forces the two organic groups on the palladium into close proximity during the reductive elimination step, overcoming steric repulsion and promoting the formation of the C-C bond. Their strong electron-donating character increases the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the C-Br bond during the slow oxidative addition step.[3]

Q: What is the precise role of the base in the Suzuki-Miyaura coupling? A: The base is essential for the transmetalation step. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This "ate" complex is much more effective at transferring its organic group (R) from boron to the palladium(II) center, displacing the halide and allowing the catalytic cycle to proceed.[4][14]

Q: When should I use a Pd(0) source like Pd(PPh₃)₄ versus a Pd(II) pre-catalyst like Pd(OAc)₂? A: While Pd(0) sources like Pd(PPh₃)₄ can be used directly, they are often unstable in air. Pd(II) pre-catalysts like Pd(OAc)₂ are bench-stable and are reduced in situ to the active Pd(0) species, often by the phosphine ligand or another component in the reaction mixture.[14] For modern, air-stable ligands like SPhos, using a stable Pd(II) source like Pd(OAc)₂ is standard and more convenient. Pre-formed "pre-catalysts" that contain the ligand already bound to palladium (e.g., SPhos Pd G3) are also excellent choices as they form the active catalyst cleanly and efficiently.

Q: Can nickel catalysts be used for these couplings? A: Yes, nickel catalysis is a powerful and increasingly popular alternative. Nickel is less expensive than palladium and can exhibit unique reactivity, often being highly effective for coupling less reactive electrophiles like aryl chlorides or derivatives of phenols.[10][15] If you are facing insurmountable challenges with a palladium-based system, exploring a nickel catalyst like NiCl₂(PCy₃)₂ is a highly recommended strategy.

References

  • BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
  • MDPI. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. [Link]

  • RSC Publishing. (2024). Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.
  • BenchChem. (2025).
  • ACS Publications. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NIH National Center for Biotechnology Information. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]

  • NIH National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
  • ResearchGate. (2025). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Troubleshooting

Removing tribromophenol impurities from reaction mixtures

Topic: Removing 2,4,6-Tribromophenol Impurities from Reaction Mixtures Audience: Researchers, Process Chemists, and Drug Development Scientists Version: 2.4 (Current Field Standards) Core Technical Overview The Adversary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing 2,4,6-Tribromophenol Impurities from Reaction Mixtures Audience: Researchers, Process Chemists, and Drug Development Scientists Version: 2.4 (Current Field Standards)

Core Technical Overview

The Adversary: 2,4,6-Tribromophenol (TBP) CAS: 118-79-6 | pKa: ~6.0–6.8 | LogP: ~3.7

Why is it difficult to remove? TBP acts as a "chameleon" impurity. While it is technically a phenol, the three bromine atoms make it significantly more lipophilic and acidic than unsubstituted phenol.

  • Acidity Misconception: With a pKa of ~6.4, it is more acidic than phenol (pKa 10), meaning it should extract easily into base. However, its high lipophilicity (LogP 3.7) means the neutral form partitions strongly into organic solvents.

  • Surfactant Behavior: The sodium salt of TBP (Sodium 2,4,6-tribromophenolate) is amphiphilic. It has a bulky hydrophobic head (tribromo-ring) and a localized anionic charge. This structure often stabilizes stubborn emulsions during aqueous workups, trapping the impurity in the organic layer.

Troubleshooting Guides (Q&A Format)

Category A: Liquid-Liquid Extraction Failures

Q1: I washed my reaction mixture with 1M NaOH, but TLC still shows TBP in the organic layer. Why? Diagnosis: This is likely a Partition Coefficient Failure . While 1M NaOH (pH 14) fully deprotonates TBP, the resulting ion pair is bulky. If your organic solvent is highly non-polar (e.g., Hexanes, Heptane), the ion pair may form tight aggregates or simply remain in the organic phase due to the "salting out" effect of the caustic layer. Field-Proven Solution:

  • Switch Solvents: Dissolve your crude in a more polar organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) before washing.[1] These solvents better support the phase transfer of the TBP-Na salt into the aqueous layer.

  • The "Double-pH" Swing:

    • Extract with 2M NaOH (High pH drives deprotonation).

    • Back-extract the aqueous layer with a small volume of fresh organic solvent (removes entrained product).

    • Critical Step: If emulsions form, add saturated brine or a small amount of Methanol (5% v/v) to the aqueous layer to disrupt the surfactant effect of TBP-Na.

Q2: A thick emulsion formed during the caustic wash, and the layers won't separate. Diagnosis: TBP-Na is acting as a surfactant. Field-Proven Solution:

  • Do NOT shake vigorously. Use gentle inversion.

  • Add a Demulsifier: Add 5-10% volume of saturated ammonium chloride or brine .

  • Filtration: Filter the entire biphasic mixture through a pad of Celite. TBP emulsions often stabilize around micro-particulates; filtration breaks the physical lattice, allowing layers to separate.

Category B: Solid-State Purification Issues

Q3: TBP co-crystallizes with my product. Recrystallization from Ethanol didn't work. Diagnosis: TBP has high solubility in hot ethanol and moderate solubility in cold ethanol, often matching the profile of organic intermediates. Field-Proven Solution:

  • Trituration (The "Wash-Out" Method): Instead of fully dissolving, exploit TBP's high solubility in cold Diethyl Ether or Cold Toluene .

    • Suspend your solid crude in cold Diethyl Ether.

    • Sonicate for 5 minutes.

    • Filter. TBP (highly soluble in ether) will pass through, leaving your product (assuming it is ether-insoluble) on the frit.

  • Solvent Switch: Recrystallize from Hexane/Chloroform . TBP is very soluble in chloroform but less so in hexane.

Strategic Decision Pathways (Visualized)

Diagram 1: Purification Strategy Decision Tree

Caption: Logical flow for selecting the optimal TBP removal method based on product state and solubility.

TBP_Removal_Strategy Start Crude Mixture Contains TBP CheckState Is Product Solid or Oil? Start->CheckState Oil Oil / Solution CheckState->Oil Solid Solid Product CheckState->Solid AcidBase Acid/Base Extraction (Target pKa < 6) Oil->AcidBase Emulsion Emulsion Formed? AcidBase->Emulsion BreakEmulsion Add Brine + Filter thru Celite Emulsion->BreakEmulsion Yes Success1 TBP Removed in Aqueous Layer Emulsion->Success1 No SolubilityCheck Is Product Soluble in Cold Ether/Toluene? Solid->SolubilityCheck Trituration Trituration: Wash solid with Cold Ether SolubilityCheck->Trituration No (Good) Recryst Recrystallization: Use EtOH/Water or CHCl3/Hexane SolubilityCheck->Recryst Yes (Bad)

Validated Experimental Protocols

Protocol A: The "Buffered" Caustic Wash (Best for Large Scale)

Use this when simple NaOH washes cause emulsions.

Reagents:

  • Dichloromethane (DCM)

  • 2M Sodium Hydroxide (NaOH)

  • Saturated Brine (NaCl)

Steps:

  • Dissolution: Dissolve the crude reaction mixture in DCM (Concentration: ~10 mL solvent per 1 g crude).

  • Primary Extraction: Add an equal volume of 2M NaOH .

  • Equilibration: Stir vigorously for 10 minutes. Do not just shake; kinetic equilibrium takes time due to TBP's lipophilicity.

  • Separation: Allow layers to settle. Collect the lower organic layer.

  • Polishing Wash: Wash the organic layer with a 1:1 mixture of 1M NaOH and Saturated Brine . The brine increases the ionic strength, forcing TBP-Na into the aqueous phase and preventing emulsion.

  • Final Rinse: Wash with water (to remove residual base) -> Dry over MgSO₄ -> Concentrate.

Protocol B: Scavenger Resin Purification (Best for Late-Stage Pharma)

Use this when you cannot use strong base due to product sensitivity.

Reagents:

  • Strong Anion Exchange Resin (e.g., Purolite® A-510 or Amberlyst® A26 OH form).

  • Solvent: Methanol or Ethanol.[1]

Steps:

  • Prep: Pre-wash the resin with Methanol to remove interstitial water.

  • Loading: Dissolve crude mixture in Methanol.

  • Scavenging: Add 3–5 equivalents (w/w) of resin relative to the estimated TBP impurity.

  • Incubation: Stir gently at Room Temperature for 2–4 hours.

    • Mechanism:[2] TBP (pKa ~6) exchanges with the OH- on the resin, becoming covalently bound as the phenolate.

  • Filtration: Filter off the resin. The filtrate contains the purified product.

Quantitative Data: Solubility & Properties

PropertyValue / BehaviorImpact on Purification
pKa 6.4 (approx)Acidic enough to extract with Carbonate or Hydroxide.
Water Solubility ~60 mg/L (Insoluble)Water washes alone are useless.
DCM Solubility HighGood for extraction solvent, bad for precipitation.
Ether Solubility HighExcellent for trituration (washing TBP away from solid product).
Boiling Point ~244°CToo high for removal by standard evaporation/drying.

References

  • PubChem. (n.d.). 2,4,6-Tribromophenol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • OECD SIDS. (2004). 2,4,6-Tribromophenol: SIDS Initial Assessment Report. UNEP Publications. Retrieved from [Link][3][4]

  • Biotage. (2023).[4][5] How to isolate impurities from a reaction product. Biotage Blog. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Distinguishing 2-Bromo-4,5-dichlorophenol Isomers by NMR

Executive Summary In the synthesis of polyhalogenated phenols, particularly during the bromination of 3,4-dichlorophenol, regioselectivity is governed by the directing power of the hydroxyl group versus the steric hindra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of polyhalogenated phenols, particularly during the bromination of 3,4-dichlorophenol, regioselectivity is governed by the directing power of the hydroxyl group versus the steric hindrance of existing halogens. The target molecule, 2-Bromo-4,5-dichlorophenol , is frequently contaminated by its regioisomer, 2-Bromo-3,4-dichlorophenol (also known as 6-bromo-2,3-dichlorophenol depending on numbering priority).

Distinguishing these isomers is critical for Structure-Activity Relationship (SAR) studies, as the position of the bromine atom significantly alters the molecule's metabolic stability and binding affinity. This guide provides a definitive NMR-based protocol to distinguish the target from its primary isomers, relying on spin-spin coupling analysis (


-values)  as the primary discriminator, supported by NOE (Nuclear Overhauser Effect)  for spatial confirmation.

Structural Analysis & Isomer Landscape

To interpret the NMR data correctly, we must first define the proton environments of the target and its most likely impurity.

The Target: 2-Bromo-4,5-dichlorophenol[1]
  • Structure: The hydroxyl group directs the bromine to the ortho position. The chlorines occupy positions 4 and 5.

  • Proton Configuration: The remaining protons are at positions 3 and 6 .

  • Spatial Relationship: H3 and H6 are para to each other.

  • Expected Coupling: Para-coupling (

    
    ) is typically 0–1 Hz .
    
  • NMR Appearance: Two distinct singlets .[1]

The Impurity: 2-Bromo-3,4-dichlorophenol
  • Structure: Arises if bromination occurs at the alternative ortho site (less favored sterically) or via different starting materials.

  • Proton Configuration: The remaining protons are at positions 5 and 6 .

  • Spatial Relationship: H5 and H6 are ortho to each other.

  • Expected Coupling: Ortho-coupling (

    
    ) is typically 8–9 Hz .
    
  • NMR Appearance: Two distinct doublets .[2]

Comparative NMR Data

The following data summarizes the theoretical and experimentally observed values for distinguishing the isomers in DMSO-


.
Table 1: H NMR Spectral Comparison (400 MHz)
FeatureTarget: 2-Bromo-4,5-dichlorophenol Impurity: 2-Bromo-3,4-dichlorophenol Differentiating Logic
Proton Count 2 Aromatic Protons2 Aromatic ProtonsIndistinguishable by integration.
Multiplicity Singlets (s) Doublets (d) Primary Differentiator.
Coupling (

)

Hz (Para)

Hz (Ortho)
Ortho coupling is strong; Para is negligible.
Shift (

) H-A
~7.65 ppm (H3, deshielded by Br/Cl)~7.40 ppm (H5)Chemical shifts are similar and solvent-dependent.
Shift (

) H-B
~7.25 ppm (H6, ortho to OH)~7.10 ppm (H6, ortho to OH)
OH Signal ~10.8 ppm (Broad s)~10.6 ppm (Broad s)Not reliable for ID.
Table 2: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> C NMR Chemical Shift Fingerprint[4]
Carbon EnvironmentTarget Shift (ppm)Impurity Shift (ppm)Notes
C-OH (C1) ~153.0~151.5
C-Br (C2) ~108.5~110.2Upfield due to Heavy Atom Effect.
C-H (Unsubstituted) Two signals Two signals
Symmetry AsymmetricAsymmetricBoth show 6 carbon signals.

Decision Logic & Workflow

The following diagrams illustrate the logical process for identification and the experimental workflow required to generate high-quality data.

Diagram 1: Isomer Identification Decision Tree

IsomerID Start Acquire 1H NMR (DMSO-d6) CheckRegion Analyze Aromatic Region (7.0 - 8.0 ppm) Start->CheckRegion CountPeaks Count Proton Signals CheckRegion->CountPeaks CheckSplitting Check Splitting Pattern (Multiplicity) CountPeaks->CheckSplitting 2 Protons Found Singlets Two Singlets observed CheckSplitting->Singlets Doublets Two Doublets observed (J = 8-9 Hz) CheckSplitting->Doublets MetaDoublets Two Doublets observed (J = 1-3 Hz) CheckSplitting->MetaDoublets ConclusionTarget CONFIRMED TARGET 2-Bromo-4,5-dichlorophenol (Para protons) Singlets->ConclusionTarget ConclusionOrtho IMPURITY A 2-Bromo-3,4-dichlorophenol (Ortho protons) Doublets->ConclusionOrtho ConclusionMeta IMPURITY B 2-Bromo-3,5-dichlorophenol (Meta protons) MetaDoublets->ConclusionMeta

Caption: Logical decision tree for assigning regioisomers based on proton coupling patterns.

Diagram 2: Experimental Workflow

Workflow Sample Sample Prep 10mg in 0.6mL DMSO-d6 Shim Shimming Gradient Shim (TopShim) Sample->Shim Acquire1H Acquire 1H ns=16, d1=2s Shim->Acquire1H Process Processing LB=0.3Hz, Phase Corr. Acquire1H->Process Analyze Calculate J-values Process->Analyze NOE Optional: 1D NOE Irradiate OH peak Analyze->NOE If ambiguous

Caption: Step-by-step experimental workflow for obtaining definitive spectral data.

Detailed Experimental Protocol

To ensure reproducibility and data integrity (Trustworthiness), follow this protocol.

Sample Preparation
  • Solvent Choice: Use DMSO-

    
      (Dimethyl sulfoxide-d6) rather than CDCl
    
    
    
    .
    • Reasoning: Phenolic protons often exchange rapidly in CDCl

      
      , leading to broad or invisible peaks. DMSO forms hydrogen bonds with the phenol, slowing exchange and sharpening the -OH signal, which allows for NOE analysis if needed [1].
      
  • Concentration: Dissolve 5–10 mg of the analyte in 0.6 mL of solvent.

    • Note: Higher concentrations can cause viscosity broadening; lower concentrations require excessive scan times.

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).

  • Spectral Width: 14 ppm (to capture the downfield -OH signal).

  • Relaxation Delay (D1): Set to 2.0 seconds or higher.

    • Reasoning: Aromatic protons can have long T1 relaxation times. A short D1 leads to integration errors.

  • Scans (NS): 16 to 32 scans are sufficient for >95% purity samples.

Advanced Validation: 1D NOE Difference

If the "Singlet vs. Doublet" test is ambiguous (e.g., due to peak broadening), use Nuclear Overhauser Effect (NOE) spectroscopy.

  • Target (2-Bromo-4,5-dichlorophenol):

    • Irradiate the -OH signal (~10.8 ppm).

    • Result: You should see NOE enhancement only at the H6 position (the proton ortho to the OH). The H3 proton (para to OH, blocked by Br) will show no enhancement.

  • Impurity (2-Bromo-3,4-dichlorophenol):

    • Irradiate the -OH signal.

    • Result: Enhancement of the H6 proton.

    • Differentiation: This is less useful for distinguishing these specific two isomers since both have a proton ortho to the OH. However, it is useful if the impurity is 2,3-dichloro-4-bromophenol , where the OH is flanked by two chlorines and would show no NOE to any aromatic proton.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on coupling constants).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for general phenol spectral data comparison).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13284273, 2-Bromo-4,5-dichlorophenol.

  • BenchChem. (2023). Synthesis and Spectral Analysis of Bromochlorophenols. (Context for synthesis impurities).

Sources

Comparative

Technical Guide: GC-MS Profiling &amp; Fragmentation of 2-Bromo-4,5-dichlorophenol

This guide provides an in-depth technical analysis of the GC-MS fragmentation pattern of 2-Bromo-4,5-dichlorophenol , a significant halogenated phenolic metabolite and environmental contaminant.[1] It compares analytical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the GC-MS fragmentation pattern of 2-Bromo-4,5-dichlorophenol , a significant halogenated phenolic metabolite and environmental contaminant.[1] It compares analytical approaches (Direct Injection vs. Derivatization) and differentiation strategies for structural isomers.

[1]

Executive Summary

2-Bromo-4,5-dichlorophenol (2-Br-4,5-DCP) is a polyhalogenated phenol often identified as a disinfection byproduct or a metabolite of brominated flame retardants and pesticides (e.g., organophosphates).[1] Its analysis is critical for environmental toxicology and drug metabolism studies.[1][2]

Accurate identification requires navigating two main challenges:

  • Isomer Discrimination: Distinguishing it from positional isomers like 4-Bromo-2,5-dichlorophenol.[1]

  • Matrix Interference: Overcoming the poor peak shape of underivatized phenols on non-polar columns.

This guide details the specific mass spectral fingerprint of 2-Br-4,5-DCP and compares the performance of direct analysis against silylation protocols.[1]

Mechanistic Fragmentation Analysis

The electron ionization (EI, 70 eV) mass spectrum of 2-Br-4,5-DCP is dominated by the interplay between the bromine/chlorine isotope clusters and the stability of the aromatic ring.[1]

The Molecular Ion Cluster (M⁺)

Unlike non-halogenated compounds, 2-Br-4,5-DCP does not show a single molecular ion peak.[1] It displays a characteristic cluster due to the natural abundance of Bromine (


) and Chlorine (

).

Theoretical Isotope Distribution (Formula:


): 
  • m/z 240 (M):

    
     (Base mass)
    
  • m/z 242 (M+2):

    
     + 
    
    
    
    (High intensity)
  • m/z 244 (M+4):

    
     + 
    
    
    
  • m/z 246 (M+6):

    
     (Low intensity)
    
Primary Fragmentation Pathways

The fragmentation is driven by the weakness of the C-Br bond relative to the C-Cl bond and the "Ortho Effect" facilitated by the hydroxyl group.[1]

  • Debromination (M – Br)[1]•: The C-Br bond is the weakest link.[1] The molecular ion readily loses a bromine radical (

    
    ), resulting in a dichloro-phenoxonium ion.[1]
    
    • Signal: A distinctive cluster at m/z 161 / 163 / 165 (corresponding to

      
      ).[1]
      
    • Note: This is often the base peak (100% abundance) or close to it.[3]

  • Loss of Carbon Monoxide (M – CO): Phenols characteristically lose a neutral CO molecule (28 Da).[1]

    • Signal: Cluster at m/z 212 / 214 / 216 .

    • Mechanism:[1][4][5] A tautomeric shift to a cyclohexadienone structure facilitates the ejection of CO.[1]

  • The Ortho Effect (Specific to 2-Bromo isomer): In 2-Br-4,5-DCP, the Bromine atom is ortho to the Hydroxyl group.[1] This proximity allows for specific interaction, often enhancing the loss of the halogen or facilitating H-transfer compared to the para-bromo isomer (4-Br-2,5-DCP).[1]

Visualization of Fragmentation Pathway

Fragmentation cluster_legend Pathway Key M_Ion Molecular Ion (M+) [C6H3BrCl2O]+ m/z 240, 242, 244 Frag_M_Br [M - Br]+ [C6H3Cl2O]+ m/z 161, 163 M_Ion->Frag_M_Br - Br• (Dominant) Frag_M_CO [M - CO]+ [C5H3BrCl2]+ m/z 212, 214 M_Ion->Frag_M_CO - CO (Phenolic) Frag_M_Br_CO [M - Br - CO]+ [C5H3Cl2]+ m/z 133, 135 Frag_M_Br->Frag_M_Br_CO - CO Frag_M_CO->Frag_M_Br_CO - Br• key1 Blue: Parent Ion key2 Red: Primary Fragment

Caption: Fragmentation pathway of 2-Bromo-4,5-dichlorophenol showing primary loss of Bromine and CO.[1][3]

Comparative Analysis: Isomers & Methods

Isomer Differentiation

Distinguishing 2-Bromo-4,5-dichlorophenol from 4-Bromo-2,5-dichlorophenol is critical.[1] While their molecular weights are identical, their fragmentation intensities differ due to the position of the Bromine relative to the Hydroxyl group.

Feature2-Bromo-4,5-dichlorophenol4-Bromo-2,5-dichlorophenolMechanistic Reason
Br Position Ortho to OHPara to OHProximity to OH affects stability.[1]
[M-Br]⁺ Intensity High Moderate/HighOrtho-Br is sterically crowded and labile.[1]
[M-HBr]⁺ Peak ObservableNegligibleOrtho H-transfer facilitates HBr loss (minor pathway).[1]
Retention Time Typically Lower Typically Higher Ortho-substitution increases volatility (intramolecular H-bonding).[1]
Method Comparison: Direct Injection vs. Derivatization

Researchers must choose between analyzing the "free" phenol or a derivatized form (usually TMS ether).

MetricDirect Injection (Free Phenol)Derivatization (TMS - Trimethylsilyl)Recommendation
Sample Prep None (Dissolve & Inject)Requires Reagent (BSTFA/MSTFA) + HeatDerivatization is superior for trace analysis.[1]
Peak Shape Often tails (due to -OH polarity)Sharp, Gaussian peaksTailored for quantification.[1]
Molecular Ion m/z 240 (Cluster)m/z 312 (Cluster)Shift helps remove low-mass interference.[1]
Base Peak m/z 161 (M-Br) or 240 (M)m/z 297 (M-CH3) or 312TMS adds characteristic [M-15] loss.[1]
Sensitivity ModerateHigh (10-100x improvement)Essential for biological matrices (plasma/urine).[1]

Validated Experimental Protocol

This protocol uses TMS Derivatization for optimal sensitivity and separation, as supported by standard environmental testing methodologies (e.g., EPA 8270 modified).[1]

Reagents & Materials
  • Standard: 2-Bromo-4,5-dichlorophenol (>98% purity).[1]

  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.[1]

Step-by-Step Workflow
  • Preparation: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate.

  • Derivatization:

    • Transfer 100 µL of sample solution to a GC vial.

    • Add 50 µL of BSTFA + 1% TMCS .

    • Incubate at 60°C for 30 minutes . (Ensures complete conversion of the sterically hindered ortho-phenol).

  • GC-MS Acquisition:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm.[1]

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium, 1.0 mL/min constant flow.[1]

    • Temp Program: 60°C (1 min) → 20°C/min → 280°C (hold 3 min).

    • MS Source: EI mode (70 eV), Source Temp 230°C.

Workflow Diagram

Protocol Sample Sample (2-Br-4,5-DCP) Deriv Derivatization BSTFA + 1% TMCS 60°C, 30 min Sample->Deriv Add Reagent GC GC Separation DB-5MS Column Splitless Injection Deriv->GC Inject 1µL MS MS Detection EI (70eV) SIM/Scan Mode GC->MS Elute

Caption: Optimized workflow for the derivatization and GC-MS analysis of halogenated phenols.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Phenol, 4-bromo-2,5-dichloro- (Isomer Comparison Data). NIST Chemistry WebBook, SRD 69.[1][6] [Link]

  • PubChem. 2-Bromo-4,5-dichlorophenol Compound Summary. National Library of Medicine.[1] [Link]

  • Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS). Talanta, 2024. (Methodology for separating bromophenol congeners). [Link]

Sources

Validation

Predictive Accuracy in Structural Elucidation: Comparing 13C NMR Workflows for 2-Bromo-4,5-dichlorophenol

For drug development professionals and synthetic chemists, the unambiguous structural verification of heavily substituted aromatic intermediates is a critical quality control gateway. 2-Bromo-4,5-dichlorophenol presents...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the unambiguous structural verification of heavily substituted aromatic intermediates is a critical quality control gateway. 2-Bromo-4,5-dichlorophenol presents a unique analytical challenge: it contains six distinct carbon environments, four of which are quaternary, and is subject to complex, competing electronic effects from hydroxyl, bromo, and chloro substituents.

Relying solely on visual spectrum inspection is prone to error. Today, scientists must choose between various predictive methodologies—ranging from classical empirical additivity rules to advanced heuristic software and quantum mechanical modeling—to assign and validate their experimental spectra.

This guide objectively compares the performance, causality, and practical utility of these predictive alternatives against a self-validating experimental baseline.

Establishing the Baseline: Experimental 13C NMR Protocol

Before evaluating predictive models, you must acquire high-fidelity experimental data. The following protocol is designed as a self-validating system to ensure that the resulting spectrum is quantitatively and qualitatively absolute.

Step-by-Step Acquisition Methodology
  • Sample Preparation : Dissolve 50 mg of high-purity 2-bromo-4,5-dichlorophenol in 0.6 mL of deuterated chloroform (

    
    ).
    
    • Causality Insight:

      
       provides the necessary deuterium lock signal to stabilize the magnetic field during the lengthy 13C acquisition. Crucially, add 0.03% v/v Tetramethylsilane (TMS) to the solution. TMS acts as the internal zero-point reference, ensuring chemical shift absolute accuracy[1].
      
  • Instrument Configuration : Utilize a 100 MHz (or higher) NMR spectrometer. Configure the pulse sequence for Inverse-Gated Decoupling rather than standard Continuous Broad-Band Decoupling (CPD).

    • Causality Insight: Standard CPD induces the Nuclear Overhauser Effect (NOE), which artificially inflates the signal intensity of protonated carbons (C3, C6) relative to the quaternary carbons (C1, C2, C4, C5). Inverse-gated decoupling suppresses NOE by only activating the proton decoupler during data acquisition. This allows the resulting peak integrals to directly correlate with the number of carbon atoms, providing a secondary validation metric for your structural assignment.

  • Data Processing & Validation : Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz to enhance the signal-to-noise ratio before Fourier Transformation.

    • Self-Validation Step: Post-transformation, manually calibrate the TMS peak to exactly 0.00 ppm. Next, verify that the central peak of the

      
       solvent triplet rests precisely at 77.16 ppm[2]. If the solvent peak deviates by more than 0.05 ppm, the spectrum must be re-referenced to prevent cascading assignment errors.
      

Workflow Visualization

The diagram below maps the parallel tracks of experimental acquisition and in silico prediction, culminating in comparative signal assignment.

NMR_Workflow cluster_0 Experimental Protocol cluster_1 In Silico Prediction Alternatives Start 2-Bromo-4,5-dichlorophenol Structural Elucidation Prep Sample Preparation (CDCl3, TMS internal ref) Start->Prep Emp Empirical Additivity (Substituent Effects) Start->Emp Heur Heuristic Software (HOSE Code Algorithms) Start->Heur DFT Quantum Mechanics (DFT-GIAO Calculation) Start->DFT Acq 13C NMR Acquisition (100 MHz, Inverse Gated) Prep->Acq Proc Data Processing (FT, Baseline Correction) Acq->Proc Comp Comparative Analysis & Signal Assignment Proc->Comp Emp->Comp Heur->Comp DFT->Comp Valid Final Structural Verification Comp->Valid

Figure 1: Comparative workflow for 13C NMR structural elucidation of 2-Bromo-4,5-dichlorophenol.

Comparing Predictive Alternatives

To assign the six peaks generated by the experimental protocol, researchers must utilize predictive models. Here is how the three primary alternatives compare.

Alternative A: Empirical Additivity Rules (Manual Calculation)

This classical method calculates shifts by applying known substituent effects to a base benzene ring (128.5 ppm). The effects are additive based on their ortho, meta, or para relationship to the carbon [2].

  • Performance : Highly transparent but prone to slight deviations in sterically crowded molecules where perfect additivity breaks down.

  • The "Heavy Atom Effect" : When calculating the shift for C2 (the carbon bonded to Bromine), standard electronegativity rules suggest deshielding. However, Bromine exhibits a profound "heavy atom effect"[3]. Its massive, diffuse electron cloud creates significant diamagnetic shielding around the ipso carbon, driving the C2 signal anomalously upfield to ~109.8 ppm[4].

Alternative B: Heuristic Software (HOSE Codes)

Commercial NMR predictors (e.g., MestReNova, ACD/Labs) utilize Hierarchically Ordered Spherical Environment (HOSE) codes[5]. The algorithm looks at the topological "spheres" of connectivity around each carbon and cross-references them against massive databases of experimental spectra[6].

  • Performance : Instantaneous and highly accurate if the exact substitution pattern exists in the training database. If the molecule is highly novel, the software falls back to smaller topological spheres, increasing the margin of error[5].

Alternative C: Quantum Mechanical Modeling (DFT-GIAO)

Density Functional Theory (DFT) coupled with Gauge-Independent Atomic Orbital (GIAO) calculations computes the actual magnetic shielding tensor based on the molecule's optimized 3D electron density.

  • Performance : The most robust method for entirely novel or highly sterically hindered compounds. It inherently accounts for the heavy atom effect and ortho-ortho steric clashes without relying on historical databases. The primary drawback is the computational time and expertise required.

Quantitative Data Comparison

The following table synthesizes the expected 13C NMR chemical shifts for 2-bromo-4,5-dichlorophenol calculated via Empirical Additivity, alongside the typical error margins associated with HOSE code and DFT-GIAO alternatives.

Carbon PositionSubstituent EnvironmentEmpirical Additivity Prediction (ppm)*HOSE Code Expected ErrorDFT-GIAO Expected Error
C1 -OH (ipso)158.2± 1.5 ppm± 2.0 ppm
C2 -Br (ipso)109.8± 2.5 ppm± 1.5 ppm
C3 -H (Protonated)135.0± 1.0 ppm± 1.5 ppm
C4 -Cl (ipso)130.0± 1.5 ppm± 1.5 ppm
C5 -Cl (ipso)135.5± 1.5 ppm± 1.5 ppm
C6 -H (Protonated)119.7± 1.0 ppm± 1.5 ppm

*Calculated using base benzene (128.5 ppm) and standard substituent modifiers: OH (ipso +26.9, ortho -12.7, meta +1.4, para -7.3); Br (ipso -5.4, ortho +3.4, meta +2.2, para -1.0); Cl (ipso +6.2, ortho +0.4, meta +1.3, para -1.9).

Final Recommendation for Drug Development

For routine structural verification of intermediates like 2-bromo-4,5-dichlorophenol, Heuristic Software (HOSE codes) provides the best balance of speed and accuracy, as halogenated phenols are well-represented in modern databases. However, if anomalous shifts are observed—particularly at the C2 position due to the heavy atom effect—Empirical Additivity provides the necessary mechanistic transparency to validate the software's output, ensuring absolute scientific integrity before advancing the compound to the next synthetic step.

References

  • Title: 13.10: Characteristics of ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: 13C NMR Spectroscopy Source: Heriot-Watt University URL:[Link]

  • Title: Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone Source: Chemistry Stack Exchange URL:[Link]

  • Title: C13 NMR Prediction: HOSE code Prediction Source: Modgraph URL:[Link]

  • Title: The Algorithms Behind Our NMR Predictors Source: ACD/Labs URL: [Link]

Sources

Comparative

Comparative Guide: Reference Standards for 2-Bromo-4,5-Dichlorophenol Purity Analysis

Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

Mechanistic Context & The Importance of Purity

2-Bromo-4,5-dichlorophenol (CAS: 2316-56-5) is a highly specialized halogenated phenol. In pharmaceutical development, it serves as a critical synthetic intermediate—most notably in the development of Kv1.3 potassium shaker channel blockers used for autoimmune therapies[1]. In environmental science, it is classified among the bromochlorophenols (BCPs), which are closely monitored due to their potential to act as direct building blocks for highly toxic mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs)[2].

The synthesis of 2-bromo-4,5-dichlorophenol typically involves the electrophilic bromination of 3,4-dichlorophenol. Because the hydroxyl group is an ortho/para director, this reaction inherently produces a crude mixture of isomers, predominantly 2-bromo-4,5-dichlorophenol and 2-bromo-3,4-dichlorophenol [1]. Consequently, selecting a reference standard with a rigorously verified isomeric purity is paramount. A standard that has not been properly resolved from its positional isomers will introduce systemic quantitative errors into any downstream assay.

Comparative Analysis of Reference Standard Grades

Not all reference materials are created equal. The choice of standard grade dictates the confidence interval of your analytical results. Below is an objective comparison of the three primary tiers of 2-bromo-4,5-dichlorophenol standards available to researchers.

Table 1: Performance and Application Comparison of Standard Grades

Standard GradeTypical PurityCertification MethodPrimary ApplicationLimitations
In-House Synthesized 80% – 95%Basic NMR, TLCEarly-stage synthesis, crude screeningHigh levels of 2-bromo-3,4-dichlorophenol isomer; lacks traceability[1].
Commercial Analytical Grade ≥ 97%HPLC-UV or GC-FIDRoutine batch release, intermediate trackingOften lacks absolute mass balance; moisture/inorganic content may be unknown.
Primary Certified Reference Material (CRM) ≥ 99.5%qNMR + Mass Balance (HPLC/GC/KF/ROI)Regulatory submissions, trace environmental quantitationHigher cost; requires stringent storage to prevent photodegradation.

Analytical Workflows & Causality

To establish a standard as a Primary CRM, a self-validating, multi-modal analytical workflow must be employed. Relying on a single chromatographic technique is a critical failure point in standard characterization.

  • qNMR (Quantitative NMR): Provides absolute assay values by comparing the analyte's proton signals against an internal standard (e.g., Maleic acid), independent of the analyte's UV response factor.

  • HPLC-UV: Essential for quantifying non-volatile organic impurities and separating closely related positional isomers.

  • GC-MS/MS: Required for detecting volatile impurities and exploiting the unique isotopic signatures of bromine (

    
    Br/
    
    
    
    Br) and chlorine (
    
    
    Cl/
    
    
    Cl) for trace environmental analysis[2].

PurityWorkflow Start 2-Bromo-4,5-dichlorophenol Candidate Material HPLC HPLC-UV Analysis (Isomer Separation) Start->HPLC Non-Volatiles GCMS GC-MS (EI-MRM) (Volatile Impurities) Start->GCMS Trace Volatiles QNMR qNMR Analysis (Absolute Assay) Start->QNMR Primary Standard Data Mass Balance & Data Synthesis (100% - Impurities) HPLC->Data GCMS->Data QNMR->Data CRM Certified Reference Material (CRM) Release Data->CRM Certification

Figure 1. Multi-modal analytical workflow for certification of BCP reference standards.

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed around the physicochemical realities of the molecule. 2-Bromo-4,5-dichlorophenol is weakly acidic (estimated pKa ~6.5–7.5 due to the electron-withdrawing halogens) and highly prone to peak tailing if analyzed in its free state under improper conditions[2].

Method A: HPLC-UV for Isomeric Purity & Assay

Causality: To prevent the partial ionization of the phenolic hydroxyl group—which causes severe peak tailing and split peaks—the mobile phase must be heavily buffered at a pH significantly below the analyte's pKa. We utilize 0.1% Trifluoroacetic acid (TFA) to maintain the molecule in its fully protonated, neutral state.

Step-by-Step Protocol:

  • System Suitability Preparation: Prepare a resolution mixture containing 1.0 mg/mL of 2-bromo-4,5-dichlorophenol and 0.1 mg/mL of 2-bromo-3,4-dichlorophenol in Methanol.

  • Mobile Phase Setup:

    • Mobile Phase A: Ultra-pure water with 0.1% TFA (v/v).

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% TFA (v/v).

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Gradient: 40% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm (optimal for the substituted phenolic aromatic ring).

  • Validation: Ensure the resolution (

    
    ) between the 4,5-dichloro and 3,4-dichloro isomers is 
    
    
    
    . Quantify impurities using area normalization.
Method B: GC-MS/MS for Trace Profiling

Causality: Free phenols interact aggressively with active silanol sites in GC liners and columns. To achieve sharp peaks and high sensitivity, the hydroxyl group must be masked via derivatization (silylation). Furthermore, monitoring the exact mass transitions of the Br/Cl isotopic clusters ensures absolute specificity against complex matrices[2].

Step-by-Step Protocol:

  • Derivatization: Dissolve 5 mg of the standard in 1 mL of anhydrous Dichloromethane (DCM). Add 100 µL of BSTFA (containing 1% TMCS). Incubate at 60°C for 30 minutes to quantitatively form the trimethylsilyl (TMS) ether derivative.

  • Instrument Setup:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

  • Temperature Program: Initial hold at 60°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Detection (EI-MRM): Operate the mass spectrometer in Electron Ionization (70 eV) mode. Monitor the molecular ion isotopic cluster (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) corresponding to the one bromine and two chlorine atoms to verify identity and quantify trace volatile halogenated impurities.

Table 2: Chromatographic Method Specifications for Purity Analysis

ParameterHPLC-UV MethodGC-MS/MS Method
Analyte State Free Phenol (Protonated)TMS-Ether Derivative
Primary Column C18 (End-capped)DB-5MS (5% Phenyl)
Detection Mode UV Absorbance (230 nm)Electron Ionization (70 eV)
Key Advantage Resolves positional isomersIdentifies unknown volatiles via MS
System Suitability Isomer Resolution (

)
Peak Tailing Factor (

)

References

  • Title: WO2021071802A1 - Aryl heterocyclic compounds as kv1.3 potassium shaker channel blockers Source: Google Patents URL: [1]

  • Title: Thermodynamic parameters including acid dissociation constants for bromochlorophenols (BCPs) Source: Journal of Chemical & Engineering Data / Murdoch University Research Portal URL: [Link][2]

Sources

Validation

Chemo-Selective Scaffolding: 2-Bromo-4,5-dichlorophenol vs. 2,4,5-Trichlorophenol

Topic: Comparing reactivity of 2-Bromo-4,5-dichlorophenol vs 2,4,5-trichlorophenol Content Type: Publish Comparison Guide Executive Summary In pharmaceutical and agrochemical synthesis, the choice between 2-bromo-4,5-dic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing reactivity of 2-Bromo-4,5-dichlorophenol vs 2,4,5-trichlorophenol Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical and agrochemical synthesis, the choice between 2-bromo-4,5-dichlorophenol and 2,4,5-trichlorophenol is rarely a matter of simple substitution; it is a strategic decision regarding reactivity scaffolding .

While both compounds share a similar steric profile and acidic phenolic core, their utility diverges sharply in metal-mediated transformations. 2,4,5-Trichlorophenol acts as a robust, electron-deficient building block, often serving as a terminal biocidal agent or a stable precursor for etherification. In contrast, 2-bromo-4,5-dichlorophenol is a "gateway" scaffold. The unique lability of the C-Br bond allows for high-precision chemo-selective functionalization (via lithiation or cross-coupling) without disturbing the dichloro-substituted aromatic core.

This guide analyzes the mechanistic distinctives of these two halides, providing experimental protocols for exploiting the bromine "handle" in complex synthesis.[1]

Fundamental Property Analysis

The reactivity difference is rooted in the bond dissociation energy (BDE) and the polarizability of the carbon-halogen bond.

Property2-Bromo-4,5-dichlorophenol2,4,5-TrichlorophenolSignificance
Molecular Weight 241.89 g/mol 197.45 g/mol Br analog is heavier; adjust stoichiometry accordingly.
C-X Bond Energy (Approx) ~276 kJ/mol (C-Br) ~328 kJ/mol (C-Cl) The Critical Differentiator. The weaker C-Br bond allows selective oxidative addition.
Acidity (

)
~7.6 (Est.)7.4 (Exp.)[2]Both are significantly more acidic than phenol (

10) due to electron-withdrawing halogens.
Electronic Character

-hole on Br is more accessible
Harder nucleophile characterBr is more susceptible to Lithium-Halogen exchange.
Primary Application Intermediate Scaffold End-Product / Biocide Use Br-analog for coupling; use Cl-analog for stable cores.
Reactivity Profile: The "Orthogonal" Handle

The presence of the bromine atom at the C2 position in 2-bromo-4,5-dichlorophenol creates an orthogonal reactivity site . This means you can react the bromine atom while leaving the chlorine atoms (at C4 and C5) completely intact.

A. Lithium-Halogen Exchange (The Kinetic Control)

This is the most powerful method for differentiating the two compounds.

  • Mechanism: Reaction with

    
    -Butyllithium (
    
    
    
    -BuLi) at -78°C.[3]
  • 2,4,5-Trichlorophenol: Undergoes deprotonation of the phenol first. If the phenol is protected (e.g., methyl ether), lithiation is sluggish and non-selective, often leading to benzyne formation or scrambling.

  • 2-Bromo-4,5-dichlorophenol: Even with the free phenol protected, the C-Br bond exchanges with Lithium 100-1000x faster than the C-Cl bond.

    • Result: You generate a stable aryl-lithium species at the C2 position, which can then trap electrophiles (aldehydes,

      
      , silanes).
      
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In transition metal catalysis, the rate of oxidative addition —the first step in the catalytic cycle—follows the order I > Br > Cl >> F.

  • The Selectivity Window: Palladium(0) catalysts will insert into the C-Br bond of 2-bromo-4,5-dichlorophenol at room temperature or mild heat (40-60°C). The C-Cl bonds require forcing conditions (>100°C, specialized ligands like SPhos or XPhos) to react.

  • Synthetic Consequence: You can arylate the C2 position selectively to create biaryls, retaining the C4/C5 chlorines for late-stage modification or lipophilicity modulation.

Visualizing the Divergence

The following diagram illustrates how the Bromine "handle" opens a synthetic pathway unavailable to the trichloro-analog.

ReactivityComparison StartBr 2-Bromo-4,5-dichlorophenol (Protected Ether) Lithiation Reaction w/ n-BuLi (-78°C, THF) StartBr->Lithiation Fast Exchange (k_Br >> k_Cl) StartCl 2,4,5-Trichlorophenol (Protected Ether) StartCl->Lithiation Kinetic Barrier LiSpecies Stable 2-Lithio Species (C-Li formed at C2) Lithiation->LiSpecies Selective C-Br cleavage NoReaction Slow/No Exchange (C-Cl bond intact) Lithiation->NoReaction C-Cl inert at -78°C Product Functionalized Scaffold (C2-Electrophile added) LiSpecies->Product + Electrophile (E+)

Caption: Comparative reaction pathway showing the selective activation of the C-Br bond via Lithiation.

Experimental Protocol: Selective C-2 Arylation

This protocol demonstrates the chemo-selective Suzuki coupling of 2-bromo-4,5-dichlorophenol. This reaction would fail to proceed selectively with 2,4,5-trichlorophenol under these mild conditions.

Objective: Synthesize 4,5-dichloro-2-(4-methoxyphenyl)phenol.

Reagents:

  • 2-Bromo-4,5-dichlorophenol (1.0 equiv)[4]

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (

    
    ) (2 mol%)
    
  • Triphenylphosphine (

    
    ) (4 mol%)
    
  • Potassium Carbonate (

    
    ) (3.0 equiv)[5]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve 2-bromo-4,5-dichlorophenol (1.0 g, 4.1 mmol) in 1,4-dioxane (12 mL).

  • Activation: Add the boronic acid (0.75 g, 4.9 mmol) and the aqueous solution of

    
     (1.7 g in 3 mL water). Note: The base deprotonates the phenol, protecting it from interfering with the catalyst.
    
  • Degassing: Sparge the mixture with Nitrogen or Argon for 10 minutes. Critical: Oxygen poisons the Pd(0) active species.

  • Catalyst Addition: Add

    
     (18 mg) and 
    
    
    
    (43 mg).
  • Reaction: Heat to 60°C for 4-6 hours.

    • Checkpoint: Monitor by TLC. The starting bromide should disappear. If you were using the trichloro-analog, no reaction would occur at this temperature; you would need >100°C and stronger ligands, which risks de-chlorination.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~2 (to protonate the phenoxide). Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Expected Outcome: >85% yield of the C2-arylated product. The C4 and C5 chlorines will remain intact.

Safety & Handling (E-E-A-T)
  • Dioxin Precursors: 2,4,5-Trichlorophenol is a known precursor to TCDD (2,3,7,8-tetrachlorodibenzodioxin) if heated under alkaline conditions >150°C. While 2-bromo-4,5-dichlorophenol carries similar risks if mishandled, the lower temperatures required for its activation (due to the reactive Br) generally provide a wider safety margin against dioxin formation during synthesis.

  • Acidity: Both compounds are corrosive. The

    
     (~7.5) means they can cause severe skin burns more rapidly than standard phenol. Double-gloving (Nitrile) is mandatory.
    
References
  • Bond Dissociation Energies & Reactivity

    • Study.com. "Bond Dissociation Energy: C-Cl vs C-Br". Accessed 2024.[6] Link

    • BenchChem. "Suzuki-Miyaura Coupling of 5-Bromo-2-chlorophenol (Isomer Analog)". Link

  • Suzuki Coupling Selectivity

    • ResearchGate. "Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates". Link

    • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Selectivity". Link

  • Lithiation Protocols

    • Organic Chemistry Frontiers. "Switching between intermolecular and intramolecular reactions: lithiation of 2-bromo-biphenyls". Link

  • Toxicity & Properties

    • PubChem. "2-Bromo-4,5-dichlorophenol Compound Summary".[7] Link

    • ATSDR. "Toxicological Profile for Chlorophenols". Link

Sources

Comparative

A Guide to the Crystal Structure of 2-Bromo-4,5-dichlorophenol: A Comparative and Methodological Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides a comprehensive analysis of the crystal structure of 2-Bromo-4,5-dichlorophenol. Ack...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive analysis of the crystal structure of 2-Bromo-4,5-dichlorophenol. Acknowledging the current absence of its published crystal structure in open-access databases, this document shifts focus to a comparative study with structurally similar halogenated phenols. Furthermore, it offers a detailed, field-proven protocol for the determination of its crystal structure, empowering research teams to elucidate this missing piece of the puzzle.

Introduction: The Significance of Crystal Structure in Halogenated Phenols

Halogenated phenols are a critical class of compounds in medicinal chemistry and materials science. Their biological activity and material properties are profoundly influenced by their three-dimensional atomic arrangement and the intermolecular interactions that govern their crystal packing. The precise location of halogen atoms and the hydroxyl group dictates the nature and strength of hydrogen and halogen bonds, which in turn influences solubility, melting point, bioavailability, and even toxicity.

2-Bromo-4,5-dichlorophenol, with its unique substitution pattern of three different halogens, presents an intriguing case for solid-state characterization. Understanding its crystal structure is paramount for predicting its behavior in various applications and for the rational design of new derivatives with tailored properties.

Comparative Analysis of Structurally Related Halogenated Phenols

In the absence of experimental data for 2-Bromo-4,5-dichlorophenol, we can infer potential structural features by examining its close analogues. The following table summarizes the crystallographic data for selected di- and tri-substituted halogenated phenols.

Compound NameCAS NumberFormulaCrystal SystemSpace GroupUnit Cell ParametersReference
2,4-Dichlorophenol120-83-2C₆H₄Cl₂OMonoclinicP2₁/ca=12.93 Å, b=4.16 Å, c=12.60 Å, β=103.5°
2-Bromo-4-chlorophenol695-96-5C₆H₄BrClOOrthorhombicP2₁2₁2₁a=4.14 Å, b=13.88 Å, c=24.01 Å[1]
4-Bromo-2,5-dichlorophenol1940-42-7C₆H₃BrCl₂OMonoclinicP2₁/ca=8.54 Å, b=13.91 Å, c=7.21 Å, β=111.9°[2]

Analysis and Predictions for 2-Bromo-4,5-dichlorophenol:

The crystal packing of these related compounds is dominated by hydrogen bonding involving the phenolic hydroxyl group and halogen…halogen interactions. For 2-Bromo-4,5-dichlorophenol, we can anticipate the following:

  • Hydrogen Bonding: The hydroxyl group will act as a hydrogen bond donor, likely forming chains or cyclic motifs with neighboring molecules. The presence of ortho- and para- halogen substituents will influence the acidity of the phenol and the directionality of these hydrogen bonds.

  • Halogen Bonding: The bromine and chlorine atoms are capable of forming halogen bonds, which are non-covalent interactions where a halogen atom acts as an electrophilic species. The relative strengths and geometries of Br···O, Cl···O, Br···Cl, Br···Br, and Cl···Cl interactions will play a crucial role in the overall crystal packing. The specific arrangement of these halogens in 2-Bromo-4,5-dichlorophenol will lead to a unique and complex network of these interactions.

  • Polymorphism: It is plausible that 2-Bromo-4,5-dichlorophenol could exhibit polymorphism, where different crystallization conditions could lead to different crystal packing arrangements with varying thermodynamic stabilities.

A detailed analysis of the intermolecular interactions through techniques like Hirshfeld surface analysis would be invaluable in understanding the subtle forces governing the crystal architecture of these compounds.

Experimental Protocol for Crystal Structure Determination

The following section provides a comprehensive workflow for the determination of the crystal structure of 2-Bromo-4,5-dichlorophenol.

Synthesis and Purification

A common route for the synthesis of 2-Bromo-4,5-dichlorophenol involves the bromination of 4,5-dichlorophenol.

Protocol:

  • Reaction Setup: To a solution of 4,5-dichlorophenol in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any remaining bromine with a solution of sodium thiosulfate. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain high-purity 2-Bromo-4,5-dichlorophenol suitable for single crystal growth.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.

Methodology: Slow Evaporation

  • Solvent Selection: Screen a variety of solvents to find one in which 2-Bromo-4,5-dichlorophenol has moderate solubility.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent in a clean vial.

  • Crystallization: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Monitor the vial for the formation of well-defined single crystals over several days to weeks. Carefully harvest the best-looking crystals using a spatula or forceps.

Workflow for Crystal Structure Determination

experimental_workflow Figure 1. Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Slow Evaporation / Vapor Diffusion purification->crystal_growth High-purity sample data_collection Data Collection on Diffractometer crystal_growth->data_collection High-quality single crystal structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution Diffraction data refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A schematic overview of the key stages involved in determining the crystal structure of a small molecule.

X-ray Diffraction Data Collection
  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect X-ray diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement
  • Data Processing: Process the collected diffraction data to obtain a set of unique reflections with their intensities.

  • Structure Solution: Determine the initial crystal structure using direct methods or Patterson methods.

  • Structure Refinement: Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using full-matrix least-squares refinement.

  • Validation: Validate the final crystal structure using software tools like PLATON and generate a Crystallographic Information File (CIF).

Conclusion

While the definitive crystal structure of 2-Bromo-4,5-dichlorophenol remains to be experimentally determined, this guide provides a robust framework for its investigation. By leveraging comparative analysis of its structural analogues, researchers can form well-grounded hypotheses about its solid-state behavior. The detailed experimental protocol outlined herein offers a clear path to obtaining high-quality single crystals and solving the crystal structure, a critical step for advancing its application in drug development and materials science.

References

  • Bavoux, C. & Thozet, A. (1973). Acta Cryst. B29, 2603-2605.
  • Perrin, M. & Michel, P. (1973). Acta Cryst. B29, 253-258.
  • Caballero, A. et al. (2005). Acta Cryst. E61, o2914-o2916.

Sources

Validation

A Senior Application Scientist's Guide to TLC Stain Visualization for Brominated Phenols

In the realm of synthetic and medicinal chemistry, thin-layer chromatography (TLC) stands as a cornerstone technique for monitoring reaction progress and assessing compound purity.[1][2] However, the visualization of spe...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of synthetic and medicinal chemistry, thin-layer chromatography (TLC) stands as a cornerstone technique for monitoring reaction progress and assessing compound purity.[1][2] However, the visualization of specific compound classes, such as brominated phenols, presents unique challenges. These compounds are often not inherently colored and may exhibit variable responses to common visualization methods. This guide provides an in-depth comparison of various TLC staining techniques, grounded in chemical principles and supported by experimental protocols, to empower researchers in selecting the optimal method for their specific brominated phenol derivatives.

The presence of both a hydroxyl group and a bromine substituent on an aromatic ring influences the molecule's reactivity and its interaction with visualization reagents. The electron-donating nature of the hydroxyl group activates the ring, while the electron-withdrawing and sterically hindering properties of bromine can modulate this reactivity. This interplay necessitates a thoughtful approach to stain selection.

Comparison of Visualization Techniques

The choice of visualization agent is critical and depends on the specific structure of the brominated phenol and the desired sensitivity. Below is a comparative analysis of several common and specialized techniques.

Visualization MethodPrincipleSensitivity & SelectivityAdvantagesDisadvantages
UV Shadowing (254 nm) Quenching of fluorescence by UV-active compounds.[3]Moderate sensitivity; non-selective for UV-active compounds.Non-destructive, rapid, and simple.[4]Only effective for compounds with a UV chromophore; not all brominated phenols show strong absorbance.[1][5]
Potassium Permanganate (KMnO₄) Oxidation of the phenol and any other oxidizable functional groups.[6][7]High sensitivity; general for oxidizable compounds.[5][8]Broad applicability, rapid results.[5]Destructive, can produce a high background color if not applied correctly.[5]
Ferric Chloride (FeCl₃) Formation of a colored complex with the phenolic hydroxyl group.High selectivity for phenols.[9]Specific for phenols, often gives distinct colors.May not work for sterically hindered phenols; sensitivity can be variable.
p-Anisaldehyde Acid-catalyzed condensation reaction with the aromatic ring.[10]Good sensitivity; produces a range of colors for different compounds.[10][11][12]Can provide "fingerprint" identification based on color.Requires heating, acidic and can degrade over time.
Ceric Ammonium Molybdate (CAM) Oxidation and complexation.Very high sensitivity; a general and robust stain.[8]Highly sensitive for a wide range of compounds.[8]Destructive, requires heating, can be overly sensitive, revealing trace impurities.[9]

In-Depth Analysis and Experimental Protocols

UV Shadowing: The First Line of Attack

Causality: Brominated phenols, possessing an aromatic ring, are expected to absorb UV light. TLC plates are often impregnated with a fluorescent indicator (e.g., zinc sulfide) that emits green light when exposed to short-wave UV (254 nm). A UV-active compound on the plate will absorb this UV light, preventing it from reaching the indicator. This "shadow" appears as a dark spot against the fluorescent green background.[1][4]

Expert Insight: While theoretically sound, the intensity of UV absorption can be weak for some brominated phenols, especially at low concentrations. The presence of the heavy bromine atom can sometimes influence the electronic transitions, but this does not always translate to strong quenching. It should always be the first method attempted due to its non-destructive nature.[4]

  • After developing and thoroughly drying the TLC plate, place it under a short-wave (254 nm) UV lamp.[4][13]

  • Observe the plate for dark spots against the green fluorescent background.[4]

  • Carefully circle any visible spots with a pencil, as they will disappear once the UV lamp is removed.[4]

TLC_Workflow cluster_prep Plate Preparation & Development cluster_viz Visualization Cascade Spot_Plate Spot Sample on TLC Plate Develop_Plate Develop Plate in Chamber Spot_Plate->Develop_Plate Dry_Plate Dry Plate Thoroughly Develop_Plate->Dry_Plate UV_Vis 1. UV Shadowing (254 nm) Dry_Plate->UV_Vis Stain_Vis 2. Chemical Staining (If needed) UV_Vis->Stain_Vis Non-destructive

Caption: Initial TLC workflow, prioritizing non-destructive UV visualization.

Potassium Permanganate (KMnO₄) Stain: The Universal Oxidizer

Causality: Potassium permanganate is a powerful oxidizing agent.[6] It reacts with any functional group that can be oxidized, including the phenolic hydroxyl group and the activated aromatic ring. During the reaction, the purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), resulting in yellow-brown spots on a pink or purple background.[5][6][14] This broad reactivity makes it a highly sensitive, general-purpose stain.[5][8]

Expert Insight: The key to using KMnO₄ effectively is careful application and heating. Over-staining or overheating can lead to a dark brown background, obscuring the spots.[5] For phenols, the reaction is often vigorous and may not require extensive heating. The acidic or basic nature of the stain preparation can influence its reactivity; the basic formulation is generally preferred for its stability and lower background staining.

  • Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of distilled water.[15][16] Store in a dark bottle.

  • Application: After UV visualization, briefly dip the dried TLC plate into the stain solution using forceps.

  • Development: Remove the plate and wipe the excess stain from the back with a paper towel. Gently warm the plate with a heat gun until yellow-brown spots appear against a pink/purple background.[5] Avoid overheating, which will turn the entire plate brown.

KMnO4_Mechanism Phenol Brominated Phenol (on TLC plate) Product Oxidized Phenol MnO₂ (Brown Spot) Phenol:f1->Product:p Oxidation KMnO4 KMnO₄ (Purple) Oxidizing Agent KMnO4:p->Product:m Reduction

Caption: Oxidative mechanism of KMnO₄ stain with phenols.

Ferric Chloride (FeCl₃) Spray: The Phenol Specialist

Causality: Ferric chloride forms distinctly colored coordination complexes with phenols. The lone pairs on the phenolic oxygen coordinate to the Fe(III) center, leading to a colored charge-transfer complex. The color can range from blue and violet to green, depending on the specific structure of the phenol.

Expert Insight: This stain is highly specific for phenols.[9] However, its effectiveness can be diminished by steric hindrance around the hydroxyl group. A bulky bromine atom positioned ortho to the -OH group might prevent the necessary complexation with the ferric ion, leading to a weak or false-negative result. It is an excellent confirmatory test when a positive result is obtained.

  • Reagent Preparation: Prepare a 1% (w/v) solution of ferric (III) chloride in a 1:1 mixture of methanol and water.[9][16]

  • Application: In a fume hood, lightly spray the dried TLC plate with the FeCl₃ solution.

  • Development: Spots corresponding to phenols should appear immediately or within a few minutes, typically as blue, violet, or green spots.[5] No heating is required.[9]

p-Anisaldehyde and Ceric Ammonium Molybdate (CAM): The High-Sensitivity Options

Causality:

  • p-Anisaldehyde: In the presence of strong acid and heat, p-anisaldehyde undergoes an electrophilic substitution reaction with the electron-rich aromatic ring of the phenol. This forms highly conjugated, and therefore colored, products. The specific color can be indicative of the compound's structure.[12]

  • CAM (Ceric Ammonium Molybdate): This is a powerful oxidizing stain, often referred to as Hanessian's stain.[15][16] The cerium(IV) acts as a strong oxidant, and the resulting colored spots (typically blue or black) are due to the reduced states of molybdenum.[8] Its high sensitivity makes it suitable for detecting minor impurities.[9]

Expert Insight: Both stains are highly sensitive but destructive and require heating. p-Anisaldehyde often gives more differentiated colors, which can be useful for distinguishing between similar compounds on the same plate.[10][17] CAM is one of the most universal and sensitive stains available but can be too sensitive, sometimes making it difficult to interpret chromatograms with many minor impurities.[8][9]

  • Reagent Preparation: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid and 1.5 mL of glacial acetic acid. Cool the solution, then add 3.7 mL of p-anisaldehyde.[16] Store refrigerated and protected from light.[4]

  • Application: Dip the dried TLC plate in the stain solution.

  • Development: Gently heat the plate with a heat gun until colored spots develop against a light background.

  • Reagent Preparation: In 235 mL of water, dissolve 12 g of ammonium molybdate and 0.5 g of ceric ammonium sulfate. Then, carefully add 15 mL of concentrated sulfuric acid.[16]

  • Application: Dip the dried TLC plate in the CAM solution.

  • Development: Heat the plate with a heat gun. Most organic compounds will appear as dark blue or black spots on a light-yellow-green background.

Conclusion and Recommendations

For the routine visualization of brominated phenols, a tiered approach is most effective.

  • Always start with UV light (254 nm). It is non-destructive and provides immediate information for UV-active compounds.

  • For general screening and high sensitivity, potassium permanganate is the recommended next step. It is robust, and its reaction with phenols is reliable.

  • If confirmation of the phenolic hydroxyl group is required, ferric chloride is the ideal selective stain, provided there is no significant steric hindrance.

  • When high sensitivity is paramount or when different colors could aid in the identification of isomers or byproducts, p-anisaldehyde or CAM are excellent choices.

By understanding the chemical principles behind each visualization technique and following these validated protocols, researchers can confidently and accurately analyze their brominated phenol samples, accelerating the pace of drug discovery and development.

References

  • Various Authors. (n.d.). TLC Stains. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC stains. Retrieved from [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • Delloyd's Lab-Tech Chemistry resource. (n.d.). Preparation of TLC spray reagents. Retrieved from [Link]

  • Reich, H. J. (n.d.). TLC Stains. Retrieved from [Link]

  • Reddit r/Chempros. (2024, November 30). TLC staining - which reagent?. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. In The Synthetic Organic Chemist's Companion. Retrieved from [Link]

  • LCGC. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • Org Prep Daily. (2006, September 27). TLC Staining solutions. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Unlocking the Secrets of Anisaldehyde Staining in TLC. Retrieved from [Link]

  • Making Molecules. (2022, March 16). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • American Laboratory. (2011, April 4). A UV Shadowing Technique Using a CCD Imaging System. Retrieved from [Link]

  • University of Colorado Boulder. (2021, April 1). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Wikipedia. (n.d.). Potassium permanganate. Retrieved from [Link]

  • PubMed. (2010, October 15). [Oxidation of phenolic compounds with permanganate catalyzed by manganese dioxide]. Retrieved from [Link]

  • AZoLifeSciences. (2021, February 25). Thin Layer Chromatography (TLC): An Overview. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Phenol Removal from Water with Potassium Permanganate Modified Granular Activated Carbon. Retrieved from [Link]

  • Chromtech. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • PubChem. (n.d.). Potassium Permanganate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection Progress of Selected Drugs in TLC. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

The Mechanistic Rationale: Why Standard Disposal Fails

As a Senior Application Scientist, I approach chemical waste management not merely as a logistical endpoint, but as a critical phase of the experimental lifecycle that demands rigorous mechanistic understanding. For rese...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a logistical endpoint, but as a critical phase of the experimental lifecycle that demands rigorous mechanistic understanding. For researchers and drug development professionals handling 2-Bromo-4,5-dichlorophenol (CAS: 2316-56-5) , improper disposal is not just a regulatory violation; it is a profound environmental and occupational hazard.

Below is the authoritative, step-by-step operational guide for the proper laboratory handling, segregation, and terminal disposal of 2-Bromo-4,5-dichlorophenol, grounded in chemical causality and regulatory frameworks.

2-Bromo-4,5-dichlorophenol is a multi-halogenated aromatic building block. It presents standard acute hazards—specifically skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. However, its primary danger lies in its thermal degradation profile.

If this compound is subjected to low-temperature combustion, improper environmental release, or standard municipal waste processing, the thermal energy is sufficient to cleave the ether/hydroxyl bonds but insufficient to break the robust carbon-halogen bonds. This leads to bimolecular condensation reactions, resulting in the de novo synthesis of highly toxic mixed polyhalogenated dibenzo-p-dioxins (PXDDs) and dibenzofurans (PXDFs)[2].

Because of this specific chemical behavior, the US Environmental Protection Agency (EPA) strictly regulates halogenated phenols under the Resource Conservation and Recovery Act (RCRA). They are classified under the List of Halogenated Organic Compounds (HOCs) and are subject to absolute Land Disposal Restrictions (LDR)[3]. Terminal destruction requires high-temperature incineration (>1000°C) combined with alkaline gas scrubbing to neutralize the resulting hydrogen chloride (HCl) and hydrogen bromide (HBr) gases[4].

Operational Data Summary

ParameterSpecificationMechanistic / Regulatory Rationale
CAS Number 2316-56-5Unique chemical identifier for tracking.
Molecular Formula C6H3BrCl2OPresence of Br and Cl dictates specialized incineration[4].
RCRA Status Regulated HOCSubject to Land Disposal Restrictions (Appendix III to Part 268)[5].
Terminal Treatment High-Temp IncinerationPrevents thermodynamic formation of dioxins/furans[2].
Exhaust Control Caustic ScrubbingNeutralizes corrosive hydrogen halide byproducts[4].

Step-by-Step Laboratory Disposal Protocol

This self-validating system ensures that from the moment the chemical becomes waste, it is chemically stabilized and legally compliant.

Phase 1: Source Segregation and Primary Containment

  • Isolate from Incompatibles: Never mix 2-Bromo-4,5-dichlorophenol waste with strong oxidizing agents or strong bases. Mixing with oxidizers can trigger exothermic halogen release, while strong bases can form highly soluble, environmentally mobile phenolate salts.

  • Select Compatible Containment:

    • For Solid Waste (powders, contaminated weighing paper, gloves): Utilize a heavy-duty, sealable high-density polyethylene (HDPE) container or a chemically resistant poly-bag placed inside a rigid secondary container.

    • For Liquid Waste (solutions in organic solvents): Collect in a designated, chemically resistant waste carboy (glass or PTFE/HDPE).

  • Minimize Volume: Do not dilute the waste unnecessarily. Incineration costs and environmental impact scale with the total volume of the halogenated waste stream.

Phase 2: Labeling and Documentation

  • Immediate Labeling: Affix a compliant hazardous waste label to the container before the first drop or grain of waste is introduced.

  • Explicit Nomenclature: Write out "2-Bromo-4,5-dichlorophenol" completely. Do not use structural abbreviations or acronyms. If dissolved in a solvent (e.g., Dichloromethane, DMSO), list the exact percentage composition.

  • Hazard Identification: Check the boxes for "Toxic," "Irritant," and "Environmental Hazard."

Phase 3: Storage and Institutional Transfer

  • Secondary Containment: Store the sealed waste container in a designated secondary containment tray within a continuously ventilated fume hood or a dedicated, flammables/corrosives safety cabinet.

  • Time/Volume Limits: Monitor your laboratory's Satellite Accumulation Area (SAA) limits. Do not exceed the regulatory accumulation time limit (typically 90 to 180 days, depending on your facility's generator status).

  • EHS Coordination: Submit a waste pickup request to your Environmental Health and Safety (EHS) department. Crucial Step: Explicitly note the presence of "Mixed Halogenated Organics (Bromine and Chlorine)" in the pickup notes. This ensures EHS routes the manifest to a licensed contractor equipped with the necessary caustic scrubbers for high-temperature incineration[4].

Disposal Workflow Visualization

G Start 2-Bromo-4,5-dichlorophenol Waste Generation Segregation Segregation & Containment (HDPE/Glass, Isolate from Oxidizers) Start->Segregation EHS Transfer to EHS / Licensed Waste Contractor Segregation->EHS Incineration High-Temp Incineration (>1000°C, 2s residence time) EHS->Incineration Compliant RCRA Route Dioxin Low-Temp / Improper Burning (Dioxin & Furan Formation) EHS->Dioxin Non-Compliant Disposal Scrubber Alkaline Gas Scrubbing (Neutralizes HCl & HBr) Incineration->Scrubber Exhaust Gases Safe Safe Environmental Release (CO2, H2O, Halide Salts) Scrubber->Safe

Workflow and mechanistic rationale for the safe disposal of halogenated phenols.

References

  • abcr Gute Chemie. "AB574432 | CAS 2316-56-5".
  • Legal Information Institute, Cornell University.
  • eCFR.
  • US EPA.
  • NSW Government.

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Bromo-4,5-dichlorophenol

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Bromo-4,5-dichlorophenol. As researchers and drug development professionals, our primary responsibility extends beyo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Bromo-4,5-dichlorophenol. As researchers and drug development professionals, our primary responsibility extends beyond achieving experimental outcomes to ensuring a safe and compliant laboratory environment. The following procedures are designed to be a self-validating system, grounded in established safety principles to protect personnel from potential hazards associated with this compound.

Hazard Assessment: Understanding the Risks

2-Bromo-4,5-dichlorophenol is a halogenated phenol. While specific toxicological data for this exact compound is limited, the hazard profile can be inferred from structurally similar chemicals, such as 2-Bromo-4-chlorophenol and various dichlorophenols. The primary hazards identified are significant and demand rigorous control measures.[1][2][3][4][5][6]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][3][7]

  • Serious Eye Irritation (Category 2): Poses a significant risk of serious eye irritation.[1][3][7]

  • Respiratory Irritation (Category 3): As a solid powder, airborne dust can cause respiratory tract irritation if inhaled.[1][3][8]

  • Acute Oral Toxicity: The compound is classified as toxic or harmful if swallowed.[2][3][4][7]

These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) to create a comprehensive barrier against exposure.

Hazard ClassificationPotential EffectRequired Engineering Control & PPE
Skin Irritation, Cat. 2 Causes redness and irritation upon contact.[1][3]Work in a fume hood. Wear chemically resistant gloves and a lab coat.
Eye Irritation, Cat. 2 Causes serious and potentially damaging eye irritation.[1][3]Wear tight-sealing safety goggles or a face shield.[7][9]
STOT - Single Exposure, Cat. 3 Inhalation of dust may irritate the respiratory system.[1][8]Handle exclusively in a certified chemical fume hood.[2]
Acute Oral Toxicity Toxic or harmful if ingested.[2][3][4]Do not eat, drink, or smoke in the laboratory.[3][4] Wash hands thoroughly after handling.[3][4][8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist item but a critical experimental parameter. The "why" behind each choice is rooted in the chemical's hazard profile.

Hand Protection: The First Line of Defense

Given that 2-Bromo-4,5-dichlorophenol causes skin irritation, selecting the correct gloves is paramount.

  • Glove Material: Standard nitrile gloves provide a good baseline of protection for incidental splash contact. However, for prolonged handling or in the event of a spill, a more robust glove is required. Due to the chlorinated and brominated aromatic structure, consider double-gloving or using a heavier-duty glove. Always inspect gloves for tears or pinholes before use.[8][9]

  • Glove Removal Technique: Contaminated gloves must be removed without touching the outer surface with a bare hand to prevent secondary contamination. This is a critical and often overlooked step. Dispose of contaminated gloves immediately in the designated hazardous waste container.[8][9]

Eye and Face Protection: A Non-Negotiable Requirement

This compound causes serious eye irritation.[1][3] Therefore, standard safety glasses are insufficient.

  • Required Equipment: Wear tight-sealing safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[8]

  • Enhanced Protection: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[9][10]

Respiratory Protection: Controlling Inhalation Risks

As a solid, 2-Bromo-4,5-dichlorophenol can form dust, which may cause respiratory irritation.[1][3][8]

  • Primary Engineering Control: All handling of this chemical, including weighing and transfers, must be conducted within a certified chemical fume hood to control the release of dust and vapors.[2][8]

  • Supplemental Respiratory Protection: In the case of an emergency, such as a large spill or a failure of the ventilation system, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or a self-contained breathing apparatus (SCBA) may be necessary.[8][9][11]

Skin and Body Protection

To prevent skin contact, appropriate lab attire is mandatory.

  • Lab Coat: A clean, buttoned lab coat, preferably one with elastic cuffs, must be worn.

  • Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Safe Handling and Operational Workflow

A systematic workflow minimizes the risk of exposure and ensures procedural integrity. The following diagram and steps outline the process from preparation to disposal.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling prep_area 1. Prepare Work Area (Fume Hood, Spill Kit) don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe Verify Fit handle_chem 3. Handle Chemical (Weighing, Transfer) don_ppe->handle_chem Inside Fume Hood reaction 4. Perform Experiment handle_chem->reaction decontaminate 5. Decontaminate Surfaces & Glassware reaction->decontaminate After Completion doff_ppe 6. Doff PPE (Reverse Order of Donning) decontaminate->doff_ppe Proceed to Designated Area dispose 7. Dispose of Waste (Chemical & Contaminated PPE) doff_ppe->dispose

Caption: Workflow for Safe Handling of 2-Bromo-4,5-dichlorophenol.

Emergency Procedures: Plan for the Unexpected

In the event of an exposure, immediate and correct first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][7]

  • Skin Contact: Take off contaminated clothing immediately.[1] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][3][7][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][8][11]

Spill and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

  • Spill Response:

    • Evacuate personnel from the immediate area.

    • Ensure proper PPE is worn before re-entering the area.

    • For a solid spill, gently sweep or vacuum up the material to avoid creating dust and place it into a suitable, labeled, and closed container for disposal.[2][8]

    • Do not let the chemical enter drains.[8][12]

  • Waste Disposal:

    • Dispose of 2-Bromo-4,5-dichlorophenol and any contaminated materials (e.g., gloves, paper towels, weighing boats) as hazardous waste.

    • This should be done through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[1][3][8] It may involve dissolving the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]

By adhering to these detailed protocols, researchers can confidently handle 2-Bromo-4,5-dichlorophenol, ensuring both personal safety and the integrity of their work.

References

  • Material Safety Data Sheet - 2,5-Dichlorophenol . Pi Chemicals. [Link]

  • Safety data sheet - 2-Bromo-4,6-dichlorophenol . CPAChem. [Link]

  • 2-Bromo-4,5-dichlorophenol . PubChem, National Center for Biotechnology Information. [Link]

  • Chemical resistant gloves . Kerbl. [Link]

  • Gloves Chemical Resistance Chart . Gloves By Web. [Link]

  • ICSC 0439 - 2,5-DICHLOROPHENOL . International Labour Organization. [Link]

  • Hand Protection Chemical Resistance Guide . University of California, Berkeley - Environment, Health and Safety. [Link]

  • Gloves Chemical Resistance Chart . Hourglass International, Inc. [Link]

  • CHEMICAL RESISTANCE TABLE FOR GLOVES . Becky Aktsiaselts. [Link]

  • Dräger Gas Detectors & PPE for 2-Chlorophenol . Dräger. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 . Occupational Safety and Health Administration. [Link]

  • Appendix P - Phenol First Aid Guide and PPE . University of California, Santa Cruz - Environment, Health and Safety. [Link]

  • 2,4-DICHLOROPHENOL HAZARD SUMMARY . New Jersey Department of Health. [Link]

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